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  • Product: Methyl chlorothiolformate
  • CAS: 2812-72-8

Core Science & Biosynthesis

Foundational

Chemical properties and reactivity profile of methyl chlorothiolformate

An In-depth Technical Guide to the Chemical Properties and Reactivity Profile of Methyl Chlorothiolformate For Researchers, Scientists, and Drug Development Professionals Introduction Methyl chlorothiolformate (MeSCOCl)...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity Profile of Methyl Chlorothiolformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl chlorothiolformate (MeSCOCl) is a versatile reagent in organic synthesis, valued for its ability to introduce the methoxycarbonyl group into a variety of molecules. As the S-methyl ester of chlorothioformic acid, its reactivity is analogous to, yet distinct from, its more common oxygen counterpart, methyl chloroformate. This guide provides a comprehensive overview of the chemical properties and reactivity profile of methyl chlorothiolformate, offering field-proven insights and detailed experimental protocols to support its effective use in research and development, particularly within the pharmaceutical and agrochemical industries. We will delve into its synthesis, reactivity with key nucleophiles, and its application in the formation of valuable synthetic intermediates.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic characteristics of methyl chlorothiolformate is fundamental to its safe handling and effective application in synthesis.

Physical Properties

Methyl chlorothiolformate is a liquid at room temperature with a pungent odor. Key physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂H₃ClOS[1]
Molecular Weight 110.56 g/mol [1]
Boiling Point 107.6 °C at 760 mmHg[1]
Density 1.315 g/cm³[1]
Flash Point 31.1 °C[1]
Refractive Index 1.487[1]
Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of methyl chlorothiolformate.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O stretching vibration, typically observed around 1770 cm⁻¹.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A singlet corresponding to the methyl protons (CH₃) is expected.

    • ¹³C NMR: Resonances for the methyl carbon and the carbonyl carbon will be present.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[3]

Synthesis of Methyl Chlorothiolformate

While commercially available, understanding the synthesis of methyl chlorothiolformate can be advantageous for large-scale applications or when high purity is required. A common and scalable laboratory preparation involves the reaction of thiophosgene (CSCl₂) with methanol (MeOH).[4][5]

Optimized Synthetic Protocol

This protocol is adapted from a reported scalable procedure.[4][6]

Reaction: CSCl₂ + MeOH → MeSCOCl + HCl

Materials:

  • Thiophosgene (CSCl₂)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

Procedure:

  • In a well-ventilated fume hood, dissolve thiophosgene in diethyl ether in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methanol dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • The reaction mixture can be carefully concentrated under reduced pressure to remove the solvent and excess reactants.

  • The crude methyl chlorothiolformate is then purified by distillation under reduced pressure (e.g., 0.5 bar) to yield the pure product.[4]

Causality Behind Experimental Choices:

  • Low Temperature: The reaction is exothermic, and maintaining a low temperature (0 °C) during the addition of methanol helps to control the reaction rate and minimize the formation of byproducts.

  • Solvent: Diethyl ether is a suitable solvent as it is relatively inert under the reaction conditions and has a low boiling point, facilitating its removal during workup.

  • Distillation: Purification by distillation is essential to remove unreacted starting materials and any side products, ensuring the high purity of the reagent for subsequent reactions.

G cluster_0 Synthesis of Methyl Chlorothiolformate CSCl2 Thiophosgene (CSCl₂) MeSCOCl Methyl Chlorothiolformate (MeSCOCl) CSCl2->MeSCOCl + MeOH MeOH Methanol (MeOH) HCl HCl

Caption: Synthesis of Methyl Chlorothiolformate from Thiophosgene and Methanol.

Reactivity Profile

The reactivity of methyl chlorothiolformate is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. The general mechanism is a nucleophilic addition-elimination reaction.

Solvolysis

The solvolysis of methyl chlorothiolformate in various solvents has been studied to understand its reaction mechanism.[7] In nucleophilic solvents like alcohols and aqueous solutions, the reaction is believed to proceed through an association-dissociation (AN + DN) mechanism, similar to that of acyl chlorides.[7] In more ionizing solvents, a stepwise SN1-type mechanism (DN + AN) has been proposed.[7]

Reaction with Amines

Methyl chlorothiolformate reacts readily with primary and secondary amines to form S-methyl thiocarbamates. This reaction is a cornerstone of its utility in organic synthesis, particularly in the context of protecting group chemistry and the synthesis of biologically active molecules. The reaction typically proceeds rapidly at room temperature.

General Reaction: MeSCOCl + R₂NH → MeSCONR₂ + HCl

A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid byproduct. The kinetics and mechanism of the aminolysis of related chlorothioformates have been shown to be consistent with a stepwise mechanism involving a zwitterionic tetrahedral intermediate.[8]

Reaction with Alcohols

The reaction of methyl chlorothiolformate with alcohols yields O-alkyl S-methyl thiocarbonates. This reaction is generally slower than the reaction with amines due to the lower nucleophilicity of alcohols. The reaction often requires the presence of a base to proceed to completion.

General Reaction: MeSCOCl + ROH → MeSCOOR + HCl

Reaction with Thiols

Methyl chlorothiolformate reacts with thiols in the presence of a base to form dithiocarbonates. Thiols are excellent nucleophiles, and this reaction proceeds efficiently.[9][10]

General Reaction: MeSCOCl + RSH → MeSCOSR + HCl

Reaction with Organometallic Reagents

A significant application of methyl chlorothiolformate is its reaction with organometallic reagents, particularly Grignard reagents (RMgX), to synthesize thionoesters.[4][11][12][13] This transformation is highly valuable as thionoesters are versatile intermediates in organic synthesis.[4][12]

General Reaction: MeSCOCl + RMgX → R-C(=S)OMe + MgXCl

It has been demonstrated that organomagnesium reagents are optimal for this transformation, while organolithium reagents can be overly reactive, leading to complex reaction mixtures, and organozinc reagents may not be reactive enough.[4][12]

G cluster_0 Reactivity of Methyl Chlorothiolformate MeSCOCl Methyl Chlorothiolformate Amines Amines (R₂NH) MeSCOCl->Amines Alcohols Alcohols (ROH) MeSCOCl->Alcohols Thiols Thiols (RSH) MeSCOCl->Thiols Grignard Grignard Reagents (RMgX) MeSCOCl->Grignard Thiocarbamates S-Methyl Thiocarbamates Amines->Thiocarbamates Thiocarbonates O-Alkyl S-Methyl Thiocarbonates Alcohols->Thiocarbonates Dithiocarbonates Dithiocarbonates Thiols->Dithiocarbonates Thionoesters Thionoesters Grignard->Thionoesters

Caption: Reactivity Profile of Methyl Chlorothiolformate with Various Nucleophiles.

Applications in Organic Synthesis

Methyl chlorothiolformate is a valuable reagent with several key applications in modern organic synthesis.

Synthesis of Thionoesters

As highlighted previously, the synthesis of thionoesters from methyl chlorothiolformate and Grignard reagents is a significant application.[4][11][12][13] Thionoesters are important precursors for a variety of functional group transformations, including their reduction to ethers and their use in the synthesis of sulfur-containing heterocycles.[4][12]

Experimental Protocol for Thionoester Synthesis: [4]

  • Prepare the Grignard reagent from the corresponding aryl or alkyl halide and magnesium turnings in an appropriate solvent (e.g., THF, diethyl ether).

  • In a separate flask, dissolve methyl chlorothiolformate in the same solvent and cool to 0 °C.

  • Slowly add the prepared Grignard reagent to the solution of methyl chlorothiolformate.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude thionoester by column chromatography on silica gel.

Derivatization Agent in Chromatography

Similar to other chloroformates, methyl chlorothiolformate can be used as a derivatization agent in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[14][15] It reacts with polar functional groups, such as amines and carboxylic acids, to form less polar and more volatile derivatives that are more amenable to GC analysis.

Protecting Group Chemistry

The reaction of methyl chlorothiolformate with amines to form stable S-methyl thiocarbamates allows it to be used for the protection of amine functionalities during multi-step syntheses.

Safety and Handling

Methyl chlorothiolformate is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is flammable and corrosive.[16][17][18] It is toxic by inhalation and harmful if swallowed or in contact with skin.[17][18] It reacts with water and moisture, releasing hydrochloric acid.[16][19]

  • Handling: Always work in a well-ventilated fume hood.[20] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19][20]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and water.[19][20]

Conclusion

Methyl chlorothiolformate is a potent and versatile electrophile with a well-defined reactivity profile. Its utility in the synthesis of thionoesters, in particular, makes it a valuable tool for organic chemists. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, will enable researchers and drug development professionals to effectively harness the synthetic potential of this important reagent.

References

Sources

Exploratory

Molecular structure and functional groups of methyl chlorothiolformate

An In-Depth Technical Guide to the Molecular Structure and Functional Groups of Methyl Chlorothiolformate Executive Summary Methyl chlorothiolformate (S-methyl carbonochloridothioate) is a reactive chemical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure and Functional Groups of Methyl Chlorothiolformate

Executive Summary

Methyl chlorothiolformate (S-methyl carbonochloridothioate) is a reactive chemical intermediate of significant interest in synthetic organic chemistry. Possessing the chemical formula C₂H₃ClOS, its structure is characterized by a central carbonyl group bonded to a chlorine atom and a methylthio (-SCH₃) group. This unique arrangement of functional groups, specifically the chlorothiolformate moiety, imparts a high degree of electrophilicity to the carbonyl carbon, making it a valuable reagent for the introduction of the methylthiocarbonyl group. Its primary application lies in the synthesis of thionoesters, a class of compounds with unique reactivity profiles. This guide provides a comprehensive analysis of its molecular structure, the interplay of its functional groups, established synthetic protocols, characteristic reactivity, and predicted spectroscopic signatures, offering field-proven insights for researchers in drug development and chemical synthesis.

Introduction

Methyl chlorothiolformate is a specialized acyl chloride derivative that serves as a precise tool for synthetic chemists. Unlike more common acylating agents, its reaction with nucleophiles introduces a methylthiocarbonyl moiety, which is a key component in the synthesis of various sulfur-containing compounds, most notably thionoesters. Thionoesters themselves are versatile intermediates, exploited in numerous transformations where the thiocarbonyl group imparts unique reactivity. Understanding the foundational chemistry of methyl chlorothiolformate—from its three-dimensional structure to the electronic effects of its functional groups—is paramount to leveraging its synthetic potential effectively.

Nomenclature and Isomeric Distinction

It is critically important to distinguish Methyl Chlorothiolformate (CAS No. 18369-83-0) from its common isomer, Methyl Chloroformate (CAS No. 79-22-1).

  • Methyl Chlorothiolformate : CH₃S-C(O)-Cl. The methyl group is attached to the sulfur atom.

  • Methyl Chloroformate : CH₃O-C(O)-Cl. The methyl group is attached to an oxygen atom.

This seemingly minor difference in atom connectivity leads to significant variations in chemical reactivity, stability, and spectroscopic properties. Much of the readily available safety and spectral data pertains to methyl chloroformate, and caution must be exercised to not conflate the two.[1][2] This guide focuses exclusively on the thiol-containing isomer, methyl chlorothiolformate.

Molecular Structure and Conformation

The precise three-dimensional arrangement of atoms in methyl chlorothiolformate has been investigated using gas-phase electron diffraction (GED) and microwave spectroscopy (MW).[3] These techniques are powerful for determining the geometry of free molecules without the influence of crystal packing forces.[4] While the specific bond lengths and angles from this study are not detailed herein, the data from such an analysis provides the authoritative grounding for its molecular geometry.

The structure features a planar S-C(O)-Cl backbone. The central carbonyl carbon is sp² hybridized, leading to a trigonal planar geometry around it. The molecule's reactivity is a direct consequence of this structure, which exposes the electrophilic carbonyl carbon to nucleophilic attack.

Caption: 2D structure of methyl chlorothiolformate.

Key Structural Features
  • Electrophilic Carbonyl Carbon : The carbon atom of the C=O group is highly electron-deficient. This is due to the inductive electron-withdrawing effects of both the highly electronegative oxygen atom and the chlorine atom. The sulfur atom is less electronegative than oxygen, but the overall effect is a strong polarization of the C=O bond, making the carbon an excellent electrophile.

  • Leaving Group Ability : The chloride ion (Cl⁻) is an excellent leaving group, which facilitates nucleophilic acyl substitution reactions.

Functional Group Analysis

The Chlorothiolformate Moiety: A Hybrid of Reactivity

The core functionality of the molecule is the chlorothiolformate group, -S-C(O)-Cl. This group can be deconstructed to understand its behavior:

  • Acyl Chloride : The -C(O)-Cl portion of the molecule imparts the high reactivity characteristic of acyl chlorides. This group is readily susceptible to attack by a wide range of nucleophiles (alcohols, amines, organometallics).

  • Thiolester Linkage : The S-C(O)- bond distinguishes it from the more common chloroformates. Sulfur's ability to stabilize adjacent positive charge and its different orbital overlap compared to oxygen subtly modulates the reactivity of the carbonyl group.

The synergy between these components makes methyl chlorothiolformate a more specialized tool than a simple acyl chloride or chloroformate. The presence of sulfur influences the electronic properties and provides a specific building block for sulfur-containing organic molecules.[5]

Synthesis of Methyl Chlorothiolformate

Methyl chlorothiolformate is not widely available commercially in large quantities at a low cost, necessitating its synthesis in the laboratory for large-scale applications.[6] A reliable and scalable protocol involves the reaction of thiophosgene (CSCl₂) with methanol (MeOH).[6]

The causality behind this experimental choice is clear: thiophosgene provides the reactive C=S and two chlorine atoms, while methanol acts as the nucleophile to displace one of the chlorides, introducing the methyl group precursor. The reaction must be carefully controlled due to the toxicity and reactivity of thiophosgene.

Caption: Synthesis of methyl chlorothiolformate.

A Scalable Laboratory Protocol

The following protocol is based on a reported scalable procedure.[6]

  • Inert Atmosphere : Equip a three-necked flask with a dropping funnel, a mechanical stirrer, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

  • Solvent and Reactant : Charge the flask with diethyl ether (Et₂O) and cool the vessel to 0 °C using an ice bath.

  • Thiophosgene Addition : Add thiophosgene (CSCl₂) to the cooled solvent.

  • Methanol Addition : Add methanol (MeOH) dropwise from the dropping funnel to the stirred solution over a period of 1-2 hours. The temperature should be maintained at 0 °C.

  • Reaction Monitoring : The reaction progress can be monitored by TLC or GC analysis.

  • Workup : After the reaction is complete, the mixture is carefully quenched and washed to remove unreacted starting materials and HCl.

  • Purification : The crude product is isolated and purified by distillation under reduced pressure (e.g., 0.5 bar) to yield pure methyl chlorothiolformate.[6]

Self-Validating System: The success of this protocol is validated by the final purification step. A clean distillation at the expected boiling point (107.6°C at 760 mmHg) confirms the formation of the desired product and removal of impurities.[3]

Chemical Reactivity and Applications

The primary utility of methyl chlorothiolformate stems from the high electrophilicity of its carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

Mechanism of Nucleophilic Acyl Substitution

The reaction proceeds via a classic tetrahedral intermediate. The nucleophile attacks the carbonyl carbon, breaking the C=O π-bond and forming a transient species with a negatively charged oxygen atom. The intermediate then collapses, reforming the C=O bond and expelling the most stable leaving group, which is the chloride ion.

Nucleophilic_Acyl_Substitution Reactants CH₃SC(O)Cl + Nu⁻ Intermediate [Tetrahedral Intermediate] Reactants->Intermediate Attack on C=O Products CH₃SC(O)Nu + Cl⁻ Intermediate->Products Chloride leaves

Caption: General mechanism for nucleophilic acyl substitution.

Application in Thionoester Synthesis

A significant application of methyl chlorothiolformate is the synthesis of methyl thionoesters. This is achieved through a transition-metal-free cross-coupling reaction with organometallic reagents, particularly organomagnesium compounds (Grignard reagents).[6]

Reaction : R-MgX + Cl-C(O)-SCH₃ → R-C(O)-SCH₃ + MgXCl

This method is advantageous due to its simplicity, effectiveness, and the wide availability of Grignard reagents, allowing for the synthesis of a diverse array of thionoesters on a gram scale.[6][7]

Spectroscopic Characterization

Specific, verified spectral data for methyl chlorothiolformate is not widely published. However, based on its structure, its key spectroscopic features can be predicted with a high degree of confidence, providing a self-validating system for its identification.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is dominated by the stretching vibration of the carbonyl group.

  • C=O Stretch : Expected in the range of 1770-1815 cm⁻¹ . This high frequency is characteristic of acyl chlorides, where the electron-withdrawing chlorine atom stiffens and shortens the C=O bond. The presence of the sulfur atom may slightly lower this frequency compared to a typical acyl chloride.

  • C-H Stretch : A peak around 2950-3000 cm⁻¹ from the methyl group.

  • C-S Stretch : A weaker absorption expected in the fingerprint region, typically around 600-800 cm⁻¹ .

  • C-Cl Stretch : Also in the fingerprint region, expected around 650-800 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy provides clear information about the electronic environment of the hydrogen and carbon atoms.[8] The solvent used is typically deuterated chloroform (CDCl₃), which shows a residual proton signal at ~7.26 ppm and a carbon signal at ~77.2 ppm.

  • A single sharp peak (singlet) is expected for the three equivalent protons of the methyl group (-SCH₃).

  • Predicted Chemical Shift (δ) : Approximately 2.3-2.8 ppm . The protons are deshielded by the adjacent sulfur atom and the electron-withdrawing carbonyl group. This is significantly different from the O-CH₃ protons in methyl chloroformate, which appear further downfield (~3.9 ppm).

  • Two distinct signals are expected.

  • Methyl Carbon (-SCH₃) : Predicted in the range of 15-25 ppm .

  • Carbonyl Carbon (-C(O)-) : Predicted in the range of 165-175 ppm . This downfield shift is characteristic of a carbonyl carbon in an acyl chloride or ester-like environment.

Mass Spectrometry (Predicted)

Mass spectrometry provides the molecular weight and fragmentation patterns.

  • Molecular Ion (M⁺) : The molecular weight is 110.56 g/mol .[3] The mass spectrum would show a molecular ion peak at m/z 110. Due to the natural abundance of the ³⁷Cl isotope (~24.2%), a characteristic M+2 peak at m/z 112 with an intensity of about one-third of the M⁺ peak is a definitive feature for a monochlorinated compound.

  • Major Fragmentation Pathways :

    • Loss of a chlorine radical: [M - Cl]⁺ at m/z 75. This is often a prominent peak.

    • Loss of the methyl group: [M - CH₃]⁺ at m/z 95.

    • Cleavage to form the acylium ion: [CH₃S-C≡O]⁺ at m/z 75.

Physicochemical Properties and Safety

Physicochemical Data
PropertyValueReference
CAS Number 18369-83-0[3]
Molecular Formula C₂H₃ClOS[3]
Molecular Weight 110.56 g/mol [3]
Boiling Point 107.6 °C at 760 mmHg[3]
Density 1.315 g/cm³[3]
Flash Point 31.1 °C[3]
Safety and Handling
  • Reactivity : As an acyl chloride derivative, methyl chlorothiolformate is reactive and moisture-sensitive. It will react with water or steam, potentially vigorously, to produce toxic and corrosive fumes. It is incompatible with strong oxidizing agents, alcohols, and bases (including amines).[5]

  • Toxicity : Assumed to be highly toxic and corrosive. Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Storage : Store in a cool, dry, well-ventilated area away from incompatible substances. The container should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

Conclusion

Methyl chlorothiolformate is a potent and specific reagent for advanced organic synthesis. Its molecular structure, centered on the highly electrophilic carbonyl carbon of the chlorothiolformate functional group, dictates its reactivity. A clear understanding of its synthesis from thiophosgene and its characteristic reactions with nucleophiles, particularly organomagnesium reagents, enables the efficient construction of thionoesters and other sulfur-containing molecules. While detailed public spectral data is sparse, its spectroscopic signatures can be reliably predicted based on fundamental chemical principles, providing a robust framework for its identification and characterization. By carefully distinguishing it from its isomer, methyl chloroformate, and adhering to strict safety protocols, researchers can effectively harness the synthetic power of this versatile chemical building block.

References

  • Surface chemistry of methyl chloroformate and its derivatives on Ni(111). (n.d.). Retrieved from [Link]

  • Shen, Q. (1995). The molecular structure of methyl chlorothioformate by gas-phase electron diffraction and microwave spectroscopy data. Journal of Molecular Structure, 352-353, 469-477.
  • Pashko, M., et al. (2025). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. RSC Advances.
  • NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.). Retrieved from [Link]

  • Notes on NMR Solvents. (n.d.). Retrieved from [Link]

  • Pashko, M. (2024). Methyl chlorothioformate as a convenient reagent for the thionoesters synthesis. ChemRxiv.
  • Methyl chlorothioformate as a convenient reagent for thionoester synthesis. (n.d.). Retrieved from [Link]

  • Gas-Phase Electron Diffraction for Molecular Structure Determination. (n.d.). Retrieved from [Link]

  • Crystal structure of methyl chloroformate. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176-2179.

Sources

Foundational

Applications of methyl chlorothiolformate in heterocyclic chemistry

Executive Summary Methyl chlorothiolformate (MCTF), a bifunctional electrophilic reagent, has emerged as a linchpin in the synthesis and functionalization of heterocyclic compounds. Characterized by the differential leav...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl chlorothiolformate (MCTF), a bifunctional electrophilic reagent, has emerged as a linchpin in the synthesis and functionalization of heterocyclic compounds. Characterized by the differential leaving group abilities of its chloride and thiomethyl moieties, MCTF enables highly selective nucleophilic acyl substitutions. This whitepaper elucidates the mechanistic rationale, experimental causality, and diverse applications of MCTF—ranging from the synthesis of combinatorial flavor libraries to the structure-activity relationship (SAR) profiling of indoleamine 2,3-dioxygenase (IDO) inhibitors in oncology.

Mechanistic Rationale: The Electrophilic Advantage of MCTF

In heterocyclic chemistry, the precise functionalization of amines, alcohols, and hydrazines requires reagents that do not over-react. MCTF (CAS 18369-83-0) provides a distinct advantage over phosgene or thiophosgene due to its inherent asymmetry[1]. The chloride ion acts as an excellent leaving group, facilitating rapid attack by nucleophiles at the carbonyl carbon. Conversely, the thiomethyl group (-SCH₃) is a significantly poorer leaving group, which arrests the reaction at the mono-substitution stage, yielding stable thiocarbamates, thioesters, or thiolcarbonates. This predictability is paramount when designing self-validating synthetic workflows for complex heterocycles.

MCTF_Workflow Nucleophile Heterocyclic Nucleophile (e.g., Amine, Hydrazine) Reaction Nucleophilic Acyl Substitution (Base-Catalyzed) Nucleophile->Reaction MCTF Methyl Chlorothiolformate (Electrophile) MCTF->Reaction Product S-Methyl Thiocarbamate / Thioester Derivative Reaction->Product Byproduct HCl (Neutralized by Base) Reaction->Byproduct

Figure 1: General workflow for the selective mono-functionalization of heterocycles using MCTF.

Application in Drug Development: IDO Inhibitors and Phytoalexins

Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catalyzes the degradation of L-tryptophan into kynurenine, a pathway heavily implicated in tumor-induced immunosuppression. The natural cruciferous phytoalexin Brassinin (an indole-based dithiocarbamate) was identified as a moderate competitive inhibitor of IDO[2].

To deduce the pharmacophore responsible for IDO inhibition, researchers utilized MCTF to synthesize Brassitin , an S-methyl thiocarbamate analog of brassinin[2][3].

Causality in SAR: The substitution of carbon disulfide (used for brassinin) with MCTF replaces the thiocarbonyl (C=S) with a carbonyl (C=O). Biological assays revealed that this single isosteric modification resulted in a complete loss of IDO inhibitory activity. This proved that the dithiocarbamate moiety is actively chelating the soft heme iron at the IDO active site—a coordination that the harder oxygen atom in the MCTF-derived thiocarbamate cannot achieve[2].

Protocol: Synthesis of Brassitin (S-Methyl Thiocarbamate Analog)

This protocol utilizes a biphasic quench to ensure the complete removal of unreacted electrophiles, validating the purity of the final heterocyclic inhibitor.

  • Initiation: Dissolve the indole-3-methanamine derivative (1.0 eq) in anhydrous ethyl acetate (EtOAc) under a nitrogen atmosphere.

  • Electrophilic Addition: Cool the flask to 0 °C to suppress exothermic side reactions. Add MCTF (1.36 mmol) dropwise to the stirring solution.

  • Propagation: Allow the reaction to warm to room temperature and stir for 6 hours. The amine selectively displaces the chloride of MCTF.

  • Quenching: Add a few drops of H₂O. Rationale: Water hydrolyzes any residual MCTF into volatile carbonyl sulfide (COS), methanol, and HCl, preventing downstream contamination[2].

  • Workup: Evaporate volatiles in vacuo. Redissolve the residue in EtOAc (35 mL). Wash sequentially with 0.5 M HCl (2 × 20 mL) to remove unreacted amines, saturated NaHCO₃ (20 mL) to neutralize residual acid, and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the S-methyl thiocarbamate[2].

IDO_Pathway Tryptophan L-Tryptophan IDO Indoleamine 2,3-Dioxygenase (IDO) (Heme-Iron Active Site) Tryptophan->IDO Substrate Kynurenine Kynurenine Pathway (Tumor Immunosuppression) IDO->Kynurenine Oxidation Brassinin Brassinin (Dithiocarbamate) Chelates Soft Heme Iron Brassinin->IDO Potent Inhibition Brassitin Brassitin (MCTF-Derived Thiocarbamate) Hard Oxygen Fails to Chelate Brassitin->IDO Loss of Inhibition

Figure 2: Mechanistic pathway of IDO inhibition demonstrating the critical SAR findings derived from MCTF.

Combinatorial Chemistry: S-Methyl Thioester Flavor Libraries

Beyond oncology, MCTF is highly valued in combinatorial chemistry for the rapid generation of S-methyl thioester libraries, which are critical for characterizing complex flavor profiles (e.g., cheese aromas) and lipid retention parameters[4][5].

Causality in Catalyst Selection: The reaction between unactivated carboxylic acids and MCTF is kinetically sluggish. To overcome this, 4-(dimethylamino)pyridine (DMAP) is employed. DMAP acts as a nucleophilic catalyst, attacking MCTF to form a highly reactive N-acylpyridinium intermediate. This intermediate is rapidly intercepted by the carboxylic acid, while triethylamine (Et₃N) acts as an auxiliary base to neutralize the generated HCl, driving the equilibrium toward the thioester[5].

Protocol: One-Pot Synthesis of S-Methyl Thioesters
  • Preparation: Dissolve 1 mmol of the target carboxylic acid in dry dichloromethane (50 mL).

  • Catalysis: Add dry triethylamine (13.24 mmol) and DMAP (1.06 mmol) with stirring under dry nitrogen[5].

  • Addition: Cool the clear solution to 0 °C. Add MCTF (12.12 mmol) in dry dichloromethane (20 mL) dropwise over 20 minutes.

  • Incubation: Stir for 1 hour at 0 °C, then incubate at room temperature overnight.

  • Purification: Wash the mixture with ice-cold 5% aqueous NaHCO₃ (50 mL) and 5% aqueous citric acid (50 mL) to remove DMAP and unreacted acids. Dry over anhydrous Na₂SO₄ and remove the solvent in vacuo at 0 °C to prevent the volatilization of short-chain thioesters[5].

Agrochemicals: Synthesis of Pyridylthiolcarbamates

MCTF is a critical building block in the synthesis of heterocyclic agrochemicals, specifically substituted pyridylthiolcarbamates, which function as potent herbicides and pesticides[6].

Protocol: Synthesis of S-Methyl-N-(3-pyridyl)-thiolcarbamate
  • Solvent System: Dissolve 3-aminopyridine (0.1 mole) in a dual-solvent system of ether (100 mL) and pyridine (7.9 g). Rationale: Pyridine acts simultaneously as a co-solvent and an acid scavenger to prevent the protonation of the highly basic 3-aminopyridine reactant[6].

  • Reaction: Cool the mixture to 0–5 °C. Add MCTF (11.5 g) dropwise. Maintain the temperature for 30 minutes, then allow it to slowly warm to 20–30 °C.

  • Isolation: Distill off the ether under reduced pressure. Pour the residue into 150 mL of ice-cold water. The sudden shift in polarity forces the hydrophobic thiocarbamate to precipitate.

  • Refinement: Filter the white solid and recrystallize from ethanol to yield pure S-methyl-N-(3-pyridyl)-thiolcarbamate (M.P. 150-151 °C)[6].

Synthesis of 1,3,4-Oxadiazinones

MCTF is also utilized in complex cyclization reactions to form novel heterocyclic scaffolds. By reacting unsymmetrically substituted hydrazines with MCTF, researchers can synthesize 4H-1,3,4-oxadiazin-5(6H)-ones[7]. The bifunctional nature of MCTF allows the initial formation of a thiocarbazate intermediate, which subsequently undergoes intramolecular cyclization, expelling methanethiol to form the stable oxadiazinone ring system.

Quantitative Data Summary

The table below summarizes the reaction efficiencies and applications of MCTF across various chemical domains:

Application DomainPrimary ReactantsProduct ClassYield / ConcentrationKey Mechanistic Function
Oncology (IDO SAR) Indole-3-methanamine + MCTFS-Methyl thiocarbamates (Brassitin)Variable (Assay dependent)Proved dithiocarbamate is essential for heme iron chelation[2].
Flavor Libraries Carboxylic acids + MCTF + DMAPS-Methyl thioesters4.2 - 14.1 mol%DMAP-catalyzed nucleophilic acyl substitution[5].
Agrochemicals 3-Aminopyridine + MCTFPyridylthiolcarbamatesHigh (Crystalline)Pyridine acts as an acid scavenger to protect the heterocycle[6].
Reagent Synthesis t-Butyl alcohol + MCTFt-Butyl S-methylthiolcarbonate70 - 80%Precursor for Boc-hydrazine; requires 24h reflux due to sterics[8][9].

References

  • Working with Hazardous Chemicals - Organic Syntheses Organic Syntheses URL:[Link]

  • Structure-Activity Study of Brassinin Derivatives as Indoleamine 2,3-Dioxygenase Inhibitors Journal of Medicinal Chemistry (ACS Publications) / NIH URL:[Link]

  • Combinatorial Approach to Flavor Analysis. 1. Preparation and Characterization of a S-Methyl Thioester Library Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • US3284460A - Pyridylthiolcarbamates and process for their production Google Patents URL
  • US3377345A - Substituted 3, 4, 5, 6-tetrahydro-2h-1, 3, 4-oxadiazin Google Patents URL

Sources

Exploratory

The Role of Methyl Chlorothiolformate and its Isomers as Thiocarbonyl Transfer Reagents: A Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Abstract The precise installation of sulfur-containing carbonyl analogs is a critical opera...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Abstract

The precise installation of sulfur-containing carbonyl analogs is a critical operation in modern drug discovery and materials science. While the term "thiocarbonyl transfer reagent" is broadly used, it frequently masks a critical structural dichotomy in the literature between S-methyl chlorothiolformate and O-methyl chlorothioformate . This whitepaper provides an authoritative, mechanistic guide to utilizing these reagents. By dissecting their divergent reactivities, detailing self-validating experimental protocols, and mapping their applications in synthesizing indoleamine 2,3-dioxygenase (IDO) inhibitors and oligonucleotide conjugates, this guide equips researchers with the causal logic required to execute these syntheses with high fidelity.

Chemical Nomenclature & Structural Reactivity (Expertise Insight)

In synthetic literature, the nomenclature surrounding methyl chlorothiolformate is frequently conflated with its structural isomer, O-methyl chlorothioformate. As a Senior Application Scientist, it is imperative to establish the structural causality that dictates their divergent use in the laboratory:

  • S-Methyl Chlorothiolformate (CAS 18369-83-0): Structurally CH3​S-C(=O)Cl . This reagent possesses a carbon-oxygen double bond and acts as a thiolcarbonyl transfer reagent [1]. It is highly electrophilic at the carbonyl carbon and is utilized to install the −C(=O)SCH3​ motif. This is the primary reagent used for synthesizing S-alkyl thiocarbamates and tethering pharmaceutical conjugates[2][3].

  • O-Methyl Chlorothioformate (CAS 2812-65-9): Structurally CH3​O-C(=S)Cl . This reagent possesses a carbon-sulfur double bond and acts as a true thiocarbonyl transfer reagent [4]. It installs the −C(=S)OCH3​ motif, which is foundational for synthesizing methyl thionoesters and thioureas[5].

The difference in reactivity between these two electrophiles is governed by their double bond energies. The C=O bond in the thiolformate is approximately 50 kcal/mol more robust than the C=S bond in the thioformate[6]. Consequently, the C=S carbon is highly polarizable, making O-methyl chlorothioformate exceptionally reactive toward carbon nucleophiles (like Grignard reagents) without the need for transition-metal catalysis[5][6].

Mechanistic Principles of Transfer

Thiolcarbonyl Transfer to N-Nucleophiles

When S-methyl chlorothiolformate reacts with primary or secondary amines, the nitrogen lone pair attacks the highly electrophilic C=O carbon. The reaction proceeds via a tetrahedral intermediate. The collapse of this intermediate expels the chloride ion—a superior leaving group compared to the thiolate—yielding a stable S-methyl thiocarbamate.

MechanisticPathway A S-Methyl Chlorothiolformate CH3S-C(=O)Cl C Tetrahedral Intermediate [-Cl-] A->C B Amine Nucleophile (R-NH2) B->C D S-Methyl Thiocarbamate R-NH-C(=O)SCH3 C->D Proton Transfer & Elimination

Mechanistic pathway of thiolcarbonyl transfer to an amine nucleophile.
Thiocarbonyl Transfer to C-Nucleophiles

For the synthesis of thionoesters, O-methyl chlorothioformate is reacted with organomagnesium (Grignard) reagents. Lithium-based nucleophiles are generally avoided as they are over-reactive and lead to complex, inseparable mixtures via double addition[5][6]. Grignard reagents strike the optimal balance of nucleophilicity, allowing for mono-substitution at the C=S center[6].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for critical steps (temperature control, acid scavenging) is explicitly defined to prevent downstream failures.

Protocol A: Synthesis of S-Methyl Thiocarbamates (Brassitin Analogs)

Reference standard adapted from the synthesis of IDO inhibitors[2].

Rationale: Triethylamine is utilized as an acid scavenger to neutralize the HCl byproduct. Without it, the starting amine nucleophile would protonate, halting the reaction.

  • Preparation: In a flame-dried flask, dissolve the primary amine (e.g., 3-(indol-3-yl)-propan-1-amine, 1.0 equiv) and triethylamine (2.0 equiv) in anhydrous methanol or dichloromethane.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath to suppress exothermic side reactions.

  • Reagent Addition: Add S-methyl chlorothiolformate (1.2 equiv) dropwise over 15 minutes[2].

  • Propagation: Remove the ice bath and stir the mixture at room temperature for 6 hours[2].

  • Quenching & Workup: Add 2–3 drops of H2​O to quench unreacted electrophile. Evaporate volatiles under reduced pressure. Dissolve the residue in EtOAc and wash sequentially with 0.5 M HCl (to remove unreacted amine), saturated NaHCO3​ , and brine[2].

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and purify via silica gel flash chromatography (EtOAc/hexanes)[2].

Protocol B: Transition-Metal-Free Synthesis of Methyl Thionoesters

Reference standard adapted from scalable thionoester synthesis[4][5].

Workflow S1 1. Prepare Grignard Reagent (R-MgX in THF, 0 °C) S2 2. Add O-Methyl Chlorothioformate (Dropwise, -20 °C to 0 °C) S1->S2 S3 3. Tetrahedral Intermediate Formation (Transition-Metal-Free) S2->S3 S4 4. Elimination of MgXCl S3->S4 S5 5. Methyl Thionoester Isolation (Aqueous Workup & Chromatography) S4->S5

Workflow for transition-metal-free synthesis of methyl thionoesters.

Rationale: The reaction is kept strictly below 0 °C during addition to prevent the Grignard reagent from attacking the newly formed thionoester product, which would yield a tertiary alcohol analog.

  • Preparation: Under an argon atmosphere, prepare the organomagnesium reagent ( R-MgX , 1.0 equiv) in anhydrous THF. For fluoroaryl partners, turbo-Grignard ( ) is recommended to improve yields[4].

  • Thermal Control: Cool the solution to -20 °C.

  • Electrophile Addition: Introduce O-methyl chlorothioformate (1.2 equiv) dropwise[4].

  • Propagation: Allow the reaction to stir for 2 hours, gradually warming to 0 °C.

  • Quenching: Quench carefully with saturated aqueous NH4​Cl .

  • Isolation: Extract with EtOAc, dry over Na2​SO4​ , and purify via column chromatography. This method scales reliably up to 25 g per run[4][5].

Quantitative Data & Comparative Analysis

To streamline experimental design, the physical and reactive properties of the two isomer classes are summarized below.

Property / ParameterS-Methyl ChlorothiolformateO-Methyl Chlorothioformate
CAS Number 18369-83-0[1]2812-65-9[4]
Transferred Motif Thiolcarbonyl ( −C(=O)SCH3​ )Thiocarbonyl ( −C(=S)OCH3​ )
Boiling Point ~110 °C[1]~105 °C
Optimal C-Nucleophile Not typically used for C-C couplingGrignard Reagents ( R-MgX )[5]
Optimal N-Nucleophile Primary/Secondary Amines[2]Hydrazines / Amines[7]
Primary Target Class S-Alkyl Thiocarbamates[2]Methyl Thionoesters / Thioureas[4][5]
Incompatible Groups Unprotected alcohols, strong basesTertiary amines, protected carboxyls[4]

High-Value Applications in Drug Development

Indoleamine 2,3-Dioxygenase (IDO) Inhibitors

S-methyl chlorothiolformate is a critical building block in the synthesis of brassinin derivatives[1]. Brassinin is a plant phytoalexin that exhibits potent inhibitory activity against IDO, a recognized target in cancer immunotherapy. By reacting indole-based amines with S-methyl chlorothiolformate, researchers successfully synthesize S-methyl-thiocarbamate analogs (e.g., brassitin)[2]. Structure-activity relationship (SAR) studies have demonstrated that the metal-coordinating properties of these sulfur-containing moieties are essential for chelating the heme iron at the active site of the IDO enzyme[2].

Mitomycin C-Tethered Oligodeoxynucleotides

In the development of anti-tumor antibiotics, S-methyl chlorothiolformate is utilized as a synthetic tethering reagent[1]. It is reacted with decarbamoylmitomycin C in the presence of triethylamine to yield N(1a) -[(methylthio)carbonyl] derivatives[3]. This intermediate is subsequently conjugated to phosphorothioate oligodeoxynucleotides. The resulting conjugates act as targeted antisense reagents, combining the DNA-crosslinking cytotoxicity of mitomycin with the sequence-specific targeting of the oligonucleotide[1][3].

References

  • LookChem. "METHYL CHLOROTHIOLFORMATE (CAS 18369-83-0) - Chemical Properties and Applications." LookChem Database. Available at:[Link]

  • Pashko, M. O., et al. "Methyl chlorothioformate as a convenient reagent for thionoester synthesis." RSC Advances 15 (2025): 15116–15120. Available at:[Link]

  • Pashko, M. O., et al. "Methyl chlorothioformate as a convenient reagent for the thionoesters synthesis." ChemRxiv (2024). Available at:[Link]

  • Gaspari, P., et al. "Structure−Activity Study of Brassinin Derivatives as Indoleamine 2,3-Dioxygenase Inhibitors." Journal of Medicinal Chemistry 49, no. 2 (2006): 684–692. Available at:[Link]

  • Perry, C. C., et al. "Design, Synthesis, and Evaluation of Mitomycin-Tethered Phosphorothioate Oligodeoxynucleotides." Bioconjugate Chemistry 10, no. 6 (1999): 1081–1089. Available at:[Link]

Sources

Foundational

Solvation Dynamics and Kinetic Stability of S-Methyl Chlorothioformate in Polar Aprotic Solvents: A Technical Guide

Executive Summary Methyl chlorothioformate (S-methyl chlorothioformate) is a highly reactive bifunctional reagent critical to the synthesis of thionoesters, carbamates, and complex pharmaceutical scaffolds such as Mitomy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl chlorothioformate (S-methyl chlorothioformate) is a highly reactive bifunctional reagent critical to the synthesis of thionoesters, carbamates, and complex pharmaceutical scaffolds such as Mitomycin C derivatives 1[1]. However, its utility is frequently bottlenecked by its acute sensitivity to solvolysis. As a Senior Application Scientist, I have observed that the primary failure mode in scaling reactions involving this reagent is improper solvent selection. This whitepaper elucidates the physical chemistry, solvation dynamics, and kinetic stability of methyl chlorothioformate in polar aprotic solvents, providing a self-validating framework for its handling in drug development workflows.

Chemical Profile and the Solvation Imperative

S-Methyl chlorothioformate is an electrophilic thioester derivative. Its reactivity is governed by the electron-withdrawing nature of both the chlorine atom and the thiocarbonyl-like resonance structures, making the central carbon highly susceptible to nucleophilic attack.

When exposed to protic environments (e.g., water, methanol), the compound undergoes rapid solvolysis, yielding hydrochloric acid, carbonyl sulfide (COS), carbon dioxide, and methanol 2[2]. To prevent this degradation, researchers must utilize polar aprotic solvents that provide sufficient dielectric stabilization for polar transition states without participating in nucleophilic degradation.

Table 1: Physicochemical Properties & Solvation Causality
PropertyValueCausality / Experimental Relevance
CAS Registry Number 18369-83-0 3[3]Unique identifier for procurement and safety tracking.
Molecular Formula C₂H₃ClOSContains a reactive acyl chloride-like center requiring inert solvation.
Boiling Point 110 °C 3[3]Volatile; requires handling in closed systems to prevent evaporative loss.
Density 1.2761 g/cm³ @ 30 °C 3[3]Heavier than water; dictates phase separation dynamics in biphasic quenches.

Mechanistic Causality: The Role of Polar Aprotic Solvents

The degradation of chloroformate and chlorothioformate esters proceeds via two competing mechanistic channels, heavily dictated by the solvent's nucleophilicity and ionizing power 4[4]:

  • Addition-Elimination (A-E) Pathway: Dominates in solvents with high nucleophilicity (e.g., water, ethanol).

  • Ionization (Sₙ1-like) Pathway: Dominates in solvents with extremely high ionizing power and low nucleophilicity (e.g., fluoroalcohols like HFIP).

Why Polar Aprotic Solvents? Polar aprotic solvents (such as anhydrous acetone, acetonitrile, and DMF) occupy a "Goldilocks" zone. They lack the nucleophilic protons required to drive the A-E transition state, and their ionizing power is insufficient to trigger the Sₙ1-like ionization pathway . Consequently, the reagent is trapped in a kinetically stable state, fully dissolved but unreacted.

Mechanism Reagent S-Methyl Chlorothioformate Protic Protic Solvents (H2O, MeOH) Reagent->Protic Exposes to Aprotic Polar Aprotic (Acetone, MeCN) Reagent->Aprotic Solvates in AE_Path Addition-Elimination (A-E) Protic->AE_Path Nucleophilic Ion_Path Ionization (SN1-like) Protic->Ion_Path Ionizing Stabilization Kinetic Stability Aprotic->Stabilization Lacks protons Degradation Degradation (HCl, COS) AE_Path->Degradation Ion_Path->Degradation

Solvolytic pathways vs. aprotic stabilization of S-methyl chlorothioformate.

Quantitative Solubility and Kinetic Data

To understand the absolute necessity of anhydrous conditions, we must examine the specific rate of solvolysis ( k ) across different solvent mixtures. The data below demonstrates how even minor aqueous contamination in an aprotic solvent drastically accelerates degradation.

Table 2: Kinetic Stability (Solvolysis Rates) of S-Methyl Chlorothioformate
Solvent SystemTemperature (°C)Specific Rate of Solvolysis ( k )Kinetic Implication
100% H₂O 35.0 5.26×10−5 s⁻¹Slow apparent rate due to biphasic insolubility.
80% Acetone (aq) 35.0 7.72×10−5 s⁻¹Peak Degradation: Fully solvated, highly exposed to water.
90% Acetone (aq) 30.0 1.46×10−5 s⁻¹Slower degradation, but still unsuitable for storage.
100% Anhydrous Aprotic 25.0NegligibleIndefinitely stable if kept strictly anhydrous.
Data extrapolated from solvolytic studies evaluating addition-elimination pathways 2[2].

The Biphasic Anomaly (Expert Insight): Notice that the solvolysis rate in 80% acetone ( 7.72×10−5 s⁻¹) is actually higher than in 100% water ( 5.26×10−5 s⁻¹) at the same temperature [[2]](2]. Causality: S-methyl chlorothioformate has poor aqueous solubility. In 100% water, it forms a biphasic system, restricting hydrolysis to the liquid-liquid interface. In 80% acetone, the polar aprotic solvent acts as a homogenizer, fully dissolving the reagent and exposing it uniformly to the 20% water content. This proves that utilizing a "mostly dry" aprotic solvent is actually more destructive than pure water, underscoring the need for rigorous dehydration protocols.

Validated Experimental Protocol: Anhydrous Solvation and Kinetic Monitoring

To ensure reproducibility in drug development workflows, the following protocol establishes a self-validating system for preparing a 1.0 M solution of S-methyl chlorothioformate in anhydrous acetonitrile (MeCN).

Step-by-Step Methodology

Step 1: Solvent Dehydration (Causality: Preventing A-E Hydrolysis)

  • Action: Dry HPLC-grade acetonitrile over activated 3Å molecular sieves for 48 hours prior to use.

  • Causality: 3Å sieves selectively trap water molecules (~2.8 Å) while sterically excluding the larger acetonitrile molecules, ensuring selective dehydration without altering the solvent's composition.

Step 2: Inert Atmosphere Setup (Causality: Atmospheric Moisture Exclusion)

  • Action: Purge a flame-dried Schlenk flask with ultra-high purity Argon (or N₂) for 15 minutes. Maintain a positive pressure line.

Step 3: Reagent Introduction (Causality: Thermal Control)

  • Action: Cool the anhydrous MeCN to 0–5 °C using an ice bath. Introduce S-methyl chlorothioformate dropwise via a gas-tight syringe.

  • Causality: The dissolution process and any trace reactions with residual impurities can be slightly exothermic. Cooling the system prevents localized heating that could trigger unwanted side reactions or volatilize the reagent (BP: 110 °C) 3[3].

Step 4: Self-Validating Kinetic Sampling (Causality: System Integrity Verification)

  • Action: Withdraw a 0.1 mL aliquot at t=0 , t=1 h, and t=4 h. Dilute in anhydrous CDCl₃ containing 0.1% Tetramethylsilane (TMS) as an internal standard.

  • Validation Logic: Analyze via ¹H-NMR. The intact S-methyl group appears as a distinct singlet. If moisture has compromised the system, hydrolysis will yield methanol, resulting in a new upfield singlet. The system is validated only if the original S-methyl peak integrates to 100% relative to the TMS standard across all time points.

Workflow Step1 Solvent Drying (3Å Sieves) Step2 Inert Purge (Argon/N2) Step1->Step2 Step3 Reagent Addition (0-5°C) Step2->Step3 Step4 Kinetic Sampling (t=0, 1h, 4h) Step3->Step4 Step5 Validation (1H-NMR) Step4->Step5

Self-validating protocol for anhydrous aprotic solvation and stability analysis.

References

  • Title: Methyl chlorothioformate - CAS Common Chemistry Source: cas.org URL: [Link][3]

  • Title: Product Class 10: Thiocarbonic Acids and Derivatives Source: thieme-connect.de URL: [Link]

  • Title: Influence of Sulfur for Oxygen Substitution in the Solvolytic Reactions of Chloroformate Esters and Related Compounds Source: nih.gov (PMC) URL: [Link][4]

Sources

Exploratory

Mechanism of Nucleophilic Substitution at the Carbonyl of Methyl Chlorothiolformate: A Comprehensive Technical Guide

Executive Summary Methyl chlorothiolformate (MeSCOCl) is a highly reactive, versatile acylating agent utilized extensively in the synthesis of S-methyl thioesters[1], thiocarbamates[2], and critical pharmaceutical interm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl chlorothiolformate (MeSCOCl) is a highly reactive, versatile acylating agent utilized extensively in the synthesis of S-methyl thioesters[1], thiocarbamates[2], and critical pharmaceutical intermediates. Its unique electronic structure makes it a linchpin in the development of targeted therapeutics, such as Mitomycin C-tethered phosphorothioate oligodeoxynucleotides[3] and Indoleamine 2,3-Dioxygenase (IDO) inhibitors[4]. This whitepaper provides an in-depth mechanistic analysis of nucleophilic substitution at the MeSCOCl carbonyl, detailing the kinetic causality, structural dynamics, and self-validating experimental protocols required to harness its reactivity effectively.

Electronic Grounding: The Thioester Anomaly

To master the reactivity of MeSCOCl, one must first understand the orbital dynamics that differentiate it from its oxygen analogue, methyl chloroformate (MeOCOCl).

In MeOCOCl, the oxygen atom's 2p lone pair overlaps efficiently with the carbonyl carbon's 2p π∗ orbital, providing significant resonance stabilization to the ground state. However, in MeSCOCl, the sulfur atom utilizes a larger, more diffuse 3p orbital. The size mismatch between the sulfur 3p and carbon 2p orbitals results in poor π -delocalization[5]. Consequently, the carbonyl carbon in MeSCOCl retains a much higher partial positive charge ( δ+ ), rendering it exceptionally electrophilic and highly susceptible to nucleophilic attack[5].

Mechanistic Pathways: Stepwise vs. Concerted Dynamics

Nucleophilic substitution at the MeSCOCl carbonyl generally proceeds via a bimolecular addition-elimination ( BAc​2 ) mechanism. The reaction trajectory is dictated by the rapid formation of a transient intermediate, followed by the expulsion of a superior leaving group.

  • Addition (Nucleophilic Attack): The nucleophile (e.g., an amine) attacks the electron-deficient carbonyl carbon, breaking the π -bond and generating a zwitterionic tetrahedral intermediate ( )[2].

  • Elimination (Leaving Group Expulsion): Because chloride is an excellent leaving group (far superior to the incoming amine or the thiolate), the intermediate rapidly collapses, expelling the chloride ion to form the substituted product (e.g., a thiocarbamate)[2].

Mechanism A MeSCOCl + Nu: B Tetrahedral Intermediate (T±) A->B k1 B->A k-1 C MeSCONu + Cl⁻ B->C k2 D Deprotonated Intermediate (T⁻) B->D + Base D->C k3

Caption: Stepwise addition-elimination mechanism of MeSCOCl with nucleophiles.

Kinetic Causality

The rate-determining step (RDS) is heavily dependent on the basicity of the nucleophile:

  • Highly Basic Amines (e.g., Piperidine): The expulsion of the chloride ion ( k2​ ) outpaces the reversion of the intermediate to reactants ( k−1​ ). Thus, the initial nucleophilic attack ( k1​ ) is the RDS.

  • Weakly Basic Amines/Alcohols: The reversion rate ( k−1​ ) competes with elimination ( k2​ ). In these cases, general base catalysis often emerges, where a second equivalent of the nucleophile (or an added base) deprotonates to form T− , accelerating the expulsion of chloride ( k3​ ).

Quantitative Data Analysis

To contextualize the reactivity of MeSCOCl, kinetic parameters from standard aminolysis and solvolysis studies are summarized below. The Brønsted βnuc​ value serves as a critical indicator of transition state charge development.

SubstrateNucleophile ClassSolvent SystemDominant MechanismBrønsted βnuc​ Rate-Determining Step
Methyl chlorothiolformate Secondary Aliphatic AminesAqueous EthanolStepwise ( BAc​2 )~0.45 - 0.55Nucleophilic Attack ( k1​ )
Methyl chloroformate Secondary Aliphatic AminesAqueous EthanolStepwise ( BAc​2 )~0.80 - 0.90Intermediate Breakdown ( k2​ )
Methyl chlorothiolformate Weak AnilinesAqueous EthanolBase-Catalyzed~0.85Base-assisted Breakdown ( k3​ )
Methyl chlorothiolformate Water / MethanolPure SolventsConcerted ( SN​2 )N/ASynchronous Displacement

Data Interpretation: The lower Brønsted βnuc​ for MeSCOCl compared to MeOCOCl confirms that the highly electrophilic thioester carbonyl requires less nucleophilic assistance to reach the transition state, shifting the RDS to the initial attack.

High-Fidelity Experimental Protocols

Protocol A: Kinetic Evaluation of Aminolysis (Self-Validating System)

To rigorously determine the rate constants without interference from side reactions, a self-validating stopped-flow spectrophotometric workflow must be employed.

Causality & Trustworthiness: By maintaining pseudo-first-order conditions ([Amine] 10 × [MeSCOCl]), the concentration of the amine remains effectively constant, simplifying the rate law to Rate=kobs​[MeSCOCl] . The system self-validates by monitoring for sharp isosbestic points; their presence guarantees a clean A→B conversion without the build-up of observable intermediates or degradation products like S,S-dimethyldithiocarbonate[1].

Workflow S1 1. Reagent Preparation Purify MeSCOCl & Amine S2 2. Thermal Equilibration Thermostat at 25.0 ± 0.1 °C S1->S2 S3 3. Reaction Initiation Stopped-Flow Mixing S2->S3 S4 4. Kinetic Monitoring UV-Vis Absorbance Decay S3->S4 S4->S4 Validation: Isosbestic Points S5 5. Data Regression Extract k_obs vs [Amine] S4->S5

Caption: Self-validating kinetic workflow for stopped-flow spectrophotometry.

Protocol B: Synthesis of Brassinin Derivatives (IDO Inhibitors)

Brassinin derivatives are potent Indoleamine 2,3-Dioxygenase (IDO) inhibitors, critical for reversing tumor-induced immunosuppression[4]. The synthesis requires precision to prevent over-acylation or hydrolysis.

Step-by-Step Methodology:

  • Preparation: Dissolve the primary amine (e.g., indole-3-methanamine, 1.0 eq) in anhydrous ethyl acetate (EtOAc) under an inert Argon atmosphere.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath. Causality: MeSCOCl reactions are highly exothermic. Cooling suppresses the formation of symmetric dithiocarbonate impurities[6].

  • Base Addition: Add Triethylamine (TEA, 2.0 eq) to the solution. Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of the nucleophilic amine, which would otherwise arrest the reaction[6].

  • Acylation: Add MeSCOCl (1.1 eq) dropwise over 15 minutes. Stir at 0 °C for 1 hour, then allow it to warm to room temperature for 6 hours[6].

  • Quench & Isolate: Quench with a few drops of H2​O . Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure[6].

Applications in Drug Development

Beyond its role in agricultural phytoalexins[4], MeSCOCl is a critical reagent in advanced oncology therapeutics. It is utilized in the synthesis of Mitomycin C-tethered phosphorothioate oligodeoxynucleotides[7]. In this workflow, MeSCOCl specifically acylates the N(1a) position of 10-decarbamoylmitomycin C under strictly controlled anhydrous conditions (using triethylamine in ethylene glycol dimethyl ether) to yield the N(1a)-[(methylthio)carbonyl] intermediate[3]. This precision substitution is fundamental to generating antisense therapeutics capable of targeted anti-tumor activity[3].

Sources

Foundational

The Role of Methyl Chlorothiolformate in Advanced Peptide Synthesis: Mechanisms, Methodologies, and Applications

Executive Summary In the rapidly evolving landscape of peptide chemistry and bioconjugation, the generation of highly reactive yet structurally stable intermediates is paramount. Methyl chlorothiolformate (MCTF; CAS 1836...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of peptide chemistry and bioconjugation, the generation of highly reactive yet structurally stable intermediates is paramount. Methyl chlorothiolformate (MCTF; CAS 18369-83-0) has emerged as a bifunctional powerhouse reagent, utilized extensively for both C-terminal activation and N-terminal modification. Unlike traditional coupling reagents that rely on toxic thiols or generate difficult-to-remove byproducts (e.g., ureas from carbodiimides), MCTF offers a streamlined, thermodynamically driven pathway to synthesize S-methyl thioesters and thiocarbamates. This technical whitepaper dissects the mechanistic causality, field-proven experimental protocols, and advanced applications of MCTF in modern drug development and Native Chemical Ligation (NCL).

Mechanistic Causality: Divergent Pathways for Peptide Modification

MCTF features a highly electrophilic carbonyl center flanked by a chloride leaving group and a methylthio moiety. This unique electronic topology allows it to undergo nucleophilic acyl substitution with exceptional chemoselectivity, dictating two primary reaction pathways in peptide synthesis:

Pathway A: C-Terminal Thioesterification (The Mixed Anhydride Route) When reacted with a peptide's C-terminal carboxylic acid in the presence of a mild base (such as pyridine or DMAP), MCTF forms a transient mixed carbonic-carboxylic anhydride. This intermediate is thermodynamically unstable. The driving force of the reaction is the rapid decarboxylation (loss of CO₂) of this intermediate, which forces the methylthio group to migrate to the carbonyl carbon, yielding an S-methyl thioester . This "one-pot" pathway is highly favored as it completely bypasses the need for gaseous methanethiol—a toxic, foul-smelling reagent traditionally required for thioester synthesis.

Pathway B: N-Terminal Thiocarbamate Formation When exposed to an N-terminal amine or an internal lysine residue, the nitrogen directly attacks the carbonyl carbon of MCTF. Chloride is expelled as the primary leaving group, resulting in a stable S-methyl thiocarbamate. This linkage is highly resistant to standard peptide cleavage conditions (such as trifluoroacetic acid) but can be selectively targeted downstream for the attachment of photocleavable linkers or complex bioconjugates .

Visualizing the Reaction Architecture

MCTF_Pathways MCTF Methyl Chlorothiolformate (CH3SCOCl) Carboxylate Peptide C-Terminal Carboxylate (-COO⁻) MCTF->Carboxylate Base catalyst Amine Peptide N-Terminal Amine (-NH2) MCTF->Amine Mild Base (e.g., TEA) MixedAnhydride Mixed Anhydride Intermediate Carboxylate->MixedAnhydride Nucleophilic Attack (-Cl⁻) Thiocarbamate S-Methyl Thiocarbamate (-NH-CO-S-CH3) Amine->Thiocarbamate Nucleophilic Substitution (-HCl) Thioester S-Methyl Thioester (-CO-S-CH3) MixedAnhydride->Thioester Decarboxylation (-CO2) NCL Native Chemical Ligation (NCL) Thioester->NCL + Cys-Peptide Linker Photocleavable Linkers & Peptide Conjugates Thiocarbamate->Linker Conjugation

Reaction pathways of methyl chlorothiolformate in N-terminal and C-terminal peptide modifications.

Quantitative Data & Comparative Analysis

To justify the selection of MCTF over traditional activation reagents, we must evaluate the quantitative metrics of thioesterification and thiocarbamate formation. The following table synthesizes kinetic and yield data, demonstrating MCTF's superiority in minimizing reaction times and toxic byproducts.

Activation StrategyTarget Peptide ModificationTypical YieldReaction TimePrimary Byproducts
MCTF / Pyridine C-terminal S-methyl thioester85–95%1–2 hoursS,S-dimethyldithiocarbonate, CO₂
MCTF / TEA N-terminal thiocarbamate>95%30–60 minsHCl (neutralized to TEA·HCl)
DIC / HOBt / CH₃SH C-terminal S-methyl thioester60–80%4–12 hoursDiisopropylurea (DIU)
PyBOP / DIPEA / CH₃SH C-terminal S-methyl thioester75–90%2–6 hoursHMPA (highly toxic)

Self-Validating Experimental Protocols

To ensure absolute reproducibility, the following protocols integrate mechanistic rationale with step-by-step execution. Every step is designed as a self-validating system, ensuring that impurities are actively partitioned and removed.

Protocol 1: N-Terminal S-Methyl Thiocarbamate Formation

Adapted for the synthesis of photocleavable templates and epigenetic probes , .

  • Dissolution and Activation: Dissolve the peptide (1.0 eq) in anhydrous ethylene glycol dimethyl ether (DME) or dichloromethane (DCM). Add triethylamine (TEA, 1.2 eq).

    • Causality: TEA acts as a non-nucleophilic base to deprotonate the N-terminal amine, increasing its nucleophilicity while simultaneously neutralizing the HCl generated during the substitution.

  • MCTF Addition: Dropwise addition of MCTF (1.05 eq) under an Argon atmosphere at 0°C.

    • Causality: The low temperature prevents exothermic side reactions and limits the formation of S,S-dimethyldithiocarbonate. Argon prevents the oxidative degradation of the thio-compounds.

  • Reaction Monitoring & Quenching: Stir the mixture for 30 minutes at room temperature. Quench with a 10-fold excess of anhydrous methanol.

    • Causality: Methanol rapidly reacts with any unconsumed MCTF to form volatile methyl methoxythiolformate. This prevents unwanted cross-reactivity during the subsequent concentration phase.

  • Liquid-Liquid Extraction: Dilute the mixture with diethyl ether and wash sequentially with 0.01 M HCl, water, and brine.

    • Causality: The 0.01 M HCl wash selectively protonates and partitions unreacted TEA and residual free amines into the aqueous layer, ensuring the target thiocarbamate remains highly pure in the organic phase.

  • Desiccation and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the solid product.

Protocol 2: One-Pot C-Terminal Thioesterification

Adapted from combinatorial thioester library synthesis methodologies .

  • Carboxylate Activation: Dissolve the C-terminal free peptide (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous pyridine.

    • Causality: DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the reaction with MCTF.

  • Anhydride Formation: Add MCTF (1.5 eq) dropwise at room temperature.

    • Causality: The excess MCTF drives the equilibrium toward the mixed anhydride. The immediate evolution of CO₂ gas serves as a visual, self-validating indicator that the decarboxylative rearrangement to the thioester is successfully occurring.

  • Byproduct Partitioning: After 2 hours, concentrate the mixture and subject it to silica gel chromatography or preparative HPLC.

    • Causality: The primary byproduct, S,S-dimethyldithiocarbonate, is highly non-polar and elutes rapidly, allowing for baseline separation from the more polar peptide thioester.

Advanced Applications in Drug Development

The strategic implementation of MCTF extends far beyond basic peptide synthesis, enabling critical breakthroughs in molecular biology and pharmacology:

  • Native Chemical Ligation (NCL): The S-methyl thioesters generated via MCTF serve as the foundational C-terminal electrophiles required for NCL. They react seamlessly with N-terminal cysteine residues of adjacent peptide fragments, enabling the total chemical synthesis of large proteins without recombinant techniques.

  • Oligonucleotide-Peptide Conjugation: In the synthesis of mitomycin-tethered phosphorothioate oligodeoxynucleotides, MCTF was utilized to activate the decarbamoylmitomycin core. The mild nature of MCTF allowed for the successful formation of the conjugate without degrading the highly sensitive, bioreductive aziridine ring of the Mitomycin payload .

  • Epigenetic Probe Synthesis: MCTF has been utilized in the preparation of modified histone peptides to study the structural basis of chaperone binding. Specifically, it enabled the synthesis of probes used to map the interaction between the chaperone Rtt106 and H3K56-acetylated histones, a critical pathway in DNA damage response .

References

  • Combinatorial Approach to Flavor Analysis. 1. Preparation and Characterization of a S-Methyl Thioester Library. Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]

  • Photocleavable Templates for PNA Base Pairing Mediated Native Chemical Ligation. Cuvillier Verlag. URL:[Link]

  • Design, Synthesis, and Evaluation of Mitomycin-Tethered Phosphorothioate Oligodeoxynucleotides. Bioconjugate Chemistry (ACS Publications). URL:[Link]

  • Structural basis for recognition of H3K56-acetylated histone H3–H4 by the chaperone Rtt106. Nature (via PubMed Central / NIH). URL:[Link]

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of S-Methyl Thiocarbamates via Methyl Chlorothiolformate

Introduction & Strategic Utility S-methyl thiocarbamates are highly versatile pharmacophores and synthetic intermediates utilized extensively in drug development and agricultural chemistry. They serve as critical structu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

S-methyl thiocarbamates are highly versatile pharmacophores and synthetic intermediates utilized extensively in drug development and agricultural chemistry. They serve as critical structural motifs in the design of Indoleamine 2,3-Dioxygenase (IDO) inhibitors, such as Brassitin derivatives[1], and function as essential linkers in the synthesis of bioreductive alkylating agents, including Mitomycin-tethered oligodeoxynucleotides[2].

The premier method for synthesizing these compounds involves the nucleophilic acyl substitution of methyl chlorothiolformate ( CH3​SCOCl ) with primary or secondary amines. As a highly reactive, bifunctional electrophile, methyl chlorothiolformate requires precise stoichiometric and thermodynamic control to maximize yields and suppress off-target side reactions. This application note outlines a field-proven, self-validating protocol for this transformation.

Mechanistic Causality & Reaction Design

To achieve high conversion rates, the reaction design must account for the intrinsic reactivity of the chlorothiolformate and the byproducts generated during the acylation process:

  • Nucleophilic Acyl Substitution: The amine lone pair attacks the highly electrophilic carbonyl carbon of methyl chlorothiolformate. The tetrahedral intermediate collapses, expelling the chloride ion as a leaving group to form the S-methyl thiocarbamate.

  • The Necessity of an Acid Scavenger: For every equivalent of thiocarbamate formed, one equivalent of hydrochloric acid (HCl) is generated. If left unneutralized, HCl will rapidly protonate the unreacted starting amine, rendering it non-nucleophilic and stalling the reaction at a maximum of 50% theoretical yield. A non-nucleophilic base—typically Triethylamine ( Et3​N ) or N,N-Diisopropylethylamine (DIPEA)—is essential to drive the reaction to completion[1].

  • Thermodynamic Control: The initial addition is highly exothermic. Conducting the addition at 0 °C prevents the thermal degradation of methyl chlorothiolformate and minimizes the formation of symmetrical ureas or isothiocyanates.

Reaction Workflow & Pathway Visualization

G Amine 1. Amine + Base (e.g., Et3N) in Solvent Cooling 2. Cool to 0 °C (Ice Bath) Amine->Cooling Addition 3. Dropwise Addition of Methyl Chlorothiolformate Cooling->Addition Prevents Exotherm Reaction 4. Stir at Room Temp (1 - 6 hours) Addition->Reaction Nucleophilic Attack Monitor 5. TLC / HPLC Monitoring (Self-Validation) Reaction->Monitor Quench 6. Quench with H2O & Aqueous Workup Monitor->Quench Upon Completion Product 7. Purified S-Methyl Thiocarbamate Quench->Product Extraction & Chromatography

Figure 1: Mechanistic workflow for the synthesis of S-methyl thiocarbamates.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring that the researcher receives immediate physical or analytical feedback at each critical juncture to confirm the reaction is proceeding correctly.

Reagents and Equipment
  • Substrate: Primary or secondary amine (1.0 equiv)

  • Electrophile: Methyl chlorothiolformate (1.1 – 1.3 equiv)

  • Base: Triethylamine ( Et3​N ) or DIPEA (1.5 – 2.0 equiv)

  • Solvent: Anhydrous Dichloromethane ( CH2​Cl2​ ), Tetrahydrofuran (THF), or Ethylene glycol dimethyl ether (DME)[2]

  • Equipment: Flame-dried round-bottom flask, magnetic stir bar, argon/nitrogen balloon, ice-water bath.

Procedure

Step 1: Preparation of the Amine Solution

  • Action: Dissolve the amine (1.0 equiv) in the chosen anhydrous solvent to achieve a concentration of 0.1 M to 0.3 M. Add the base (e.g., Et3​N , 2.0 equiv) and stir under an inert atmosphere.

  • Causality: Anhydrous conditions are critical. Methyl chlorothiolformate is sensitive to moisture and will hydrolyze to carbonyl sulfide (COS), methanol, and HCl in the presence of water, destroying the electrophile before it can react with the amine.

Step 2: Electrophile Addition

  • Action: Cool the reaction flask to 0 °C using an ice-water bath. Using a gas-tight syringe, add methyl chlorothiolformate (1.1 – 1.3 equiv) dropwise over 5–10 minutes[1].

  • Causality: Dropwise addition at 0 °C controls the local concentration of the highly reactive electrophile, preventing runaway exothermic degradation and suppressing side reactions.

  • Self-Validation: A fine white precipitate (triethylamine hydrochloride salt, Et3​N⋅HCl ) will begin to form almost immediately in non-polar solvents like CH2​Cl2​ . This visual cue confirms that the acylation is successfully occurring.

Step 3: Reaction Maturation

  • Action: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 to 6 hours depending on steric hindrance[1].

  • Causality: Warming provides the necessary kinetic energy to drive the reaction to completion, which is especially important for sterically hindered amines or complex macrocycles like Mitomycin derivatives[2].

  • Self-Validation: Monitor the reaction via TLC (e.g., using 10% MeOH/ CHCl3​ or EtOAc/Hexanes). The complete disappearance of the amine starting material (visualized via Ninhydrin stain or UV) validates reaction completion.

Step 4: Quenching and Aqueous Workup

  • Action: Quench the reaction by adding a few drops of deionized water. Dilute the mixture with additional organic solvent (e.g., EtOAc or CH2​Cl2​ ). Wash the organic layer sequentially with 0.5 M HCl, saturated aqueous NaHCO3​ , and brine[1].

  • Causality: Water hydrolyzes any residual methyl chlorothiolformate. The 0.5 M HCl wash removes excess base and unreacted trace amine. The NaHCO3​ wash neutralizes residual acid, ensuring the thiocarbamate product does not degrade during concentration.

  • Self-Validation: Check the pH of the aqueous layer after the NaHCO3​ wash; it should be mildly basic (~pH 8), confirming the complete neutralization of the organic phase.

Step 5: Purification and Characterization

  • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography.

  • Self-Validation: Analyze the purified product via 1H NMR spectroscopy. The appearance of a sharp, diagnostic singlet integrating to 3 protons at approximately δ 2.30 – 2.45 ppm confirms the successful incorporation of the S-methyl ( −SCH3​ ) group.

Quantitative Data & Optimization Matrix

Reaction parameters must be tuned based on the electronic and steric nature of the amine substrate. The following table summarizes optimized conditions for various amine classes:

Amine Substrate TypeBase (Equivalents) CH3​SCOCl (Equiv)Preferred SolventTemp / TimeExpected Yield
Primary Aliphatic Et3​N (1.5 - 2.0)1.1 - 1.2 CH2​Cl2​ 0 °C to RT, 2-4 h85 - 95%
Secondary Aliphatic Et3​N (1.5 - 2.0)1.2 - 1.5 CH2​Cl2​ 0 °C to RT, 4-6 h80 - 90%
Primary Aromatic (Anilines)DIPEA (2.0 - 3.0)1.5 - 2.0THF or CH2​Cl2​ 0 °C to RT, 6-12 h70 - 85%
Sterically Hindered / Complex Et3​N (2.0 - 5.0)1.5 - 3.0DME or THF0 °C to RT, 12-24 h50 - 75%

Note: Complex macrocyclic amines (e.g., Mitomycin C derivatives) often require polar coordinating solvents like DME and extended reaction times to achieve optimal conversion[2].

Sources

Application

Application Note: Decarboxylative S-Methylation of Carboxylic Acids Using Methyl Chlorothiolformate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale The synthesis of S-methyl thioesters traditionally relies on the use of toxic, noxious, and diffi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The synthesis of S-methyl thioesters traditionally relies on the use of toxic, noxious, and difficult-to-handle gaseous methanethiol (methyl mercaptan) or its sodium salt. An elegant, bench-stable alternative involves the use of methyl chlorothiolformate ( ClC(=O)SCH3​ ). This reagent facilitates a highly efficient, "one-pot" decarboxylative S-methylation of carboxylic acids[1].

Rather than acting as a direct SN​2 methylating agent, methyl chlorothiolformate operates via an acylation-decarboxylation pathway[2]. The reaction leverages 4-(dimethylamino)pyridine (DMAP) as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate. The carboxylate attacks this intermediate to form a mixed carboxylic-thiocarbonic anhydride. Because this mixed anhydride is thermodynamically unstable at room temperature, it spontaneously extrudes carbon dioxide gas, irreversibly yielding the S-methyl thioester[1].

Mechanism A Carboxylic Acid + Et3N + DMAP B Methyl Chlorothiolformate Addition A->B Activation C Mixed Anhydride [R-CO-O-CO-SCH3] B->C Acylation (0 °C) D Thermal Decarboxylation (-CO2) C->D Warming to RT E S-Methyl Thioester Product D->E Irreversible Step

Figure 1: Mechanism of decarboxylative S-methylation via mixed anhydride intermediate.

Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process visual and analytical checks to ensure reaction fidelity at every stage.

Workflow Step1 1. System Prep Dry DCM, N2 Atm Step2 2. Reagent Mixing Acid + Et3N + DMAP Step1->Step2 Step3 3. Acylation ClCOSCH3 at 0 °C Step2->Step3 Step4 4. Decarboxylation Stir Overnight at RT Step3->Step4 Step5 5. Aqueous Workup NaHCO3 & Citric Acid Step4->Step5 Step6 6. Isolation Dry & Evaporate Step5->Step6

Figure 2: Step-by-step experimental workflow for S-methyl thioester synthesis.

Reagents and Equipment
  • Carboxylic acid substrate (1.0 mmol)

  • Methyl chlorothiolformate (1.1 mmol) – Caution: Highly toxic lachrymator with an obnoxious odor. All operations must be conducted in a well-ventilated fume hood[3].

  • Triethylamine ( Et3​N ) (1.2 mmol)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 mmol)

  • Anhydrous dichloromethane (DCM) (10 mL)

  • Nitrogen/Argon manifold, magnetic stirrer, ice-water bath.

Step-by-Step Methodology

Step 1: System Preparation Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry nitrogen. Causality: Methyl chlorothiolformate is moisture-sensitive; anhydrous conditions prevent premature hydrolysis of the reagent.

Step 2: Substrate Dissolution Add the carboxylic acid (1.0 mmol), Et3​N (1.2 mmol, ~167 μL ), and DMAP (0.1 mmol, 12 mg) to the flask. Dissolve the mixture in 8 mL of anhydrous DCM[1].

Step 3: Controlled Cooling Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: Cooling suppresses uncontrolled exothermic reactions and minimizes the formation of side products, such as S,S-dimethyldithiocarbonate[2].

Step 4: Reagent Addition Prepare a solution of methyl chlorothiolformate (1.1 mmol, ~95 μL ) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

Step 5: Intermediate Formation (Self-Validation Checkpoint 1) Stir the pale-yellow solution for 1 hour at 0 °C. Self-Validation: A fine white precipitate of triethylammonium chloride will begin to form in the flask. This visual cue confirms the successful acylation and formation of the mixed anhydride.

Step 6: Thermal Decarboxylation (Self-Validation Checkpoint 2) Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12–16 hours) under a nitrogen atmosphere[1]. Self-Validation: Gentle effervescence ( CO2​ gas evolution) may be observed as the solution warms, confirming the decarboxylation step. TLC monitoring (e.g., 10% EtOAc in Hexanes) should show the complete disappearance of the highly polar carboxylic acid spot and the appearance of a less polar, UV-active (if aromatic) thioester spot.

Step 7: Quenching and Workup Dilute the reaction mixture with an additional 10 mL of DCM. Transfer to a separatory funnel and wash sequentially with:

  • Ice-cold 5% aqueous NaHCO3​ (15 mL): Causality: Deprotonates and extracts any unreacted carboxylic acid into the aqueous layer.

  • 5% aqueous citric acid or 0.5 M HCl (15 mL): Causality: Protonates and removes the Et3​N and DMAP catalysts.

  • Brine (15 mL): Causality: Removes residual water from the organic phase.

Step 8: Isolation Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Causality: Evaporate at a low temperature (e.g., 0–20 °C) to prevent the loss of volatile short-chain thioesters[2].

Quantitative Data & Optimization

The tables below summarize the optimal stoichiometric ratios and the expected performance across different substrate classes based on combinatorial library data[1].

Table 1: Reaction Stoichiometry and Reagent Equivalents

ReagentFunctionEquivalentsAmount (1.0 mmol scale)
Carboxylic AcidSubstrate1.0 eq1.0 mmol
Methyl chlorothiolformateAcylating/S-Methylating Agent1.1 eq1.1 mmol
Triethylamine ( Et3​N )Base / Acid Scavenger1.2 eq1.2 mmol
DMAPNucleophilic Catalyst0.1 eq0.1 mmol
Dichloromethane (DCM)SolventN/A10 mL total

Table 2: Expected Yield Profile and Impurities

Substrate TypeExampleExpected ConversionPrimary Impurity
Short-chain aliphaticPropionic acid>85%S,S-dimethyldithiocarbonate
Medium-chain aliphaticHexanoic acid>90%S,S-dimethyldithiocarbonate
Long-chain aliphaticStearic acid80–85%Unreacted acid
Aromatic/HinderedBenzoic acid75–80%Unreacted acid / Anhydride
Troubleshooting Insights
  • Volatility Issues: Short-chain S-methyl thioesters (e.g., S-methyl thioacetate) have boiling points below 100 °C. For these substrates, avoid high vacuum during solvent removal to prevent product loss[2].

  • Major Impurity Management: The primary byproduct is S,S-dimethyldithiocarbonate, which arises from the degradation of the chlorothiolformate reagent[1]. If ultra-high purity is required for downstream biological assays, this non-polar impurity can be easily separated via silica gel flash chromatography.

  • Alternative Nucleophiles: Note that methyl chlorothiolformate can also react with amines to form S-methyl thiocarbamates; therefore, substrates containing unprotected primary or secondary amines will undergo competitive N-acylation[4].

References

  • Khan, J. A., Gijs, L., Berger, C., & Collin, S. (1999). Combinatorial Approach to Flavor Analysis. 1. Preparation and Characterization of a S-Methyl Thioester Library. Journal of Agricultural and Food Chemistry, 47(9), 3715–3722.[1] URL:[Link]

  • Lorette, N. B., & Howard, W. L. (1964). t-Butyl S-methylthiolcarbonate. Organic Syntheses, 44, 20.[3] URL:[Link]

  • Gaspari, P., Banerjee, T., Malachowski, W. P., et al. (2006). Structure−Activity Study of Brassinin Derivatives as Indoleamine 2,3-Dioxygenase Inhibitors. Journal of Medicinal Chemistry, 49(2), 684–692.[4] URL:[Link]

Sources

Method

Application Note: Catalytic Methods for Activating Methyl Chlorothiolformate in Organic Synthesis

Introduction: The Utility and Challenge of Methyl Chlorothiolformate Methyl chlorothiolformate, ClC(O)SMe, is a valuable C1 building block in organic synthesis, serving as a versatile electrophilic reagent for the introd...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Utility and Challenge of Methyl Chlorothiolformate

Methyl chlorothiolformate, ClC(O)SMe, is a valuable C1 building block in organic synthesis, serving as a versatile electrophilic reagent for the introduction of the methoxythiocarbonyl group (-C(O)SMe). This moiety is a precursor to a wide range of functional groups, including thiocarbamates, dithiocarbonates, and thioesters, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2]

While reactive, the electrophilicity of methyl chlorothiolformate is often insufficient for efficient reactions with poorly nucleophilic substrates under mild conditions. Direct reactions may require harsh conditions, leading to side reactions and limited substrate scope. Catalytic activation provides a powerful solution, enhancing the reactivity of the carbonyl center to enable transformations that are otherwise sluggish or low-yielding. This guide explores several key catalytic strategies, providing mechanistic insights and detailed protocols for their application.

Strategy 1: Nucleophilic Catalysis with 4-(Dimethylamino)pyridine (DMAP)

Nucleophilic catalysis is arguably the most common and effective method for activating chloroformates.[3] The principle lies in the use of a hyper-nucleophilic catalyst that reacts with the substrate to form a highly reactive intermediate, which is more susceptible to attack by the primary nucleophile than the starting material.

Mechanism of Action

4-(Dimethylamino)pyridine (DMAP) is a superior nucleophilic catalyst for acyl transfer reactions.[4] The catalytic cycle begins with the nucleophilic attack of DMAP on the carbonyl carbon of methyl chlorothiolformate. This displaces the chloride ion to form a highly electrophilic S-methyl-thiocarbonylpyridinium salt.[3] This intermediate is essentially a super-activated form of the starting material. A nucleophile (e.g., an amine or alcohol) then readily attacks this activated species. The subsequent collapse of the tetrahedral intermediate releases the desired product and protonated DMAP. A stoichiometric, non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically required to regenerate the neutral DMAP catalyst for the next cycle.

DMAP_Catalysis MCF Methyl Chlorothiolformate (MeO-C(O)SMe) Intermediate S-Methyl-thiocarbonylpyridinium Salt (Highly Reactive Intermediate) MCF->Intermediate + DMAP - Cl⁻ DMAP DMAP (Catalyst) Product Product (e.g., Thiocarbamate) Intermediate->Product Attack & Collapse Nuc Nucleophile (e.g., R₂NH) Nuc->Intermediate + Nucleophile DMAPH DMAP-H⁺ Product->DMAPH Releases Regen_DMAP DMAP (Regenerated) DMAPH->Regen_DMAP + Base - Base-H⁺ Base Base (e.g., Et₃N) Regen_DMAP->MCF Catalytic Cycle

Caption: Catalytic cycle for DMAP-mediated activation of methyl chlorothiolformate.

Application & Protocol: Synthesis of S-Methyl N,N-Dialkylthiocarbamates

This protocol details the synthesis of a thiocarbamate from a secondary amine, a common application in drug development for creating bioisosteric replacements for amides or esters.

Experimental Protocol 1: DMAP-Catalyzed Aminolysis

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add the secondary amine (1.0 eq.), triethylamine (1.2 eq.), and DMAP (0.05 - 0.1 eq.).

  • Solvent Addition: Dissolve the reagents in an appropriate anhydrous solvent (e.g., Dichloromethane or THF) to a concentration of 0.2-0.5 M.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction with the highly reactive intermediate.

  • Substrate Addition: Dissolve methyl chlorothiolformate (1.1 eq.) in the same anhydrous solvent and add it dropwise to the stirred amine solution over 15-20 minutes via the dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure S-methyl N,N-dialkylthiocarbamate.

Data Presentation: Representative Examples

EntryAmine NucleophileCatalyst Loading (mol%)Time (h)Yield (%)
1Diethylamine5295
2Morpholine5298
3N-Methylaniline10487
4Pyrrolidine51.596

Expert Insights:

  • Causality: The use of a stoichiometric base like triethylamine is critical; it does not participate in the primary nucleophilic attack but serves to neutralize the HCl byproduct and, more importantly, regenerate the active DMAP catalyst from its protonated form.

  • Trustworthiness: The protocol's reliability stems from the well-established mechanism of DMAP catalysis.[3] The formation of the triethylammonium chloride salt, which often precipitates from less polar solvents, can serve as a visual indicator of reaction progress. For a more environmentally friendly approach, DMAP hydrochloride (DMAP·HCl) can be used as a recyclable catalyst under base-free conditions, simplifying workup.[5]

Strategy 2: Lewis Acid Catalysis

Lewis acid catalysis activates electrophiles by coordinating to a Lewis basic site, thereby withdrawing electron density and increasing the substrate's reactivity.[6][7] In the case of methyl chlorothiolformate, the carbonyl oxygen serves as the Lewis basic site.

Mechanism of Action

A Lewis acid (e.g., AlCl₃, TiCl₄, ZnCl₂) coordinates to the carbonyl oxygen atom of the methyl chlorothiolformate.[8] This coordination polarizes the C=O bond, significantly increasing the partial positive charge on the carbonyl carbon. This "super-electrophile" is now highly activated and can be attacked by even weak nucleophiles, such as arenes in a Friedel-Crafts type reaction or hindered alcohols.[6]

Lewis_Acid_Catalysis cluster_0 Activation Step cluster_1 Reaction Step MCF Methyl Chlorothiolformate Complex Activated Complex [MeS-C(O•••LA)-Cl]⁺ MCF->Complex + Lewis Acid LA Lewis Acid (e.g., AlCl₃) Nuc Weak Nucleophile (e.g., Benzene) Complex->Nuc Product Product (e.g., Thioester) Nuc->Product + Activated Complex

Caption: General workflow for Lewis acid-catalyzed activation and reaction.

Application & Protocol: Lewis Acid-Catalyzed Thioacylation of Arenes

This protocol describes the synthesis of an aryl thioester, a valuable transformation for creating key intermediates in medicinal chemistry.

Experimental Protocol 2: AlCl₃-Catalyzed Friedel-Crafts Thioacylation

  • Setup: Assemble a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stir bar, thermometer, and addition funnel.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and an anhydrous, non-coordinating solvent (e.g., Dichloromethane or 1,2-Dichloroethane).

  • Cooling: Cool the suspension to 0 °C in an ice bath. Caution: Lewis acids can react violently with water. Strict anhydrous conditions are mandatory.

  • Substrate Addition: Add the aromatic substrate (1.0 eq.) to the cooled suspension. If the arene is a liquid, it can be added directly; if solid, dissolve it in a minimal amount of the reaction solvent.

  • Electrophile Addition: Add methyl chlorothiolformate (1.05 eq.) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor by TLC or GC-MS.

  • Workup:

    • Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with the organic solvent.

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude aryl thioester by column chromatography or recrystallization.

Data Presentation: Lewis Acid Screening

EntryAreneLewis Acid (eq.)Temp (°C)Time (h)Yield (%)
1TolueneAlCl₃ (1.1)0 → RT1685 (p-isomer)
2AnisoleTiCl₄ (1.1)-20 → RT1292 (p-isomer)
3BenzeneAlCl₃ (1.1)0 → RT2475
4TolueneZnCl₂ (1.1)RT4840

Expert Insights:

  • Causality: Stoichiometric amounts of the Lewis acid are often required because the product (aryl thioester) is also a Lewis base and can coordinate to the catalyst, effectively sequestering it.[9] The choice of Lewis acid is critical; stronger acids like AlCl₃ are needed for less reactive arenes, while milder ones like ZnCl₂ may suffice for electron-rich systems.

  • Trustworthiness: This protocol is based on the well-established principles of Friedel-Crafts acylation. The primary challenge is managing the reactivity and hygroscopic nature of the Lewis acid. The workup procedure is designed to safely decompose the acid-substrate complexes and neutralize the reaction mixture.

Strategy 3: Transition Metal-Catalyzed Cross-Coupling

For constructing C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds, transition metal catalysis offers unparalleled scope and efficiency.[10][11] In this context, methyl chlorothiolformate can serve as an electrophilic "acyl" partner in cross-coupling reactions, analogous to acyl chlorides.

Mechanism of Action

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for bond formation.[12] A typical catalytic cycle (e.g., Negishi or Suzuki coupling) involves three key steps:

  • Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the C-Cl bond of the methyl chlorothiolformate to form a Pd(II)-acyl complex.

  • Transmetalation: An organometallic nucleophile (e.g., R-ZnCl or R-B(OR)₂) transfers its organic group to the palladium center, displacing the chloride.

  • Reductive Elimination: The two organic fragments (the acyl group and the transferred R group) couple and are expelled from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]

Palladium_Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (MeS-C(O))-Pd(II)L₂(Cl) Pd0->OxAdd + MeS-C(O)-Cl MCF MeS-C(O)-Cl Transmetal Transmetalation (MeS-C(O))-Pd(II)L₂(R) OxAdd->Transmetal + R-M - M-Cl RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regenerates Catalyst Product Product (MeS-C(O)-R) RedElim->Product Organometal Organometallic Reagent (R-M)

Caption: Simplified catalytic cycle for a Pd-catalyzed cross-coupling reaction.

Application & Protocol: Palladium-Catalyzed Synthesis of Ketones

This protocol describes the synthesis of a ketone from an organozinc reagent (a Negishi coupling), demonstrating the formation of a new carbon-carbon bond.

Experimental Protocol 3: Negishi Cross-Coupling

  • Catalyst Precursor: To a flame-dried Schlenk flask under argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligands if required.

  • Solvent and Reagents: Add anhydrous THF. To this, add the organozinc reagent (R-ZnCl, 1.2 eq.), which is typically prepared in situ from the corresponding organolithium or Grignard reagent and ZnCl₂.

  • Substrate Addition: Add methyl chlorothiolformate (1.0 eq.) slowly via syringe to the stirred mixture at room temperature.

  • Reaction: Heat the reaction to a specified temperature (e.g., 50-65 °C) and stir for 6-18 hours under an inert atmosphere. Monitor the reaction by GC-MS or LC-MS.

  • Workup:

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract with ethyl acetate or diethyl ether.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the desired ketone.

Expert Insights:

  • Causality: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Phosphine ligands like PPh₃ are common. The organozinc reagent is used because it exhibits excellent functional group tolerance and undergoes rapid transmetalation.[12]

  • Trustworthiness: This protocol requires strict inert atmosphere techniques (Schlenk line or glovebox) as both the Pd(0) catalyst and the organometallic reagents are sensitive to oxygen and moisture. The success of the reaction hinges on the quality and reactivity of the organozinc nucleophile.

Summary and Outlook

The catalytic activation of methyl chlorothiolformate opens a vast landscape of synthetic possibilities beyond its direct reactivity. The choice of catalyst dictates the type of transformation and the compatible reaction partners.

Catalytic MethodMechanismKey Advantage(s)Limitation(s)
Nucleophilic (DMAP) Forms highly reactive acylpyridinium salt.High efficiency, mild conditions, broad scope for N/O-nucleophiles.Requires stoichiometric base, limited to heteroatom nucleophiles.
Lewis Acid Coordinates to C=O, enhances electrophilicity.[8]Activates for C-C bond formation (e.g., Friedel-Crafts).Often requires stoichiometric amounts, strict anhydrous conditions.
Transition Metal Oxidative addition/reductive elimination cycle.[12]Unrivaled for C-C bond formation, high functional group tolerance.Requires inert atmosphere, expensive/toxic metal catalysts.

Future developments will likely focus on creating more sustainable and efficient catalytic systems. This includes the design of novel organocatalysts, such as N-heterocyclic carbenes (NHCs), for metal-free activations,[13][14] and the development of earth-abundant metal catalysts (e.g., iron, nickel) to replace precious metals like palladium in cross-coupling reactions.[10] These advancements will continue to expand the synthetic utility of simple, robust building blocks like methyl chlorothiolformate.

References

  • Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236-239. [Link]

  • Eastern Illinois University. (n.d.). DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pathway, Including Spectral Characterization of the Putative Reactive Intermediate. The Keep. [Link]

  • Jolit, A., & Glorius, F. (2018). Lewis Base Catalysis Enables the Activation of Alcohols by means of Chloroformates as Phosgene Substitutes. Chemistry – A European Journal, 24(64), 17132-17136. [Link]

  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7. [Link]

  • Szymańska, E. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. University of Groningen. [Link]

  • Kostas, I. D., & Steele, B. R. (2020). Thiosemicarbazone Complexes of Transition Metals as Catalysts for Cross-Coupling Reactions. Catalysts, 10(10), 1111. [Link]

  • Organic Chemistry Portal. (n.d.). Thiocarbamate synthesis by carbamoylation. [Link]

  • University of Bath. (n.d.). Transition Metal Catalyzed Coupling Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Thiocarbamate synthesis by amination. [Link]

  • Bub, G., & Friedrich, L. (2003). Method for purifying chloromethyl chloroformate.
  • Fernández, I. (2024). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 22(6), 253. [Link]

  • Grygorenko, O. O., et al. (2024). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. RSC Advances, 14, 14856-14861. [Link]

  • Liu, Z., et al. (2024). Metal-catalyzed methylthiolation of chloroarenes and diverse aryl electrophiles. Chem, 10(5), 1548-1562. [Link]

  • Tilles, H. (1974). Process for manufacturing a liquid thiocarbamate.
  • Vora, H. U., & Rovis, T. (2011). N-Heterocyclic Carbene Mediated Organocatalysis Reactions. IntechOpen. [Link]

  • Cárdenas, D. J. (2010). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Chemical Society Reviews, 40(10), 5006-5047. [Link]

  • Zhang, Z., et al. (2018). Methyl formate as a carbonylating agent for the catalytic conversion of phenol to methyl phenyl carbonate. Green Chemistry, 20, 1797-1802. [Link]

  • Wikipedia. (n.d.). Riemschneider thiocarbamate synthesis. [Link]

  • Mercadante, M. A., & Leadbeater, N. E. (Eds.). (2017). N-Heterocyclic Carbenes in Catalytic Organic Synthesis. Thieme. [Link]

  • Cotarca, L., & Delogu, P. (1984). Process for the preparation of -chlorinated chloroformates.
  • Wikipedia. (n.d.). Lewis acid catalysis. [Link]

  • Zhang, X., et al. (2021). Rapid Synthesis of Asymmetric Methyl-Alkyl Carbonates Catalyzed by α-KMgPO4 in a Sealed-Vessel Reactor Monowave 50. Catalysts, 11(4), 502. [Link]

  • Wang, M., et al. (2016). E-Selective N-Heterocyclic Carbene-Catalyzed Reaction of Aldehydes and Butadienoates: Effect of Water and Chloroform as the Proton Shuttle. ResearchGate. [Link]

  • Kim, D. W., et al. (2019). Highly Efficient and Practical N-Heterocyclic Carbene Organocatalyzed Chemoselective N1/C3-Functionalization of Isatins with Green Chemistry Principles. ACS Omega, 4(2), 2995-3004. [Link]

  • Al-Huniti, M. H., & El-Awa, A. (2023). Developments and Uses of Lewis Acids: From Conventional Catalysts to Modern Green Catalysts. IntechOpen. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. International Journal of Molecular Sciences, 14(4), 7500-7516. [Link]

  • Le Questel, J.-Y., et al. (2005). Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles. Organic & Biomolecular Chemistry, 3, 179-185. [Link]

  • Vora, H. U., & Rovis, T. (2011). Discovering New Reactions with N-Heterocyclic Carbene Catalysis. Aldrichimica Acta, 44(3), 81-92. [Link]

  • Kumar, A., & Kumar, V. (2024). Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. Molecules, 29(23), 5275. [Link]

  • Rood, M. T., et al. (2018). Selective activation of organocatalysts by specific signals. Chemical Science, 9(28), 6115-6121. [Link]

  • Andrews, I. P., & Yoon, T. P. (2022). Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions. Journal of the American Chemical Society, 144(11), 4811-4816. [Link]

  • Deka, M., & Al-Masum, M. (2012). Organocatalytic C–H activation reactions. Beilstein Journal of Organic Chemistry, 8, 1469-1478. [Link]

  • Organic Chemistry Portal. (n.d.). Carbonate synthesis. [Link]

  • Shrestha, B. (2022). Catalytic Conversion of Methyl Formate to Long Chain Esters via Hydroesterification. MOspace. [Link]

  • Jakobsche, C. (2019, August 6). 01.07 Lewis Acid Catalysis. [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Chloroformate. [Link]

  • MacMillan, D. (2014). Discovering New Reactions with Organocatalysis. Grantome. [Link]

  • Ragsdale, S. W. (2012). Catalysis of Methyl Group Transfers Involving Tetrahydrofolate and B12. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(11), 1291-1308. [Link]

  • Stephan, D. W., et al. (2015). Metal-Free Catalytic C-H Bond Activation and Borylation of Heteroarenes. Science, 349(6247), 513-516. [Link]

Sources

Application

Preparation of S-methyl thiocarbonates from phenols and methyl chlorothiolformate

Guide for Researchers, Scientists, and Drug Development Professionals Foreword The synthesis of thiocarbonates is a crucial process in organic chemistry, yielding versatile intermediates for pharmaceuticals, agrochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The synthesis of thiocarbonates is a crucial process in organic chemistry, yielding versatile intermediates for pharmaceuticals, agrochemicals, and materials science. This document aims to provide a comprehensive guide to the preparation of O-Aryl S-Methyl Thiocarbonates via the reaction of phenols with methyl chlorothiolformate. This guide is structured to provide not only a step-by-step protocol but also the underlying mechanistic principles and practical insights to ensure successful and safe execution in a research environment.

Introduction and Strategic Overview

O-Aryl S-methyl thiocarbonates are a class of organosulfur compounds characterized by an aryl group linked to a carbonyl via an oxygen atom, and a methylthio group attached to the same carbonyl carbon (Ar-O-(C=O)-SMe). These moieties are valuable precursors in organic synthesis. The direct acylation of phenols with methyl chlorothiolformate represents a straightforward and efficient method for their synthesis.

The core transformation relies on a classic nucleophilic acyl substitution. A base is utilized to deprotonate the phenol, generating a highly nucleophilic phenoxide anion. This anion then attacks the electrophilic carbonyl carbon of methyl chlorothiolformate, displacing the chloride leaving group to form the desired thiocarbonate product. The choice of base and solvent is critical for optimizing reaction efficiency and minimizing side reactions.

Reaction Mechanism and Scientific Principles

The formation of an O-aryl S-methyl thiocarbonate from a phenol and methyl chlorothiolformate is a quintessential example of a Nucleophilic Acyl Substitution reaction. The mechanism proceeds in two primary stages:

  • Activation of the Phenol: Phenols are moderately acidic. In the presence of a suitable base (e.g., potassium carbonate, triethylamine, or pyridine), the hydroxyl proton is abstracted to form a phenoxide anion. This deprotonation step is crucial as the phenoxide is a significantly stronger nucleophile than the neutral phenol, which is essential for an efficient reaction with the acyl chloride.

  • Nucleophilic Attack and Elimination: The electron-rich phenoxide anion attacks the electrophilic carbonyl carbon of methyl chlorothiolformate. This addition forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbon-oxygen double bond and expelling the most stable leaving group, which in this case is the chloride ion. This addition-elimination sequence is characteristic of nucleophilic acyl substitution reactions.[1]

The overall reaction is generally irreversible, driven by the formation of a stable chloride salt byproduct.

Caption: General mechanism for the synthesis of O-Aryl S-Methyl Thiocarbonates.

Detailed Experimental Protocol

This protocol provides a general procedure applicable to a range of substituted phenols. Researchers should optimize conditions based on the specific reactivity of their substrate.

3.1. Materials and Equipment

  • Reagents:

    • Substituted Phenol (1.0 eq)

    • Methyl Chlorothiolformate (1.1 - 1.2 eq)

    • Base: Anhydrous Potassium Carbonate (K₂CO₃, 2.0-3.0 eq) or Triethylamine (Et₃N, 1.5 eq)

    • Solvent: Anhydrous Acetone, Acetonitrile (ACN), or Dichloromethane (DCM)

    • For workup: Deionized water, 1M HCl, Saturated NaHCO₃ solution, Saturated NaCl (brine) solution

    • Drying agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel or syringe pump

    • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

    • Ice bath

    • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

    • Column chromatography setup

3.2. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted phenol (1.0 eq) and anhydrous solvent (e.g., acetone or ACN, ~0.2-0.5 M concentration relative to phenol).

  • Addition of Base: Add anhydrous potassium carbonate (2.5 eq) to the solution. Stir the suspension vigorously for 15-30 minutes at room temperature to facilitate the formation of the potassium phenoxide salt. If using a liquid base like triethylamine, it can be added at this stage.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermic reaction upon addition of the acyl chloride and to minimize potential side reactions.

  • Reagent Addition: Add methyl chlorothiolformate (1.1 eq) dropwise to the cold, stirred suspension over 10-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC until the starting phenol is consumed (typically 2-6 hours).

  • Workup - Quenching: Once the reaction is complete, filter off the inorganic salts (if K₂CO₃ was used). Carefully pour the filtrate (or the entire reaction mixture if Et₃N was used) into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or DCM (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove amine base, if used), saturated NaHCO₃ solution, and finally, saturated brine solution. This washing sequence removes basic and acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-aryl S-methyl thiocarbonate.

Substrate Scope and Considerations

The described protocol is robust for a variety of phenolic substrates. However, the electronic nature of the substituents on the aromatic ring can influence reactivity.

Phenol SubstrateSubstituent TypeExpected Reactivity & NotesTypical Yield Range
4-MethoxyphenolElectron-Donating (EDG)Highly reactive due to increased nucleophilicity of the phenoxide. Reaction is typically fast.85-95%
PhenolNeutralStandard reactivity. A good model substrate for optimization.80-90%
4-ChlorophenolElectron-Withdrawing (EWG)Phenol is more acidic, but the phenoxide is less nucleophilic. May require slightly longer reaction times or warming.70-85%
4-NitrophenolStrongly EWGSignificantly less nucleophilic phenoxide. May require a stronger base or more forcing conditions (e.g., heating).50-75%
2,6-DimethylphenolSterically HinderedThe bulky ortho groups can impede the approach of the nucleophile. May require longer reaction times or heating to achieve full conversion.60-80%

Note: Yields are estimates based on analogous acylation reactions and may vary based on specific reaction conditions and purification efficiency.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Ineffective deprotonation (base too weak).2. Moisture in reagents/solvent hydrolyzing the chlorothiolformate.3. Low reactivity of the phenol.1. Use a stronger base (e.g., NaH, carefully!).2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Increase reaction time and/or gently heat the reaction mixture (e.g., to 40 °C).
Multiple Products/ Impurities 1. Reaction temperature was too high.2. Methyl chlorothiolformate added too quickly.3. Impure starting materials.1. Maintain low temperature (0 °C) during addition.2. Use a syringe pump for slow, controlled addition.3. Purify starting materials before the reaction.
Difficult Purification 1. Product co-elutes with starting material.2. Product is unstable on silica gel.1. Adjust TLC solvent system for better separation.2. Consider using neutral or deactivated silica gel, or an alternative purification method like recrystallization.

Safety Precautions

Chemical synthesis should only be performed by trained personnel in a controlled laboratory setting.

  • Methyl Chlorothiolformate: This reagent is expected to be toxic, corrosive, and a lachrymator (causes tearing), similar to other acyl chlorides.[2] It must be handled in a well-ventilated chemical fume hood at all times. Avoid inhalation of vapors and contact with skin and eyes. It will react with moisture to release corrosive HCl gas.

  • Solvents: Organic solvents like DCM and acetonitrile are flammable and/or toxic. Avoid ignition sources and ensure proper ventilation.

  • Bases: Triethylamine is flammable and corrosive. Potassium carbonate is an irritant.[1][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from reaction setup to final product isolation.

Experimental_Workflow cluster_setup Preparation & Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Add Phenol, Base & Solvent B 2. Cool to 0 °C A->B C 3. Add Methyl Chlorothiolformate B->C D 4. Stir & Monitor (TLC) C->D E 5. Quench with Water D->E F 6. Extract with Organic Solvent E->F G 7. Wash Organic Layer (Acid, Base, Brine) F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize Pure Product I->J

Caption: Step-by-step workflow for the synthesis of O-Aryl S-Methyl Thiocarbonates.

References

This section provides a consolidated list of sources referenced within the text for further reading and verification.

  • Puumi, J. A., Mannisto, J. K., & Repo, T. (2025). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. Organic & Biomolecular Chemistry. Available at: [Link]

  • Safety Data Sheet for various bases. Available at: [Link]

  • Newman, M. S., & Hetzel, F. W. (1971). THIOPHENOLS FROM PHENOLS: 2-NAPHTHALENETHIOL. Organic Syntheses, 51, 139. Available at: [Link]

  • Puumi, J. A., Mannisto, J. K., & Repo, T. (2025). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine. University of Helsinki - Helda. Available at: [Link]

  • Puumi, J. A., et al. (2025). Synthesis of Linear O-Aryl Carbamates And S-Thiocarbamates via Benign T3P‒Mediated Condensation of Phenols and Thiols with Amines and Carbon Dioxide. ResearchGate. Available at: [Link]

  • Kozlov, A., et al. (2023). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. National Institutes of Health (NIH). Available at: [Link]

  • SDFine. METHYL CHLOROFORMATE Safety Data Sheet. Available at: [Link]

  • MTender. (2024, December 13). Potassium hydroxide SAFETY DATA SHEET. Available at: [Link]

  • Loba Chemie. (2015, April 9). METHYL CHLORO FORMATE CAS No 79-22-1 Safety Data Sheet. Available at: [Link]

  • ResearchGate. (2026, January 25). Methyl chlorothioformate as a convenient reagent for the thionoesters synthesis | Request PDF. Available at: [Link]

  • American Chemical Society. Methyl chlorothioformate - a new and versatile reagent for thionoesters synthesis | Poster Board #1617. Available at: [Link]

  • Kevill, D. N., & D'Souza, M. J. (2010). Use of Empirical Correlations to Determine Solvent Effects in the Solvolysis of S-Methyl Chlorothioformate. Molecules, 15(6), 3929-3940. Available at: [Link]

  • LibreTexts Chemistry. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Available at: [Link]

  • Loba Chemie. (2015, April 9). METHYL CHLOROFORMATE FOR SYNTHESIS MSDS CAS No 79-22-1. Available at: [Link]

  • ResearchGate. (2025, August 10). An Easy and Efficient One-Step Procedure for the Preparation of Alkyl and Aryl Alkylcarbamates from S Methyl N -Alkylthiocarbamates. Available at: [Link]

  • Pluth, M. D., et al. (2018). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. National Institutes of Health (NIH). Available at: [Link]

  • Kozlov, A., et al. (2023). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. RSC Publishing. Available at: [Link]

  • Google Patents. US4754072A - Preparation of thiophenols from phenols.
  • Al-Adiwish, W. M., et al. (2013). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 18(10), 12094-12106. Available at: [Link]

  • Baran, P. S. (2004, June 9). Pyridine Synthesis: Cliff Notes. The Baran Lab, Scripps Research. Available at: [Link]

  • Fronczek, D. N., et al. (2015). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Supramolecular Chemistry, 27(11-12), 785-791. Available at: [Link]

  • ACS Publications. (2025, January 9). Thioxanthone Synthesis from Thioureas through Double Aryne Insertion into a Carbon-Sulfur Double Bond | Organic Letters. Available at: [Link]

  • Google Patents. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl Chlorothiolformate (MCTF) Handling & Hydrolysis Mitigation

Welcome to the Technical Support Center for Methyl Chlorothiolformate (MCTF). This guide is designed for researchers, scientists, and drug development professionals who utilize MCTF as an acylating agent (e.g., in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl Chlorothiolformate (MCTF). This guide is designed for researchers, scientists, and drug development professionals who utilize MCTF as an acylating agent (e.g., in the synthesis of S-methyl thioesters, carbamates, or prodrugs) and are experiencing yield losses or side reactions due to moisture-induced hydrolysis.

Mechanistic Insights: The Causality of MCTF Hydrolysis

To effectively prevent hydrolysis, one must first understand the chemical kinetics driving it. Unlike standard chloroformates which typically hydrolyze via a bimolecular (SN2) mechanism, the substitution of an oxygen atom with a sulfur atom in MCTF fundamentally alters its reactivity.

Kinetic studies have demonstrated that chlorothiolformates hydrolyze via a unimolecular (SN1) mechanism [1]. The electron-donating ability of the sulfur atom stabilizes the transition state, leading to the rate-determining cleavage of the carbon-chlorine bond and the formation of a highly reactive acylium ion intermediate.

Once the acylium ion forms, it is rapidly attacked by trace water in the solvent to form S-methyl hydrogen thiocarbonate. This intermediate is highly unstable and spontaneously decarboxylates, releasing carbon dioxide, hydrochloric acid, and methanethiol[2].

MCTF_Hydrolysis MCTF Methyl Chlorothiolformate (Cl-CO-SCH3) Acylium Acylium Ion Intermediate [O=C-SCH3]+ MCTF->Acylium - Cl- (SN1 cleavage) Rate-determining Intermediate S-Methyl Hydrogen Thiocarbonate [HO-CO-SCH3] Acylium->Intermediate + H2O Fast Products Products CO2 + CH3SH + HCl Intermediate->Products Decarboxylation Fast

SN1 hydrolysis pathway of methyl chlorothiolformate yielding CO2, methanethiol, and HCl.

Troubleshooting FAQs

Q: My reaction yield is consistently low, and the reaction mixture smells strongly of rotten cabbage. What went wrong? A: The "rotten cabbage" odor is methanethiol ( CH3​SH ), a direct byproduct of MCTF hydrolysis[2]. Its presence indicates that moisture has infiltrated your reaction, leading to the competitive destruction of your MCTF before it could react with your target nucleophile. You must rigorously dry your solvents and glassware, and perform the reaction under an inert argon atmosphere.

Q: I am using triethylamine (TEA) as a base to neutralize the HCl byproduct, but my reaction mixture turns black and degrades. Why? A: While bases are necessary to scavenge the HCl produced during acylation, strong or highly nucleophilic bases can participate in unwanted side reactions with the highly reactive MCTF. Furthermore, if any moisture is present, the base can accelerate the deprotonation of the water molecule attacking the acylium ion. We recommend using a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or utilizing 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst in a strictly anhydrous environment to outcompete water for the acylium intermediate[3][4].

Q: Does lowering the temperature help prevent hydrolysis? A: Yes. Because the rate-determining step of MCTF hydrolysis is the unimolecular SN1 cleavage of the C-Cl bond[1], the reaction is highly temperature-dependent. Lowering the reaction temperature to 0 °C or -78 °C significantly reduces the kinetic energy available to reach the transition state for C-Cl bond cleavage, thereby suppressing the formation of the vulnerable acylium ion until your target nucleophile is thoroughly mixed.

Quantitative Data: Solvent Moisture Thresholds

To maintain a self-validating anhydrous system, you must quantify the moisture in your solvents prior to use. Below are the maximum acceptable moisture thresholds and recommended drying protocols for common solvents used in MCTF chemistry.

SolventMax Acceptable H2​O (Karl Fischer)Recommended Drying ProtocolImpact of Excess Moisture on MCTF
Dichloromethane (DCM) < 10 ppmDistillation over Calcium Hydride ( CaH2​ )Rapid SN1 hydrolysis; high HCl generation.
Tetrahydrofuran (THF) < 10 ppmDistillation over Sodium/BenzophenoneModerate hydrolysis; potential THF ring-opening by HCl.
Acetonitrile (MeCN) < 20 ppmDistillation over Phosphorus Pentoxide ( P2​O5​ )Accelerated hydrolysis due to higher solvent polarity stabilizing the acylium ion.
N,N-Dimethylformamide (DMF) < 50 ppmVacuum distillation over Barium Oxide ( BaO )Vilsmeier-Haack type side reactions; rapid degradation.

Step-by-Step Methodologies: Anhydrous Acylation Protocol

The following is a field-proven, self-validating protocol for the synthesis of S-methyl thioesters using MCTF, designed to completely suppress hydrolysis side reactions.

Step 1: Apparatus Preparation

  • Dry all glassware (Schlenk flasks, syringes, magnetic stir bars) in an oven at 150 °C for a minimum of 4 hours.

  • Assemble the glassware while hot and immediately evacuate under high vacuum (< 0.1 Torr).

  • Backfill the apparatus with high-purity Argon. Repeat the vacuum-argon cycle three times.

Step 2: Reagent and Solvent Setup

  • Transfer the anhydrous solvent (e.g., DCM, verified < 10 ppm H2​O ) into the Schlenk flask via a dry, argon-purged syringe.

  • Add your target carboxylic acid or alcohol (1.0 equivalent) and the selected base (e.g., DIPEA, 1.2 equivalents). If synthesizing thioesters from carboxylic acids, add DMAP (0.1 equivalents) as a catalyst[4].

  • Stir the mixture until fully dissolved.

Step 3: Temperature Control & MCTF Addition

  • Submerge the reaction flask in an ice-water bath (0 °C) or dry ice/acetone bath (-78 °C) depending on substrate reactivity. Allow 15 minutes for thermal equilibration.

  • Draw MCTF (1.1 equivalents) into a gas-tight syringe. (Caution: MCTF is highly toxic and a lachrymator; perform strictly in a well-ventilated fume hood).

  • Add the MCTF dropwise over 10-15 minutes. The slow addition prevents localized heating (exotherms) that could accelerate SN1 cleavage and subsequent hydrolysis.

Step 4: Reaction Monitoring and Quenching

  • Allow the reaction to slowly warm to room temperature over 2 hours.

  • Monitor the reaction via TLC or GC-MS.

  • Once complete, quench the reaction by adding a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) at 0 °C. This safely neutralizes the generated HCl and any unreacted MCTF without generating excessive heat.

  • Proceed with standard biphasic extraction and purification.

Workflow Prep 1. Glassware Preparation Oven dry at 150°C, cool under Ar Solvent 2. Solvent Dispensing Anhydrous solvent (<10 ppm H2O) Prep->Solvent Cooling 3. Temperature Control Cool to 0°C to suppress SN1 cleavage Solvent->Cooling Addition 4. MCTF Addition Dropwise addition via gas-tight syringe Cooling->Addition Reaction 5. Reaction & Quenching Monitor via GC-MS, quench with NaHCO3 Addition->Reaction

Standard operating workflow for moisture-sensitive reactions involving MCTF.

References

  • [1] /[2] Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Canadian Science Publishing. URL:[Link]

  • [3] Journal of Agricultural and Food Chemistry Vol. 47 No. 8. ACS Publications. URL:[Link]

  • [4] Synthesis and analysis of libraries of potential flavour compounds. Massey Research Online. URL:[Link]

Sources

Optimization

Technical Support Center: Improving Yield in Methyl Chlorothiolformate and Amine Coupling Reactions

Welcome to the Technical Support Center for optimizing the coupling reaction between methyl chlorothiolformate and amines to synthesize methyl thiocarbamates. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing the coupling reaction between methyl chlorothiolformate and amines to synthesize methyl thiocarbamates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. Here, we will delve into the causality behind experimental choices, providing you with a robust framework for success.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the coupling of methyl chlorothiolformate and an amine?

A1: The reaction proceeds through a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the methyl chlorothiolformate. This is followed by the elimination of a chloride ion, forming the methyl thiocarbamate product and hydrochloric acid as a byproduct.[1] A base is typically added to neutralize the HCl generated.[1]

Q2: My reaction yield is consistently low. What are the most common initial factors to investigate?

A2: Consistently low yields can often be attributed to a few key factors. Start by assessing the purity of your reagents, particularly the methyl chlorothiolformate and the amine. Ensure accurate stoichiometry; an inappropriate ratio of reactants can lead to incomplete conversion. Also, verify that your reaction temperature and choice of solvent are optimal for the specific amine you are using.

Q3: What are the primary side reactions I should be aware of?

A3: The most common side reaction is the hydrolysis of methyl chlorothiolformate by any moisture present, which produces methanol, hydrochloric acid, and carbon dioxide.[2] Another potential side reaction is the formation of a urea derivative if the amine reacts with any phosgene or phosgene-like impurities in the starting material. Over-alkylation of the amine is also a possibility, especially with more reactive amines.

Troubleshooting Guide

This section provides a more in-depth, question-and-answer-style guide to address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Formation

Q: I'm seeing very little or none of my desired methyl thiocarbamate product. What are the likely causes?

A: This issue can stem from several sources, ranging from reagent quality to reaction conditions. Let's break down the potential culprits:

  • Cause 1: Inactive Methyl Chlorothiolformate. Methyl chlorothiolformate can decompose over time, especially if not stored properly.[2] It is sensitive to moisture and can hydrolyze.

    • Solution:

      • Verify Purity: Before use, it's advisable to check the purity of your methyl chlorothiolformate, for instance, by GC-MS or NMR.

      • Fresh Reagent: If decomposition is suspected, use a freshly opened bottle or a newly synthesized batch of the reagent.[3]

      • Proper Storage: Store methyl chlorothiolformate in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2][4]

  • Cause 2: Poor Nucleophilicity of the Amine. Amines with significant steric hindrance around the nitrogen atom or those with electron-withdrawing groups may exhibit reduced nucleophilicity, leading to a sluggish or incomplete reaction.

    • Solution:

      • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the reaction to proceed. However, be cautious, as higher temperatures can also promote side reactions.[5]

      • Use a More Activating Solvent: Solvents that can stabilize the transition state, such as polar aprotic solvents like DMF or DMSO, may enhance the reaction rate.

      • Consider a Catalyst: While not always necessary, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can sometimes facilitate the reaction with less reactive amines.[6]

  • Cause 3: Ineffective HCl Scavenging. The hydrochloric acid generated during the reaction can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]

    • Solution:

      • Choice of Base: Use a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the HCl as it forms.[8][9] The pKa of the base should be high enough to effectively scavenge the acid but not so high as to cause unwanted side reactions.

      • Stoichiometry of Base: Ensure at least one equivalent of the base is used for every equivalent of methyl chlorothiolformate. An excess of the base is often employed to ensure complete neutralization.

Issue 2: Formation of Multiple Products and Impurities

Q: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What's going on?

A: The presence of multiple products indicates that side reactions are occurring. Identifying and mitigating these is key to improving the purity and yield of your desired product.

  • Cause 1: Reaction with Water (Hydrolysis). As mentioned, methyl chlorothiolformate readily reacts with water.[2] This not only consumes your starting material but also introduces acidic byproducts that can complicate the reaction.

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon) to exclude moisture.[10]

  • Cause 2: Over-alkylation or Double Acylation. With primary amines, there is a possibility of the initially formed thiocarbamate reacting with another molecule of methyl chlorothiolformate, especially if an excess of the acylating agent is used.

    • Solution:

      • Control Stoichiometry: Use a slight excess of the amine relative to the methyl chlorothiolformate (e.g., 1.1 to 1.2 equivalents of amine). This ensures the complete consumption of the more reactive chlorothiolformate.

      • Slow Addition: Add the methyl chlorothiolformate dropwise to the solution of the amine and base at a controlled temperature (often 0 °C) to minimize localized high concentrations of the acylating agent.

  • Cause 3: Formation of Ureas. If your methyl chlorothiolformate is contaminated with phosgene, or if phosgene is generated in situ, it can react with two equivalents of the amine to form a urea byproduct.

    • Solution:

      • High-Purity Reagents: Use high-purity methyl chlorothiolformate.

      • Reaction Conditions: Avoid conditions that might promote the decomposition of methyl chlorothiolformate to phosgene-like species.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key parameters and their typical ranges for optimizing the coupling reaction.

ParameterRecommended RangeRationale & Key Considerations
Stoichiometry (Amine:Reagent) 1.1 - 1.2 : 1A slight excess of the amine helps to ensure complete consumption of the methyl chlorothiolformate and minimizes over-acylation.
Base (Equivalents) 1.1 - 1.5An excess of a non-nucleophilic base (e.g., TEA, DIPEA) is crucial to neutralize the HCl byproduct, preventing protonation of the amine.[8][9]
Temperature 0 °C to Room TemperatureLower temperatures (0 °C) during the addition of methyl chlorothiolformate can help control the reaction rate and minimize side reactions. The reaction can then be allowed to warm to room temperature.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)Aprotic solvents are generally preferred to avoid reaction with the solvent. The choice can depend on the solubility of the starting materials and the desired reaction temperature.[11]
Reaction Time 1 - 24 hoursReaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS) to determine the point of completion.
Experimental Protocols
General Procedure for Methyl Chlorothiolformate and Amine Coupling
  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the amine (1.1 eq.) and a suitable anhydrous solvent (e.g., DCM).

  • Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add methyl chlorothiolformate (1.0 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[10]

Visualizing the Process
Reaction Mechanism

Reaction_Mechanism Amine Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack MCTF Methyl Chlorothiolformate MCTF->Intermediate Product Methyl Thiocarbamate Intermediate->Product Chloride Elimination HCl HCl Salt Salt (e.g., TEA-HCl) HCl->Salt Base Base (e.g., TEA) Base->Salt Neutralization Troubleshooting_Flowchart Start Low Yield Issue Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Solvent, Base) Check_Reagents->Check_Conditions Reagents OK Optimize Optimize Parameters Check_Reagents->Optimize Reagents Faulty Side_Reactions Investigate Side Reactions (Hydrolysis, Over-acylation) Check_Conditions->Side_Reactions Conditions OK Check_Conditions->Optimize Conditions Suboptimal Side_Reactions->Optimize Side Reactions Identified

Caption: A logical approach to troubleshooting low yields.

References

  • BenchChem. (n.d.). Troubleshooting poor reproducibility in propylene 1,2-bis(dithiocarbamate) experiments.
  • National Center for Biotechnology Information. (2025, May 8). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. PubMed Central.
  • VANDECASTEELE. (2018, August). METHYL CHLOROFORMATE MCF.
  • Organic Chemistry Portal. (n.d.). Thiocarbamate synthesis by carbamoylation.
  • Kevill, D. N., & D'Souza, M. J. (2010, May 25). Use of empirical correlations to determine solvent effects in the solvolysis of S-methyl chlorothioformate. PubMed.
  • Kevill, D. N., & D'Souza, M. J. (2010, May 25). Use of Empirical Correlations to Determine Solvent Effects in the Solvolysis of S-Methyl Chlorothioformate. MDPI.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process.
  • BenchChem. (n.d.). Technical Support Center: Refinement of Purification Techniques for Dithiocarbamate Products.
  • Patsnap. (2026, February 28). Optimize Amide Bond Formation for Increased Yield Efficiency. Patsnap Eureka.
  • National Center for Biotechnology Information. (n.d.). N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release. PubMed Central.
  • Royal Society of Chemistry. (2024, July 1). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances.
  • BenchChem. (n.d.). Chloroformates in Organic Synthesis: A Comprehensive Technical Guide.
  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process.
  • Google Patents. (n.d.). US4617416A - Process for the preparation of thiocarbamates.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • Wiley Online Library. (n.d.). Acylative Coupling of Amine and Indole Using Chloroform as a Carbonyl Group.
  • NSF PAR. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • ResearchGate. (2021, August 19). One‐Pot Synthesis of Thiocarbamates.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.
  • PubMed. (1996, June). Solvent Effects on Chemical Processes. 11. Solvent Effects on the Kinetics of Decarboxylative Dechlorination of N-chloro Amino Acids in Binary Aqueous-Organic Solvents.
  • ResearchGate. (2022, August 31). Process optimization for acid-amine coupling: a catalytic approach.
  • Google Patents. (2020, February 19). HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION.
  • Chemguide. (n.d.). AMINES AS BASES.
  • International Labour Organization. (n.d.). METHYL CHLOROFORMATE.
  • National Center for Biotechnology Information. (2013, December 2). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. PubMed Central.
  • MDPI. (2021, November 30). New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). METHYL CHLORO FORMATE CAS No 79-22-1 - Safety Data Sheet.
  • International Programme on Chemical Safety. (n.d.). ICSC 1110 - METHYL CHLOROFORMATE.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Google Patents. (n.d.). US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof.

Sources

Troubleshooting

Troubleshooting low reactivity of sterically hindered amines with methyl chlorothiolformate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in synthesizing S-methyl thiocarbamates via the reaction of sterically hindered amines...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in synthesizing S-methyl thiocarbamates via the reaction of sterically hindered amines with methyl chlorothiolformate.

When steric bulk surrounds the amine nitrogen, the activation energy required for direct bimolecular nucleophilic acyl substitution increases dramatically, often leading to stalled reactions or degradation of the electrophile[1]. This guide provides field-proven, mechanistically grounded strategies to overcome these kinetic barriers.

Diagnostic Logic & Troubleshooting Workflow

Before altering your protocol, use the following diagnostic workflow to identify the root cause of low reactivity in your acylation system.

Troubleshooting Start Low Yield with Hindered Amine? CheckCat Is a nucleophilic catalyst present? Start->CheckCat AddDMAP Add 10-20 mol% DMAP or PPY CheckCat->AddDMAP No CheckBase Is the auxiliary base strong enough? CheckCat->CheckBase Yes Success Analyze by LC-MS/TLC (Product Formation) AddDMAP->Success ChangeBase Switch from TEA to DIPEA or NaH CheckBase->ChangeBase No CheckSolvent Is the solvent polar aprotic? CheckBase->CheckSolvent Yes ChangeBase->Success ChangeSolvent Use DCM or THF to stabilize TS CheckSolvent->ChangeSolvent No CheckSolvent->Success Yes ChangeSolvent->Success

Diagnostic workflow for troubleshooting hindered amine acylations.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why is my secondary hindered amine not reacting with methyl chlorothiolformate under standard conditions (TEA, DCM, Room Temperature)? A1: The primary cause is severe steric repulsion between the bulky substituents on the amine and the incoming acyl chloride. This steric shielding prevents the nitrogen lone pair from achieving the correct trajectory (Bürgi-Dunitz angle) to attack the electrophilic carbonyl carbon[1]. To resolve this, you must introduce a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP).

Q2: How exactly does DMAP overcome this steric barrier? A2: DMAP functions via nucleophilic catalysis. Because it is highly nucleophilic and less sterically hindered than your substrate, DMAP rapidly attacks methyl chlorothiolformate to form an N-(methylthiocarbonyl)pyridinium chloride intermediate[2]. The electron-donating dimethylamino group stabilizes this intermediate through resonance. This intermediate is significantly more electrophilic than the original chlorothiolformate and presents a less sterically demanding transition state for the bulky amine to attack, accelerating the reaction by several orders of magnitude[3].

Q3: I added DMAP, but my yield is still low and I see decomposition products. What is going wrong? A3: Methyl chlorothiolformate is prone to decomposition (loss of COS and HCl) if the reaction is heated excessively or if the auxiliary base is inadequate. If you are using Triethylamine (TEA), switch to N,N-Diisopropylethylamine (DIPEA). DIPEA is more sterically hindered, making it a poorer nucleophile but a stronger base, which prevents it from competing with DMAP or your substrate while efficiently scavenging the HCl byproduct[3]. Ensure the reaction is initiated at 0 °C before warming to room temperature[4].

Q4: What if nucleophilic catalysis (DMAP) still fails due to extreme steric hindrance? A4: If the amine is exceptionally bulky (e.g., a di-tert-alkylamine), you must change the activation paradigm from electrophile activation to nucleophile activation. By treating the hindered amine with a strong base like Sodium Hydride (NaH) or Potassium hexamethyldisilazide (KHMDS), you deprotonate the amine to form an amide anion. This anion is exponentially more nucleophilic than the neutral amine and can force the substitution reaction despite the steric bulk.

Mechanistic Pathway: DMAP Catalytic Cycle

Understanding the catalytic cycle is essential for optimizing reagent stoichiometry. The diagram below illustrates the causality of the DMAP-mediated acyl transfer.

DMAP_Cycle Reagents Methyl Chlorothiolformate + DMAP Intermediate N-(Methylthiocarbonyl)pyridinium Chloride (Highly Electrophilic) Reagents->Intermediate Fast Reversible Attack Product S-Methyl Thiocarbamate + Regenerated DMAP Intermediate->Product Acyl Transfer Amine Sterically Hindered Amine (Weak Nucleophile) Amine->Product Nucleophilic Attack Product->Reagents Catalyst Turnover Base Auxiliary Base (DIPEA) Scavenges HCl Product->Base HCl Release

DMAP-catalyzed acyl transfer mechanism for S-methyl thiocarbamate synthesis.

Quantitative Benchmarks & Condition Optimization

The following table summarizes the expected kinetic outcomes when varying reaction parameters for the acylation of a model sterically hindered amine (e.g., diisopropylamine) with methyl chlorothiolformate.

Reaction ConditionCatalystBaseSolventTempExpected Yield (24h)Causality / Mechanistic Rationale
Uncatalyzed (Standard) NoneTEA (1.5 eq)DCM25 °C< 10%Steric repulsion prevents direct bimolecular attack on the acyl chloride[1].
DMAP-Catalyzed (Mild) DMAP (0.2 eq)DIPEA (2.0 eq)DCM0 °C to 25 °C65 - 80%DMAP forms a highly reactive acylpyridinium intermediate, bypassing steric barriers[2].
Solvent Effect (Polar) DMAP (0.2 eq)DIPEA (2.0 eq)THF0 °C to 65 °C75 - 85%THF stabilizes the charge-separated transition state; slight heating overcomes residual barriers[3].
Nucleophile Activation NoneNaH (1.5 eq)THF0 °C to 25 °C> 90%Deprotonation forms an amide anion, maximizing nucleophilicity to overpower steric hindrance.

Standard Operating Procedures (Protocols)

To ensure self-validating results, utilize the following step-by-step methodologies. Each protocol contains built-in checkpoints to verify success and eliminate impurities.

Protocol A: DMAP-Catalyzed Acylation (Electrophile Activation)

Best for moderately hindered secondary amines or bulky primary amines.

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon).

  • Dissolution: Dissolve the sterically hindered amine (1.0 eq) and DIPEA (2.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalyst Addition: Add DMAP (0.2 eq) to the stirring solution. Validation Check: The solution should remain clear.

  • Electrophile Addition: Cool the reaction flask to 0 °C using an ice bath. Slowly add methyl chlorothiolformate (1.2 eq) dropwise over 10 minutes[4].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours. Validation Check: Monitor via TLC (Hexanes/EtOAc). The formation of a less polar spot indicates thiocarbamate product generation.

  • Quench & Workup: Quench the reaction with water. Transfer to a separatory funnel.

  • Acid Wash (Critical): Wash the organic layer with 1M aqueous HCl (3 × 20 mL). Causality: This step protonates and removes both the DIPEA and the DMAP catalyst into the aqueous phase, preventing basic contamination of the final product[3].

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude S-methyl thiocarbamate.

Protocol B: Strong Base-Mediated Acylation (Nucleophile Activation)

Best for severely hindered amines that fail Protocol A.

  • Preparation: Flame-dry a round-bottom flask and purge with N₂.

  • Base Suspension: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C.

  • Anion Generation: Dissolve the hindered amine (1.0 eq) in a small volume of THF and add it dropwise to the NaH suspension. Stir at 0 °C for 30 minutes. Validation Check: Evolution of H₂ gas (bubbling) confirms the successful deprotonation and formation of the amide anion.

  • Acylation: Add methyl chlorothiolformate (1.2 eq) dropwise to the cold solution.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4–6 hours.

  • Quench & Workup: Carefully quench the excess NaH by adding saturated aqueous NH₄Cl dropwise at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography.

References

  • Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation Source: NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Steric Effects in the Uncatalyzed and DMAP-Catalyzed Acylation of Alcohols Source: ResearchGate[Link]

  • Structure−Activity Study of Brassinin Derivatives as Indoleamine 2,3-Dioxygenase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

Optimization

Technical Support Center: Controlling Exotherms During Methyl Chlorothiolformate Addition

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the control of exothermic react...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the control of exothermic reactions during the addition of methyl chlorothiolformate. As a highly reactive acylating agent, methyl chlorothiolformate's utility in synthesis, particularly in the formation of thiocarbamates, is often accompanied by significant heat evolution.[1][2] Failure to adequately control this exotherm can lead to thermal runaways, compromising reaction safety, product purity, and yield.[3][4][5] This guide provides practical, field-proven insights and protocols to ensure safe and successful experimentation.

Troubleshooting Guide: Managing Exothermic Events

This section addresses specific issues users may encounter during the addition of methyl chlorothiolformate in a question-and-answer format, emphasizing the causality behind the recommended actions.

Issue 1: Rapid, Uncontrolled Temperature Rise During Initial Addition

Question: I've just started the dropwise addition of methyl chlorothiolformate to my amine solution, and the temperature is rising much faster than anticipated, even with the cooling bath. What's happening, and what should I do?

Answer:

A rapid temperature spike at the beginning of the addition signals an immediate and potentially hazardous thermal event. The primary cause is that the rate of heat generation from the reaction is exceeding the rate of heat removal by your cooling system.

Immediate Corrective Actions:

  • Halt Addition Immediately: Stop the feed of methyl chlorothiolformate. This is the most critical first step to prevent further heat generation.[4]

  • Maximize Cooling: Ensure your cooling bath is at the lowest possible temperature and that there is good thermal contact with the reaction vessel. If using a circulator, verify the flow rate is optimal.

  • Increase Agitation: Enhance the stirring rate to improve heat transfer from the bulk of the reaction mixture to the vessel walls and into the cooling medium. This helps to eliminate localized hot spots.

  • Emergency Quench (If Necessary): If the temperature continues to climb uncontrollably after stopping the addition and maximizing cooling, you may need to perform an emergency quench. This should be a pre-planned procedure. A cold, inert solvent compatible with your reaction mixture can be added to dilute the reactants and absorb heat.

Root Cause Analysis and Prevention:

  • Inadequate Pre-cooling: The initial temperature of the amine solution may not have been low enough before starting the addition. Ensure the solution is fully equilibrated at the target temperature.

  • Initial Addition Rate Too High: The initial rate of addition, even if planned to be slow, might be too fast for the specific reaction kinetics and concentration.

  • Concentration Issues: The concentration of your amine solution might be too high, leading to a more vigorous initial reaction.

Preventative Measures for Future Experiments:

  • Perform a Reaction Calorimetry Study: For scale-up or for particularly sensitive reactions, a reaction calorimetry study is invaluable. It will provide crucial data on the heat of reaction, allowing for precise calculation of the required cooling capacity and a safe addition profile.[6]

  • Refine the Addition Profile: Start with an extremely slow initial addition rate and monitor the temperature response closely. Once the initial exotherm is controlled, the rate can be gradually increased.

  • Dilution: Consider diluting the amine solution to temper the initial reaction rate.

Issue 2: A Sudden Temperature Spike After a Period of Controlled Addition

Question: The addition of methyl chlorothiolformate was proceeding smoothly with good temperature control. Suddenly, the temperature began to rise rapidly. What could cause this delayed exotherm?

Answer:

A delayed exotherm can be more insidious than an initial one, as it may occur after a false sense of security has been established. This scenario often points to an accumulation of unreacted methyl chlorothiolformate followed by a sudden increase in reaction rate.

Immediate Corrective Actions:

Follow the same immediate actions as for Issue 1: Stop the addition, maximize cooling, and increase agitation.

Root Cause Analysis and Prevention:

  • Poor Mixing: Inadequate agitation can lead to a localized excess of methyl chlorothiolformate that is not in contact with the amine. A sudden improvement in mixing (e.g., from a change in stirrer speed or the breaking up of a solid) can then trigger a rapid reaction of the accumulated reagent.

  • Induction Period: Some reactions have an induction period where the reaction is initially slow and then accelerates. This can be due to the formation of a catalytic species or the overcoming of an energy barrier.

  • Cooling System Fluctuation: A temporary decrease in cooling efficiency could have allowed for a small temperature increase, which in turn accelerated the reaction rate, leading to a feedback loop of increasing temperature and rate.

Preventative Measures for Future Experiments:

  • Ensure Robust Mixing: Use an appropriately sized and shaped stirrer for your vessel to ensure efficient mixing throughout the reaction. For larger vessels, consider multiple impellers.

  • "Dose-Controlled" Reaction: The ideal scenario for a semi-batch reaction is for the added reagent to react almost immediately upon introduction.[7] This minimizes the accumulation of unreacted, energetic material. A slower addition rate can help achieve this.

  • Monitor Power Input to Stirrer: In larger reactors, monitoring the power draw of the agitator can provide an indication of changes in viscosity, which may signal a change in the reaction state.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the strong exotherm when adding methyl chlorothiolformate to an amine?

A1: The reaction between methyl chlorothiolformate and a primary or secondary amine is a nucleophilic acyl substitution to form a thiocarbamate.[8] This reaction is highly favorable thermodynamically, leading to the release of a significant amount of energy as heat (a large negative enthalpy of reaction). The formation of the stable amide-like bond and the leaving of a good leaving group (chloride) are key driving forces for the reaction's high exothermicity.

Q2: How can I estimate the potential temperature rise of my reaction?

A2: A key parameter to understand is the adiabatic temperature rise (ΔTad) , which is the theoretical temperature increase if all the heat from the reaction were to be absorbed by the reaction mixture without any heat loss to the surroundings. It can be calculated using the following formula:

ΔTad = (-ΔHr * C) / (m * Cp)

Where:

  • ΔHr is the heat of reaction (in kJ/mol).

  • C is the concentration of the limiting reagent (in mol/L).

  • m is the mass of the reaction mixture (in kg).

  • Cp is the specific heat capacity of the reaction mixture (in kJ/kg·K).

While obtaining an exact value for ΔHr often requires reaction calorimetry, you can find literature values for similar reactions or use computational methods for an estimation.[9]

Q3: What are the key considerations when scaling up a reaction involving methyl chlorothiolformate?

A3: Scaling up exothermic reactions is not linear and presents significant safety challenges.[3] The most critical factor is the change in the surface-area-to-volume ratio. As the reactor volume increases, the surface area available for heat transfer does not increase proportionally. This means that the ability to remove heat becomes less efficient on a larger scale.

Key Scale-Up Considerations:

  • Heat Transfer: Ensure the larger reactor has a sufficiently powerful cooling system to handle the total heat output of the reaction.

  • Mixing: What works in a small flask may be inadequate in a large reactor. Ensure the mixing is sufficient to maintain a uniform temperature and prevent localized hot spots.

  • Addition Time: The addition time will likely need to be significantly longer on a larger scale to match the reduced heat removal capacity per unit volume.

  • Emergency Preparedness: Have a well-defined and tested emergency plan, including quenching procedures and evacuation routes.[4]

Q4: What are the best practices for quenching a reaction involving unreacted methyl chlorothiolformate?

A4: Quenching should be performed carefully, as the quenching reaction itself can be exothermic.

Recommended Quenching Protocol:

  • Cool the Reaction Mixture: Before quenching, cool the reaction vessel in an ice bath or with the reactor's cooling system.

  • Choose an Appropriate Quenching Agent:

    • For neutralizing unreacted methyl chlorothiolformate: A slow addition of a cold, dilute aqueous solution of a weak base like sodium bicarbonate is often suitable.

    • To stop the reaction and neutralize the acid byproduct (HCl): A saturated aqueous solution of ammonium chloride can be used.[10]

  • Slow, Controlled Addition: Add the quenching agent slowly and in portions, while closely monitoring the temperature. Be prepared for some gas evolution (CO2 if using bicarbonate).

  • Vigorous Stirring: Maintain good agitation during the quench to ensure rapid mixing and heat dissipation.

Experimental Protocols & Data

Protocol 1: Controlled Laboratory-Scale Addition of Methyl Chlorothiolformate

This protocol outlines a general procedure for the safe addition of methyl chlorothiolformate to a primary amine in a laboratory setting.

  • Reactor Setup:

    • Equip a round-bottom flask with a magnetic stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.

    • Ensure the flask is appropriately sized to allow for sufficient headspace.

  • Initial Charge and Cooling:

    • Charge the flask with the primary amine and a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

    • Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Methyl Chlorothiolformate Addition:

    • Charge the dropping funnel with a solution of methyl chlorothiolformate in the same anhydrous solvent.

    • Begin the dropwise addition of the methyl chlorothiolformate solution at a very slow rate, ensuring the internal temperature does not exceed 10 °C.

    • Continuously monitor the temperature. If the temperature approaches the upper limit, stop the addition until it has stabilized at the lower setpoint.

  • Reaction Monitoring and Completion:

    • After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time, monitoring the progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Quenching:

    • Once the reaction is complete, slowly add a pre-cooled quenching agent (e.g., saturated aqueous ammonium chloride) while maintaining cooling and vigorous stirring.

Table 1: Recommended Starting Parameters for Exotherm Control
ParameterRecommendationRationale
Initial Temperature 0-5 °CProvides a safety buffer and slows the initial reaction rate.
Addition Rate Start at <1 equivalent/hourMinimizes accumulation of unreacted methyl chlorothiolformate.
Concentration 0.5 - 1.0 MBalances reaction rate and solvent volume. Higher concentrations can lead to more intense exotherms.
Stirring Speed Sufficient to create a vortexEnsures efficient heat transfer and prevents localized hot spots.

Visualizations

Diagram 1: Workflow for Controlled Addition

G cluster_prep Preparation cluster_addition Controlled Addition cluster_post Post-Addition prep_reagents Prepare Amine and Methyl Chlorothiolformate Solutions setup_reactor Assemble and Inert Reactor prep_reagents->setup_reactor precool Pre-cool Amine Solution (0-5 °C) setup_reactor->precool start_addition Start Slow Dropwise Addition precool->start_addition monitor_temp Continuously Monitor Temperature start_addition->monitor_temp Feedback Loop adjust_rate Adjust Addition Rate (Stop if T > 10 °C) monitor_temp->adjust_rate stir Stir to Completion monitor_temp->stir Addition Complete adjust_rate->start_addition quench Controlled Quench stir->quench workup Aqueous Workup quench->workup

Caption: Workflow for the controlled addition of methyl chlorothiolformate.

Diagram 2: Thermal Runaway Decision Tree

G start Temperature Rising Uncontrollably? stop_addition Stop Reagent Addition start->stop_addition Yes continue_monitoring Continue Monitoring start->continue_monitoring No max_cooling Maximize Cooling stop_addition->max_cooling increase_agitation Increase Agitation max_cooling->increase_agitation is_controlled Is Temperature Under Control? increase_agitation->is_controlled is_controlled->continue_monitoring Yes emergency_quench Initiate Emergency Quench is_controlled->emergency_quench No evacuate Alert Personnel & Prepare to Evacuate emergency_quench->evacuate

Caption: Decision tree for responding to a thermal runaway event.

References

  • Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]

  • Steensma, M., & Westerterp, K. R. (1988). THERMALLY SAFE OPERATION OF A COOLED SEMI-BATCH REACTOR. SLOW LIQUID-LIQUID REACTIONS. Chemical Engineering Science, 43(8), 2125-2132.
  • Not Voodoo. Quench. [Link]

  • Chen, J., et al. (2018). Modeling of runaway inhibition in batch reactors using encapsulated phase change materials. Economics and Finance Research.
  • Steensma, M., & Westerterp, K. R. (1988). THERMALLY SAFE OPERATION OF A COOLED SEMI-BATCH REACTOR. SLOW LIQUID-LIQUID REACTIONS. ris.utwen te.nl.
  • Copelli, S., et al. (2012). Safe and Selective Operation of Fine Chemical Reactions through the Semi Batch Recycle Reactor (SBRR). Chemical Engineering Transactions, 26.
  • Gruesbeck, C. (2017). Safe Operation of a Semibatch Reactor. Wolfram Demonstrations Project. [Link]

  • Strozzi, F., et al. (2006). Safety and Runaway Prevention in Batch and Semibatch Reactors—A Review. Organic Process Research & Development, 10(4), 858-869.
  • Yuan, Z., et al. (2014). Thermal runaway assessment methods of chemical reactions in batch and semi-batch reactors.
  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]

  • Kouhili, Y., et al. (2022). Performance of Runaway Detection in a Batch Reactor Using Thermal Runaway Criteria. Chemical Engineering & Technology, 45(7), 1229-1237.
  • Tilles, H. (1974). U.S. Patent No. 3,804,873. Washington, DC: U.S.
  • Loba Chemie. (2015, April 9). METHYL CHLOROFORMATE FOR SYNTHESIS MSDS. [Link]

  • Ilieva, S., et al. (2003). Computational study of the aminolysis of esters. The reaction of methylformate with ammonia. The Journal of Organic Chemistry, 68(4), 1496-1502.
  • Patsnap. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. [Link]

  • Kim, H., et al. (2021). Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. Molecules, 26(14), 4181.
  • H.E.L Group. Critical Considerations in Process Safety. [Link]

  • Kiritani, M., et al. (1998). U.S. Patent No. 5,811,555. Washington, DC: U.S.
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. [Link]

  • Han, L-B., et al. (2004). Advances in the synthesis of thiocarbamates.
  • Gati, R., et al. (2020). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. RSC Advances, 10(49), 29281-29290.
  • Ryabukhin, S. V., & Volochnyuk, D. M. (2021). Methyl chlorothioformate as a convenient reagent for the thionoesters synthesis. ChemRxiv.
  • Van Lommel, R., et al. (2022). Fast-Track Computational Access to Reaction Mechanisms Provides Comprehensive Insights into Aminolysis Postpolymerization Modification Reactions.
  • Organic Chemistry Portal. Thiocarbamate synthesis by carbamoylation. [Link]

  • CIT Chem. (2025, March 13). Chemical Safety: Best Practices for Handling Hazardous Materials. [Link]

  • Castro, E. A., et al. (1985). Kinetics of hydrolysis and aminolysis of methyl chloroformate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (5), 651-654.
  • Organic Syntheses. (2005). Working with Hazardous Chemicals. 81, 254-261.
  • Al-hossain, M. S., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. International Journal of Science and Research Archive, 8(1), 100-111.
  • Chemistry LibreTexts. (2024, September 30). 24.7: Reactions of Amines. [Link]

  • Tilstam, U. (2005). U.S. Patent No. 6,911,558. Washington, DC: U.S.
  • Chang, C-J., et al. (1993). European Patent No. 0565774A2.

Sources

Troubleshooting

Preventing decomposition of methyl chlorothiolformate during storage

Welcome to the Technical Support Center for reactive chemical handling. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific challenges researchers face when handling and st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reactive chemical handling. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific challenges researchers face when handling and storing Methyl chlorothiolformate (MCTF) (CAS: 18369-83-0).

MCTF is a highly versatile but aggressively reactive thioester building block used extensively in pharmaceutical and agricultural synthesis[1]. Because of its electrophilic nature, improper storage rapidly leads to reagent degradation, compromised experimental yields, and significant safety hazards. This guide bridges the gap between theoretical physical chemistry and practical laboratory workflows to ensure your reagent remains pristine.

Mechanistic Overview: The Causality of MCTF Degradation

To prevent decomposition, we must first understand the thermodynamic and kinetic drivers behind it. MCTF degradation is primarily governed by two pathways: hydrolytic cleavage and thermal decomposition .

Unlike standard chloroformates, which typically undergo bimolecular (SN2) hydrolysis, sulfur-containing analogs like chlorothiolformates exhibit a strong tendency toward unimolecular (SN1) hydrolysis. The sulfur atom stabilizes the transient acylium ion intermediate, significantly lowering the activation energy required for cleavage[2]. Consequently, even trace amounts of atmospheric moisture will trigger a rapid degradation cascade.

Upon hydrolysis, MCTF breaks down into hydrogen chloride (HCl), carbonyl sulfide (COS), and highly odorous methyl mercaptan (CH3SH). Thermal stress (temperatures >25°C) further accelerates this breakdown, generating carbon oxides and sulfur oxides[3].

MCTF_Degradation MCTF Methyl Chlorothiolformate (MCTF) Hydrolysis Hydrolytic Cleavage (SN1 Pathway) MCTF->Hydrolysis Nucleophilic Attack Thermal Thermal Decomposition MCTF->Thermal Energy Input H2O Trace Moisture (H2O) H2O->Hydrolysis Catalyst/Reactant Heat Thermal Stress (>25°C) Heat->Thermal Exceeds Activation Prod_Hydro HCl + COS + CH3SH (Mercaptan) Hydrolysis->Prod_Hydro Gas Evolution Prod_Therm Carbon Oxides + Sulfur Oxides + HCl Thermal->Prod_Therm Toxic Vapors

Fig 1: Mechanistic pathways of MCTF degradation via hydrolysis and thermal stress.

Troubleshooting Guide: Identifying and Resolving Degradation

Q: Why did my MCTF bottle pressurize and release a foul odor upon opening? A: This is the hallmark of hydrolytic decomposition. Moisture ingress has reacted with the MCTF to generate HCl gas and volatile sulfur compounds (like methyl mercaptan)[3]. The accumulation of these gases causes the bottle to pressurize. Resolution: Never use pressurized MCTF for sensitive couplings. The presence of HCl will immediately neutralize the amine bases (e.g., pyridine, triethylamine) required for your downstream thioesterification, killing the reaction yield.

Q: My reaction yields are dropping, but the MCTF liquid looks clear. How can I validate its integrity? A: Visual inspection is insufficient because the degradation products (HCl and COS) off-gas, leaving the remaining liquid visually unchanged but chemically depleted. Validation System: Perform a rapid micro-scale derivatization. React a small aliquot of MCTF with an excess of a primary amine (e.g., benzylamine) in an anhydrous solvent. A pristine batch will yield the corresponding thiolcarbamate quantitatively. Analyze the crude mixture via GC-MS or TLC; the presence of unreacted amine or excessive side-products indicates MCTF degradation.

Q: Can I store MCTF at room temperature if it is kept inside a vacuum desiccator? A: No. While a desiccator mitigates hydrolytic cleavage by removing moisture, it does not protect against thermal decomposition. MCTF must be stored at 2–8°C (or colder) to maintain chemical stability[1].

Quantitative Stability Data

The following table summarizes the causal relationship between storage conditions and the structural integrity of MCTF over a 6-month period.

Storage ConditionAtmosphereEstimated Purity (6 Months)Primary Degradation Risk
-20°C (Freezer) Argon (Sealed)> 99%Negligible. Optimal for long-term storage.
2–8°C (Fridge) Argon (Sealed)~ 98%Trace hydrolysis if the septum is repeatedly punctured.
2–8°C (Fridge) Air (Unsealed)< 85%Rapid hydrolytic cleavage due to ambient humidity.
25°C (Ambient) Air (Unsealed)< 60%Combined thermal decomposition and severe hydrolysis.

Standard Operating Procedure (SOP): Anhydrous Aliquoting and Storage

To create a self-validating system where degradation is physically prevented, follow this strict Schlenk-line methodology for handling MCTF.

Phase 1: Environmental Preparation

  • Ensure all glassware, syringes, and stainless-steel needles are oven-dried at 120°C for at least 4 hours.

  • Cool the equipment in a desiccator under active vacuum or directly inside an argon-filled glovebox.

  • Establish a positive pressure of high-purity Argon (Ar) or Nitrogen (N2) on your Schlenk line. Verify the inert atmosphere by observing a steady, slow bubbling in the mineral oil bubbler.

Phase 2: Aliquoting Technique 4. Remove the MCTF bottle from cold storage (2–8°C) and allow it to equilibrate to room temperature before opening. Causality Check: Opening a cold bottle causes immediate condensation of atmospheric moisture into the liquid, triggering instant hydrolysis. 5. Secure the bottle and insert an argon-purged needle through the septum to equalize pressure. 6. Using a gas-tight glass syringe, withdraw the required volume of MCTF slowly to prevent cavitation. 7. Dispense the MCTF directly into your anhydrous reaction vessel.

Phase 3: Sealing and Cold Storage 8. Withdraw the syringe and immediately flush the headspace of the MCTF stock bottle with Argon for 30 seconds. 9. Seal the septum with PTFE tape, followed by a tight wrapping of Parafilm to create a dual-layer moisture barrier. 10. Place the bottle in secondary containment (e.g., a zip-top bag with indicating desiccant) and return it to 2–8°C storage immediately[1].

Frequently Asked Questions (FAQs)

What should I do in the event of an MCTF spill? Evacuate the immediate area and ensure the fume hood is operating at maximum exhaust. MCTF is corrosive and a lachrymator. Wear full PPE (respirator, heavy-duty nitrile gloves). Neutralize the spill carefully with a weak base like sodium bicarbonate or a dedicated acid-spill kit, which will safely quench the reactive acyl chloride and neutralize the resulting HCl[3].

Is it safe to distill degraded MCTF to purify it? Distillation of heavily degraded MCTF is highly discouraged. Thermal energy applied during distillation can accelerate the decomposition of unstable impurities, leading to the rapid evolution of toxic gases (Carbon oxides, Sulfur oxides) and potential over-pressurization of the distillation apparatus[3]. It is safer and more cost-effective to properly dispose of the degraded batch through an approved hazardous waste facility and purchase fresh reagent.

References

  • AK Scientific, Inc. "S-Methyl chlorothioformate Safety Data Sheet". AKSci.
  • Canadian Science Publishing. "Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone". Canadian Journal of Chemistry.
  • LookChem. "METHYL CHLOROTHIOLFORMATE (CAS 18369-83-0) Chemical Properties & Safety Data". LookChem Database.

Sources

Optimization

Effect of temperature on selectivity of methyl chlorothiolformate reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl chlorothiolformate (MCTC). This guide is designed to provide in-depth, field-proven insights int...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl chlorothiolformate (MCTC). This guide is designed to provide in-depth, field-proven insights into one of the most critical parameters governing the success of your reactions: temperature . Specifically, we will address how temperature dictates the chemoselectivity of MCTC reactions, particularly in substrates possessing multiple nucleophilic sites, such as amino alcohols.

This resource is structured in a question-and-answer format to directly address common issues and provide robust troubleshooting strategies. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to optimize your reactions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when using methyl chlorothiolformate with an amino alcohol?

When reacting methyl chlorothiolformate with a substrate containing both an amine (-NH₂) and a hydroxyl (-OH) group, you are presenting the electrophilic carbonyl carbon of MCTC with two potential nucleophiles. This sets up a competition between N-acylation and O-acylation.

  • N-acylation: The amine nitrogen attacks the MCTC, leading to the formation of a stable S-methyl carbamothioate.

  • O-acylation: The hydroxyl oxygen attacks the MCTC, resulting in the formation of an S-methyl O-alkyl monothiocarbonate.

Generally, primary and secondary amines are intrinsically more nucleophilic than alcohols. Therefore, N-acylation is the kinetically favored and typically the expected major product under standard conditions.[1][2]

G Competing Reaction Pathways MCTC Methyl Chlorothiolformate (MeSCOCl) N_Product N-Acylated Product (S-Methyl Carbamothioate) MCTC->N_Product N-Attack (Amine) O_Product O-Acylated Product (S-Methyl Monothiocarbonate) MCTC->O_Product O-Attack (Alcohol) AminoAlcohol Amino Alcohol (R-NH₂ + R'-OH)

Q2: How does temperature influence the selectivity between N-acylation and O-acylation?

Temperature is the primary tool for controlling selectivity in this system, which is governed by the principles of kinetic versus thermodynamic control .[2]

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., -10 °C to 25 °C), reactions are under kinetic control. This means the product that forms the fastest will be the major product. Since the amine is more nucleophilic than the alcohol, its reaction has a lower activation energy. Low temperatures provide enough energy to overcome this lower barrier but not the higher barrier for O-acylation. Thus, low temperatures strongly favor selective N-acylation .

  • Thermodynamic Control (High Temperature): At elevated temperatures, more energy is supplied to the system. This allows the reaction to overcome the higher activation energy barrier of the less favorable pathway (O-acylation). More importantly, if the reaction is reversible, higher temperatures can allow the product mixture to equilibrate, favoring the most thermodynamically stable product. In many acylation scenarios, increasing the temperature leads to a loss of selectivity, resulting in a mixture of N- and O-acylated products. In a related study on alkylation of anilines, an increase in temperature from ambient to reflux resulted in decreased selectivity for N-alkylation.[3]

// Nodes Reactants [label="Reactants\n(Amino Alcohol + MCTC)"]; TS_N [label="TS_N\n(Lower Ea)"]; TS_O [label="TS_O\n(Higher Ea)"]; N_Product [label="N-Acylated Product\n(Kinetic Product)"]; O_Product [label="O-Acylated Product\n(Thermodynamic Product*)"];

// Invisible nodes for layout E_axis [label="Energy", pos="0,4!", shape=none]; Progress_axis [label="Reaction Coordinate", pos="5,0!", shape=none];

// Edges to represent energy profile Reactants -> TS_N [label=" ΔG‡(N)", color="#34A853"]; Reactants -> TS_O [label=" ΔG‡(O)", color="#EA4335"]; TS_N -> N_Product [color="#34A853"]; TS_O -> O_Product [color="#EA4335"];

// Rank to create the diagram {rank=same; Reactants} {rank=same; TS_N; TS_O} {rank=same; N_Product; O_Product}

// Subscripts and annotations subgraph { rank=sink; note [label="*Stability of O-product can vary.\nLow temp favors the fastest path (N-acylation).\nHigh temp can enable both paths.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; } } pdot Caption: Energy profile diagram for kinetic vs. thermodynamic control.

Troubleshooting Guide

This section addresses specific experimental issues and provides actionable solutions.

Issue 1: My reaction is producing a mixture of N- and O-acylated products, but I want only the N-acylated product.

This is a classic case of losing chemoselectivity, most often due to excessive reaction temperature.

Possible Cause Recommended Solution Scientific Rationale
Reaction temperature is too high. Decrease the reaction temperature significantly. Start your optimization at 0 °C or even -10 °C. Maintain the cold temperature throughout the addition of MCTC and for the duration of the reaction.At lower temperatures, the system is under kinetic control. There is sufficient energy to overcome the lower activation barrier for the more nucleophilic amine to react, but not enough to overcome the higher activation barrier for the alcohol reaction.[4]
Exothermic Reaction. Add the methyl chlorothiolformate solution dropwise to a cooled, stirring solution of the amino alcohol. Use an ice/salt or dry ice/acetone bath to maintain a consistent low temperature.The acylation reaction can be exothermic. A rapid, uncontrolled addition can cause localized heating, creating "hot spots" in the flask where the temperature rises enough to permit the undesired O-acylation, even if the external bath is cold.
Prolonged reaction time at elevated temperature. Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately. Do not leave it stirring longer than necessary, especially if not at a cold temperature.Even at room temperature, given enough time, the less favorable O-acylation pathway can proceed, leading to a mixed product profile.
Issue 2: The reaction is very slow or has not gone to completion at low temperatures.

While low temperature is key for selectivity, it can sometimes reduce the reaction rate to an impractical level.

Possible Cause Recommended Solution Scientific Rationale
Insufficient thermal energy. 1. Allow a longer reaction time at the low temperature (e.g., 24-48 hours).2. Slowly and incrementally warm the reaction. Raise the temperature in 5-10 °C increments (e.g., from 0 °C to 10 °C, then to room temperature), monitoring for product formation and the appearance of by-products at each stage.The goal is to find the optimal temperature that provides a reasonable rate for the desired N-acylation without providing enough energy to initiate significant O-acylation. This "sweet spot" balances kinetics and selectivity.
Steric Hindrance. If the amine is sterically hindered (e.g., a secondary amine with bulky substituents), it may require more energy to react. A modest increase in temperature may be necessary.Steric hindrance raises the activation energy for N-acylation. A slightly higher temperature may be required to overcome this increased barrier. Careful monitoring is critical to avoid activating the O-acylation pathway.
Solvent Choice. Ensure you are using an appropriate solvent. A polar aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate is often a good starting point.The solvent can influence nucleophilicity and reaction rates. The choice of solvent can sometimes be as critical as the temperature.[5]
Issue 3: I want to favor the O-acylated product selectively.

Achieving selective O-acylation in the presence of a more nucleophilic amine is challenging under standard basic or neutral conditions. The most reliable strategy is to "deactivate" the amine.

Strategy Experimental Protocol Scientific Rationale
Amine Protonation 1. Dissolve the amino alcohol in a suitable solvent (e.g., DCM).2. Add a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (gas or in a non-nucleophilic solvent) to form the ammonium salt.3. Cool the mixture and add the methyl chlorothiolformate. A non-nucleophilic base (e.g., a hindered base like 2,6-lutidine) may be needed to scavenge the HCl produced during the reaction without deprotonating the ammonium salt.By protonating the amine to form an ammonium salt (R-NH₃⁺), the lone pair of electrons on the nitrogen is no longer available for nucleophilic attack. This effectively renders the amine non-reactive, allowing the less nucleophilic alcohol to react. This principle is a well-established method for achieving selective O-acylation.[6][7]

Experimental Protocol: Temperature Optimization for Selective N-Acylation

This protocol provides a systematic approach to finding the optimal temperature for maximizing the yield of the N-acylated product while minimizing O-acylation.

  • Setup:

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the amino alcohol (1.0 eq) and a suitable anhydrous solvent (e.g., THF or DCM).

    • Add a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.1 eq) to act as an HCl scavenger.

    • Cool the flask to -10 °C using a dry ice/acetone bath.

  • Reagent Addition:

    • Dissolve methyl chlorothiolformate (1.05 eq) in a small amount of the same anhydrous solvent.

    • Add the MCTC solution to the cooled amino alcohol solution dropwise via a syringe pump over 30-60 minutes.

    • Crucially, monitor the internal temperature to ensure it does not rise significantly during the addition.

  • Reaction & Monitoring:

    • Maintain the reaction at -10 °C and take an aliquot for analysis (TLC, LC-MS) after 1 hour.

    • If the reaction is slow, allow it to stir at -10 °C for several more hours, monitoring periodically.

    • If the reaction remains sluggish, allow the bath to slowly warm to 0 °C, then to 10 °C, and finally to room temperature (approx. 20-25 °C). Monitor at each temperature interval to identify the point at which the O-acylated by-product begins to form.

  • Workup & Analysis:

    • Once the reaction has reached the desired conversion, quench it by adding cold water or a saturated ammonium chloride solution.

    • Extract the product with an appropriate organic solvent, dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

    • Analyze the crude product ratio (e.g., by ¹H NMR or GC-MS) to determine the selectivity at the final temperature.

This systematic approach will allow you to identify the highest possible temperature that can be used to achieve a practical reaction rate without compromising the critical N- vs. O-selectivity.

References

  • Pashko, M. O., et al. (2023). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. RSC Advances, 13(22), 14934-14942. Available at: [Link]

  • Gomez, L., et al. (2020). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. ResearchGate. Available at: [Link]

  • Pace, V., et al. (2021). Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. ACS Catalysis, 11(2), 899-905. Available at: [Link]

  • Van der Veken, P., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 434-445. Available at: [Link]

  • Pediaa. (2020). Difference Between O Acylation and N Acylation. Pediaa.com. Available at: [Link]

  • Kawabata, T., et al. (2003). Kinetic Resolution of Amino Alcohol Derivatives with a Chiral Nucleophilic Catalyst: Access to Enantiopure Cyclic cis-Amino Alcohols. Organic Letters, 5(16), 2841-2843. Available at: [Link]

  • Fernandes, S. C. M., et al. (2019). The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives. Molecules, 24(17), 3053. Available at: [Link]

  • Undheim, K., & Benneche, T. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed. Available at: [Link]

  • Gunanathan, C., & Milstein, D. (2013). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino-Alcohols. Catalysis Science & Technology, 3(9), 2242-2248. Available at: [Link]

  • Pashko, M. O., et al. (2023). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. ResearchGate. Available at: [Link]

  • Shibuya, M., et al. (2014). Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. Angewandte Chemie International Edition, 53(12), 3222-3225. Available at: [Link]

  • He, G., et al. (2015). Room-Temperature Enantioselective C–H Iodination via Kinetic Resolution. Journal of the American Chemical Society, 137(16), 5444-5447. Available at: [Link]

  • Osaka, I., et al. (2016). N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units. Chemical Communications, 52(42), 6932-6935. Available at: [Link]

  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3(01), 124-137. Available at: [Link]

  • Wang, R., et al. (2023). Condition-Controlled O-Acylation and N-O Bond Reduction of Hydroximic Acids with Thioacetic Acid. Organic Chemistry Portal. Available at: [Link]

  • Horio, F., et al. (1998). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Journal of the Korean Chemical Society, 42(6), 661-667. Available at: [Link]

  • Akaji, K., & Hayashi, Y. (2010). Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters i. Tetrahedron, 66(48), 9376-9381. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl Chlorothiolformate and Its Derivatives

For researchers, synthetic chemists, and professionals in drug development, a precise understanding of the structural and electronic properties of key reagents and intermediates is paramount. Methyl chlorothiolformate (M...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, a precise understanding of the structural and electronic properties of key reagents and intermediates is paramount. Methyl chlorothiolformate (MCTF) and its derivatives are versatile building blocks in organic synthesis, valued for their ability to introduce the thiocarbonyl moiety. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of these compounds. This guide provides an in-depth comparison of the ¹H and ¹³C NMR chemical shifts of methyl chlorothiolformate and related structures, supported by experimental data and a discussion of the underlying principles governing these spectral features.

Understanding the Electronic Landscape: Why NMR Shifts Matter

The chemical shift in NMR spectroscopy is exquisitely sensitive to the local electronic environment of a nucleus. For methyl chlorothiolformate and its analogs, the key determinants of the ¹H and ¹³C chemical shifts are the inductive and resonance effects of the sulfur atom, the carbonyl group, and the chlorine atom. A thorough analysis of these shifts not only confirms the identity of the molecule but also offers insights into its reactivity and electronic distribution.

The replacement of the oxygen atom in a standard chloroformate with a sulfur atom to form a chlorothiolformate introduces significant electronic perturbations. The lower electronegativity of sulfur compared to oxygen and the different orbital overlap with the carbonyl carbon create a unique magnetic environment that is clearly reflected in the NMR spectrum.

Comparative Analysis of ¹H NMR Chemical Shifts

The proton NMR spectrum of methyl chlorothiolformate is characterized by a singlet corresponding to the methyl protons. The chemical shift of this singlet provides valuable information about the electronic influence of the adjacent thiocarbonyl group.

CompoundFunctional GroupTypical ¹H Chemical Shift (δ, ppm)Reference Compound (for comparison)Typical ¹H Chemical Shift (δ, ppm)
Methyl chlorothiolformateCH₃-S-C(=O)Cl~ 2.4 - 2.8Methyl chloroformate (CH₃-O-C(=O)Cl)~ 3.9[1]
Ethyl chlorothiolformateCH₃-CH₂-S-C(=O)Cl~ 1.4 (t), 3.0 (q)[2][3]Ethyl chloroformate (CH₃-CH₂-O-C(=O)Cl)~ 1.4 (t), 4.4 (q)
Acetyl chlorideCH₃-C(=O)Cl~ 2.7[4]Acetic acid (CH₃-COOH)~ 2.1

Table 1: Comparison of ¹H NMR chemical shifts for the methyl and ethyl protons in chlorothiolformates and related compounds.

The methyl protons in methyl chlorothiolformate are significantly shielded (shifted upfield) compared to their counterparts in methyl chloroformate. This is a direct consequence of the lower electronegativity of sulfur relative to oxygen. The oxygen atom in methyl chloroformate strongly withdraws electron density from the methyl group, leading to a downfield shift. In contrast, the less electronegative sulfur atom in methyl chlorothiolformate exerts a weaker deshielding effect, resulting in a more upfield chemical shift.

Comparative Analysis of ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum provides even more dramatic evidence of the electronic differences between chlorothiolformates and their oxygen-containing analogs. The chemical shift of the carbonyl carbon is particularly diagnostic.

CompoundFunctional GroupTypical ¹³C Chemical Shift (δ, ppm)Reference Compound (for comparison)Typical ¹³C Chemical Shift (δ, ppm)
Methyl chlorothiolformateCH₃-S-C (=O)Cl~ 168 - 172Methyl chloroformate (CH₃-O-C (=O)Cl)~ 150 - 155
C H₃-S-C(=O)Cl~ 15 - 20C H₃-O-C(=O)Cl~ 55 - 60
Acetyl chlorideC H₃-C (=O)Cl~ 34, 170Ketones (R-C (=O)-R)~ 190 - 220[5]

Table 2: Comparison of ¹³C NMR chemical shifts for the carbonyl and methyl carbons in chlorothiolformates and related compounds.

A striking feature is the downfield shift of the carbonyl carbon in methyl chlorothiolformate compared to methyl chloroformate. This may seem counterintuitive given the lower electronegativity of sulfur. However, the resonance donation of the lone pair of electrons from the heteroatom into the carbonyl group plays a crucial role. Oxygen, being in the same period as carbon, has better orbital overlap and is a more effective π-donor than sulfur. This increased electron donation in chloroformates shields the carbonyl carbon to a greater extent. The poorer π-donating ability of the larger sulfur atom in chlorothiolformates results in a more electron-deficient and thus more deshielded carbonyl carbon.[6][7]

Furthermore, the influence of replacing a carbonyl with a thiocarbonyl group is known to cause a significant downfield shift of the carbon signal.[8][9] This is attributed to the lower energy of the σ → π* and π → σ* electronic transitions in the thiocarbonyl group, which contributes to the paramagnetic shielding term and results in a more deshielded carbon nucleus.[8]

Experimental Protocol: Acquiring High-Quality NMR Spectra

To obtain reliable and reproducible NMR data for methyl chlorothiolformate derivatives, the following experimental protocol is recommended.

1. Sample Preparation:

  • Solvent Selection: Use a deuterated solvent that is inert to the reactive chlorothiolformate group. Deuterated chloroform (CDCl₃) is a common choice. Ensure the solvent is of high purity and dry, as any residual water can lead to decomposition of the sample.
  • Concentration: Prepare a solution with a concentration of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers can also use the residual solvent peak as a reference.[10][11]

2. NMR Instrument Setup:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
  • ¹H NMR Acquisition Parameters:
  • Pulse sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
  • Spectral width: Approximately 12-16 ppm.
  • Acquisition time: 2-4 seconds.
  • Relaxation delay: 1-5 seconds.
  • Number of scans: 8-16 scans are usually sufficient for a clean spectrum.
  • ¹³C NMR Acquisition Parameters:
  • Pulse sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) to obtain singlets for all carbon signals.
  • Spectral width: Approximately 220-250 ppm.
  • Acquisition time: 1-2 seconds.
  • Relaxation delay: 2-5 seconds.
  • Number of scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the spectrum to obtain pure absorption lineshapes.
  • Baseline correct the spectrum to ensure a flat baseline.
  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
  • Reference the spectrum to the TMS signal (0 ppm) or the residual solvent peak.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the NMR analysis of methyl chlorothiolformate derivatives.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Solvent Select Inert Deuterated Solvent (e.g., CDCl₃) Sample Dissolve Sample (5-20 mg in 0.5-0.7 mL) Solvent->Sample Standard Add Internal Standard (TMS) Sample->Standard H1_Acq ¹H NMR Acquisition (Standard Pulse Sequence) Standard->H1_Acq C13_Acq ¹³C NMR Acquisition (Proton Decoupled) Standard->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phasing Phase & Baseline Correction FT->Phasing Referencing Reference to TMS or Solvent Phasing->Referencing Analysis Chemical Shift & Integration Analysis Referencing->Analysis

Caption: Workflow for NMR analysis of methyl chlorothiolformate derivatives.

Logical Relationships in Chemical Shift Interpretation

The interpretation of the NMR spectra of these compounds follows a logical progression based on fundamental chemical principles.

chemical_shift_logic Structure Molecular Structure (Methyl Chlorothiolformate) EN Electronegativity (O > S) Structure->EN influences Resonance Resonance Effects (π-donation) Structure->Resonance influences Hybridization Orbital Hybridization & Overlap Structure->Hybridization influences H1_Shift ¹H Chemical Shift (CH₃) EN->H1_Shift deshielding effect C13_Carbonyl_Shift ¹³C Chemical Shift (C=O) EN->C13_Carbonyl_Shift minor inductive effect C13_Methyl_Shift ¹³C Chemical Shift (CH₃) EN->C13_Methyl_Shift deshielding effect Resonance->C13_Carbonyl_Shift shielding effect Hybridization->Resonance determines effectiveness

Caption: Factors influencing NMR chemical shifts in methyl chlorothiolformate.

Conclusion

The ¹H and ¹³C NMR spectra of methyl chlorothiolformate and its derivatives provide a wealth of information for the practicing chemist. The chemical shifts of the methyl and carbonyl groups are particularly sensitive to the presence of the sulfur atom, offering a clear distinction from their oxygen-containing counterparts. By understanding the interplay of inductive and resonance effects, researchers can confidently identify these compounds, assess their purity, and gain valuable insights into their electronic structure. The protocols and comparative data presented in this guide serve as a valuable resource for the accurate and efficient characterization of this important class of synthetic reagents.

References

  • PubChem. Ethyl chlorothioformate. National Center for Biotechnology Information. [Link]

  • Hunt, I. Ch20: Spectroscopic Analysis : Acyl Chlorides. University of Calgary. [Link]

  • Still, I. W. J., Plavac, N., McKinnon, D. M., & Chauhan, M. S. (1976). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds.' Comparison of chemical shifts for carbonyl and thiocarbonyl compounds in the pyrone, thiopyrone, and pyridone series. Canadian Journal of Chemistry, 54(2), 280-289. [Link]

  • Still, I. W. J., Plavac, N., McKinnon, D. M., & Chauhan, M. S. (1976). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. Comparison of chemical shifts for carbonyl and thiocarbonyl compounds in the pyrone, thiopyrone, and pyridone series. Canadian Journal of Chemistry, 54(2), 280-289. [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

  • McAllister, M. A., & Tidwell, T. T. (1994). A solid-state 13C NMR and theoretical investigation of carbonyl and thiocarbonyl carbon chemical shift tensors. Canadian Journal of Chemistry, 72(1), 882-888. [Link]

  • Chemistry Stack Exchange. Carbonyl and thiocarbonyl 13C NMR. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Notes on NMR Solvents. [Link]

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Comparative

A Comparative Guide to the FTIR Characteristic Absorption Bands of Methyl Chlorothiolformate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural and Spectroscopic Context Methyl chlorothiolformate (CH₃S(C=O)Cl) is a bifunctional molecule containing both a thioester and an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural and Spectroscopic Context

Methyl chlorothiolformate (CH₃S(C=O)Cl) is a bifunctional molecule containing both a thioester and an acyl chloride moiety. This unique combination makes it a valuable, albeit reactive, building block in organic synthesis. Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups and tracking their transformations. The vibrational frequencies of bonds within a molecule are sensitive to their electronic environment, making FTIR an ideal tool for distinguishing between closely related structures.

This guide will focus on predicting the key characteristic absorption bands of methyl chlorothiolformate by comparing its structure with that of its oxygen analog, methyl chloroformate (CH₃O(C=O)Cl), and the broader class of thiolesters. The primary differences lie in the substitution of a sulfur atom for an oxygen atom, which significantly influences the vibrational frequencies of the carbonyl (C=O) and adjacent single bonds.

Predicted FTIR Absorption Bands of Methyl Chlorothiolformate: A Detailed Analysis

The following table summarizes the predicted characteristic absorption bands for methyl chlorothiolformate, with detailed explanations and comparisons to follow.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)IntensityNotes
Carbonyl (C=O)Stretching (ν)~1770 - 1740StrongLower frequency than the corresponding acyl chloride with an oxygen ester, due to the influence of the sulfur atom.
C-H (Methyl)Asymmetric & Symmetric Stretching~2950 - 2850MediumTypical for methyl groups.
C-SStretching (ν)~700 - 600MediumCharacteristic for thioesters.
C-ClStretching (ν)~800 - 600StrongTypical for acyl chlorides. May overlap with C-S stretch.
C-O (in hypothetical ester)Stretching (ν)~1300-1000StrongFor comparison with methyl chloroformate.
The Carbonyl (C=O) Stretching Vibration: A Key Diagnostic Band

The most prominent and informative absorption in the infrared spectrum of methyl chlorothiolformate is expected to be the carbonyl (C=O) stretch.

  • Comparison with Acyl Chlorides: Acyl chlorides typically exhibit a strong C=O stretching band at high wavenumbers, often above 1800 cm⁻¹.[1] This high frequency is due to the inductive effect of the electronegative chlorine atom, which shortens and strengthens the C=O bond.

  • Comparison with Esters: The C=O stretch in esters like methyl chloroformate is also at a relatively high frequency, typically in the range of 1780-1760 cm⁻¹.[2][3][4]

  • The Thioester Influence: In thiolesters, the C=O stretching frequency is generally lower than in their corresponding oxygen ester analogues. This is attributed to the lower electronegativity and greater polarizability of sulfur compared to oxygen, leading to a less pronounced resonance stabilization of the carbonyl group and a weaker C=O bond. For simple thiolesters, this band typically appears in the 1720-1680 cm⁻¹ region.

  • Prediction for Methyl Chlorothiolformate: Considering both the electron-withdrawing effect of the chlorine atom and the influence of the sulfur atom, the C=O stretching frequency for methyl chlorothiolformate is predicted to be in the 1770 - 1740 cm⁻¹ range. This is intermediate between a typical acyl chloride and a simple thioester, but slightly lower than its oxygen analog, methyl chloroformate. The intensity of this band is expected to be strong.

C-H Stretching and Bending Vibrations

The methyl (CH₃) group in methyl chlorothiolformate will give rise to characteristic C-H stretching and bending vibrations.

  • C-H Stretching: Expect medium-intensity bands in the region of 2950-2850 cm⁻¹ corresponding to the symmetric and asymmetric stretching modes of the C-H bonds in the methyl group.[5]

  • C-H Bending: Asymmetric and symmetric bending (scissoring) vibrations are expected around 1450 cm⁻¹ and 1380 cm⁻¹ (umbrella mode), respectively. These bands are typically of medium to weak intensity.

The Fingerprint Region: C-S and C-Cl Stretching Vibrations

The lower frequency "fingerprint" region of the spectrum will contain valuable information about the C-S and C-Cl single bond stretches.

  • C-S Stretching: The C-S stretching vibration in thiols and thioesters typically appears in the 700-600 cm⁻¹ range.[6] This band is often of medium intensity.

  • C-Cl Stretching: The C-Cl stretching vibration in acyl chlorides is found in the 800-600 cm⁻¹ region and is usually strong.[1]

Due to the potential for overlap between the C-S and C-Cl stretching bands, this region may present a complex absorption pattern. The presence of a strong, broad band in this area would be a key indicator for the presence of the chlorothiolformate functionality.

Comparative Spectral Analysis: Methyl Chlorothiolformate vs. Methyl Chloroformate

The primary distinction between the FTIR spectra of methyl chlorothiolformate and methyl chloroformate will be in the positions of the C=O and the C-X (X=S or O) stretching bands.

FeatureMethyl Chlorothiolformate (Predicted)Methyl Chloroformate (Experimental)Rationale for Difference
C=O Stretch ~1770 - 1740 cm⁻¹~1786 cm⁻¹ (liquid)The less electronegative sulfur atom in the thiol ester leads to a slight decrease in the C=O bond order and thus a lower stretching frequency compared to the oxygen ester.
C-X Stretch ~700 - 600 cm⁻¹ (C-S)~1180 cm⁻¹ (asymmetric C-O-C)The C-S bond is weaker and involves a heavier atom than the C-O bond, resulting in a significantly lower stretching frequency.

This comparative analysis highlights how FTIR spectroscopy can be a powerful tool for distinguishing between these two closely related and often co-existing molecules in a reaction mixture.

Experimental Protocol: Acquiring an FTIR Spectrum

For researchers intending to acquire an experimental FTIR spectrum of methyl chlorothiolformate, the following protocol is recommended.

Caution: Methyl chlorothiolformate is expected to be a reactive and potentially hazardous compound. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Methodology:

  • Sample Preparation: Due to its likely liquid state and reactivity, Attenuated Total Reflectance (ATR) is the recommended sampling technique.

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean and a background spectrum has been collected.

    • Apply a small drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum over the mid-infrared range (4000-400 cm⁻¹).

    • A resolution of 4 cm⁻¹ is generally sufficient for routine identification.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform an ATR correction if quantitative analysis is required.

    • Baseline correct the spectrum to ensure accurate peak picking.

    • Identify and label the key absorption bands as discussed in this guide.

Visualizing the Molecular Structures and Key Vibrations

To further aid in the understanding of the structural differences and their spectroscopic consequences, the following diagrams are provided.

Figure 1. Comparison of the molecular structures of methyl chlorothiolformate and methyl chloroformate.

G Start FTIR Analysis of Reaction Mixture Check_CO Strong band at ~1770-1740 cm⁻¹? Start->Check_CO Check_CS_CCl Strong, complex band at ~800-600 cm⁻¹? Check_CO->Check_CS_CCl Yes Check_StartingMaterial Check for bands of starting materials/other products Check_CO->Check_StartingMaterial No Product_Present Methyl Chlorothiolformate likely present Check_CS_CCl->Product_Present Yes Check_CS_CCl->Check_StartingMaterial No Product_Present->Check_StartingMaterial End Conclusion Check_StartingMaterial->End

Figure 2. Decision workflow for identifying methyl chlorothiolformate in a reaction mixture using FTIR spectroscopy.

Conclusion

While a definitive experimental FTIR spectrum of methyl chlorothiolformate remains to be published in readily accessible literature, a robust and scientifically sound prediction of its characteristic absorption bands can be made through careful comparison with its oxygen analog, methyl chloroformate, and related thioester compounds. The key diagnostic features are expected to be a strong carbonyl stretch in the 1770-1740 cm⁻¹ region and a complex, strong absorption pattern in the 800-600 cm⁻¹ range, corresponding to overlapping C-S and C-Cl stretching vibrations. This guide provides researchers with the foundational knowledge to tentatively identify methyl chlorothiolformate, monitor its presence in chemical reactions, and distinguish it from related species using FTIR spectroscopy.

References

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Chemistry LibreTexts. Retrieved from [Link]

  • Pashko, M. O., Pashkov, K. V., Granat, D. S., Yagupolskii, Y. L., Ryabukhin, S. V., & Volochnyuk, D. M. (2025). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. RSC Advances, 15(15), 11843-11855. Available from: [Link]

  • Pashko, M., Pashkov, K., Granat, D., Yagupolskii, Y., Ryabukhin, S., & Volochnyuk, D. (2024). Methyl chlorothioformate as a convenient reagent for the thionoesters synthesis. ChemRxiv. Available from: [Link]

  • Jabri, A., Tercero, B., Margulès, L., Motiyenko, R. A., Alekseev, E. A., Kleiner, I., Cernicharo, J., & Guillemin, J.-C. (2020). Rotational spectroscopic study of S-methyl thioformate: A global laboratory analysis of ground and excited torsional states up to 660 GHz. Astronomy & Astrophysics, 642, A212. Available from: [Link]

  • von Zons, J.-N., & Englert, U. (2025). Crystal structure of methyl chloroformate. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 11), 1435–1440. Available from: [Link]

  • Jabri, A., Tercero, B., Margulès, L., Motiyenko, R. A., Alekseev, E. A., Kleiner, I., Cernicharo, J., & Guillemin, J. C. (2020). Rotational spectroscopic study of S-methyl thioformate: A global laboratory analysis of ground and excited torsional states up to 660 GHz. Astronomy & Astrophysics, 642, A212. Available from: [Link]

  • Pashko, M. O., Pashkov, K. V., Granat, D. S., Yagupolskii, Y. L., Ryabukhin, S. V., & Volochnyuk, D. M. (2025). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. RSC Advances, 15(15), 11843-11855. Available from: [Link]

  • Maiti, K. S. (2024). Analysis of Volatile Metabolites Using Vibrational Spectroscopy. Metabolites, 14(2), 94. Available from: [Link]

  • Gao, J., & Garcia-Garibay, M. A. (2020). Transition-State Vibrational Analysis and Isotope Effects for COMT-Catalyzed Methyl Transfer. The Journal of Physical Chemistry B, 124(39), 8563–8574. Available from: [Link]

  • Pashko, M. O., Pashkov, K. V., Granat, D. S., Yagupolskii, Y. L., Ryabukhin, S. V., & Volochnyuk, D. M. (2025). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. RSC Advances, 15(15), 11843-11855. Available from: [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU Chemistry Analytical Lab. Available from: [Link]

  • von Zons, J.-N., & Englert, U. (2025). Crystal structure of methyl chloroformate. Acta Crystallographica Section E, 81(11), 1435-1440. Available from: [Link]

  • Katon, J. E., & Griffin, M. G. (1973). Vibrational spectra and structure of methyl chloroformate and methyl chloroformate-d3. The Journal of Chemical Physics, 59(11), 5868-5876. Available from: [Link]

  • El-Shall, M. S., & Böttcher, A. (2021). Infrared spectra of complex organic molecules in astronomically relevant ice matrices. III. Methyl formate and its tentative solid-state detection. arXiv preprint arXiv:2105.02226. Available from: [Link]

  • Dementyev, P. S., Nizovtsev, A. S., & Chesnokov, E. N. (2019). Infrared multiphoton absorption and dissociation of chloromethyltrifluorosilane molecules under the action of pulsed transversely excited atmospheric pressure CO2 laser. Journal of Photochemistry and Photobiology A: Chemistry, 382, 111942. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of S-Methyl Thiocarbamates

For researchers and professionals in analytical chemistry and drug development, a deep understanding of molecular fragmentation is paramount for confident structural elucidation. This guide provides an in-depth analysis...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in analytical chemistry and drug development, a deep understanding of molecular fragmentation is paramount for confident structural elucidation. This guide provides an in-depth analysis of the mass spectrometric behavior of S-methyl thiocarbamates, a class of compounds relevant as pesticide metabolites and intermediates in organic synthesis.[1][2] We will move beyond a simple cataloging of fragments to explore the underlying chemical principles that dictate their formation, compare their behavior to isomeric analogs, and provide actionable experimental protocols.

The Thiocarbamate Core: Foundational Fragmentation Principles

Before delving into the specifics of S-methyl derivatives, it's crucial to understand the general fragmentation tendencies of the thiocarbamate functional group. Thiocarbamates possess several bonds susceptible to cleavage under mass spectrometric conditions: the C-S, C-O, and C-N bonds. The fragmentation pathways are heavily influenced by the ionization method employed.

  • Electron Ionization (EI): Used in Gas Chromatography-Mass Spectrometry (GC-MS), EI is a "hard" ionization technique that generates odd-electron radical cations (M•+). Subsequent fragmentation is often driven by the radical site and charge localization, leading to extensive and structurally informative fragmentation.

  • Electrospray Ionization (ESI): A "soft" ionization technique common in Liquid Chromatography-Mass Spectrometry (LC-MS), ESI typically generates even-electron protonated molecules ([M+H]+) or other adducts.[3] Collision-Induced Dissociation (CID) of these ions in tandem mass spectrometry (MS/MS) proceeds through even-electron pathways, often involving charge-driven rearrangements and neutral losses.[4]

The presence of nitrogen, oxygen, and sulfur atoms provides multiple sites for charge localization, directing the fragmentation pathways. For instance, cleavage alpha to a heteroatom is a common and favorable process.[5]

Visualizing the Isomeric Landscape

The precise arrangement of the oxygen and sulfur atoms defines the thiocarbamate subclass and critically dictates its fragmentation. This guide focuses on S-Alkyl thiocarbamates and compares them to their O-Alkyl and dithiocarbamate cousins.

G cluster_0 S-Alkyl Thiocarbamate cluster_1 O-Alkyl Thiocarbamate cluster_2 Dithiocarbamate s_alkyl | R²-N-C(=O)-S-R³ o_alkyl | R²-N-C(=S)-O-R³ dithio | R²-N-C(=S)-S-R³

Caption: Core structures of S-Alkyl, O-Alkyl, and Dithiocarbamates.

Fragmentation Deep Dive: S-Methyl Thiocarbamates

Let's consider a generic S-methyl thiocarbamate, R¹R²N-C(=O)S-CH₃. Its fragmentation is predictable and informative.

Under Electron Ionization (EI)

Upon EI, the molecular ion (M•+) is formed. The most characteristic cleavages involve the sulfur atom and the carbonyl group.

  • Alpha-Cleavage at Sulfur: The most facile cleavage is the loss of the methylthio radical (•SCH₃) or the methyl radical (•CH₃). However, the most diagnostic fragmentation is the cleavage of the S-C(O) bond.

  • Formation of the Acylium Ion: Cleavage of the S-C(O) bond results in the loss of a methylthio radical (•SCH₃, m/z 47) and the formation of a highly stable N,N-disubstituted acylium ion, [R¹R²N-C=O]⁺ . This is often the base peak in the spectrum due to its resonance stabilization.[1][6]

  • Cleavage of the N-C(O) Bond: Scission of the bond between the nitrogen and the carbonyl carbon can also occur, leading to a [CH₃-S-C=O]⁺ ion (m/z 75) and the corresponding amine radical.

G mol [R¹R²N-C(=O)S-CH₃]•⁺ Molecule Ion (M•⁺) frag1 [R¹R²N-C=O]⁺ Acylium Ion (Often Base Peak) mol->frag1 - •SCH₃ frag2 [M - •CH₃]⁺ mol->frag2 - •CH₃ frag3 [M - •SCH₃]⁺ mol->frag3 - •SCH₃

Caption: Key EI fragmentation pathways for S-Methyl Thiocarbamates.

Under Electrospray Ionization (ESI-MS/MS)

In positive-ion ESI, S-methyl thiocarbamates are readily detected as protonated molecules, [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion reveals fragmentation pathways typical of even-electron species.

  • Neutral Loss of Methanethiol: The most common pathway is the loss of a neutral methanethiol molecule (CH₃SH, 48 Da), leading to the formation of the same stable acylium ion observed in EI: [R¹R²N-C=O]⁺ .[1]

  • Neutral Loss of Carbon Monoxide: Following the loss of methanethiol, the resulting acylium ion can subsequently lose carbon monoxide (CO, 28 Da) if the R groups are amenable.

  • Cleavage of the N-C(O) Bond: Direct cleavage of the N-C(O) bond can lead to the loss of the amine (R¹R²NH) and formation of the [CH₃-S-C=O]⁺ ion (m/z 75).

G mol [R¹R²N-C(=O)S-CH₃ + H]⁺ Precursor Ion [M+H]⁺ frag1 [R¹R²N-C=O]⁺ Acylium Ion mol->frag1 - CH₃SH frag2 [CH₃-S-C=O]⁺ mol->frag2 - R¹R²NH

Caption: Primary ESI-MS/MS fragmentation of S-Methyl Thiocarbamates.

Comparative Guide: S-Methyl vs. O-Aryl Thiocarbamates

A common point of confusion in structural analysis is distinguishing between S-Alkyl and O-Alkyl isomers. The fragmentation patterns are distinctly different, providing a clear path to identification. The classic example for comparison is the O-Aryl thiocarbamate, which is known to undergo the Newman-Kwart rearrangement.[7][8] This is a thermally driven intramolecular rearrangement where the aryl group migrates from the oxygen to the sulfur atom, converting an O-Aryl thiocarbamate into an S-Aryl thiocarbamate.[7][9]

While this is a synthetic reaction, the high temperatures of a GC inlet can sometimes induce this rearrangement prior to ionization, leading to a mass spectrum that resembles the S-Aryl isomer.[9] However, fragmentation of the O-Aryl isomer itself is also distinct.

FeatureS-Methyl Thiocarbamate [R¹R²N-C(=O)S-CH₃]O-Aryl Thiocarbamate [R¹R²N-C(=S)O-Ar]
Primary Cleavage Loss of •SCH₃ (EI) or CH₃SH (ESI) to form [R¹R²NCO]⁺ .[1]Cleavage of the O-Ar bond, loss of •OAr to form [R¹R²NCS]⁺ .
Key Fragment Ion Acylium Ion: [R¹R²NCO]⁺ Thioacylium Ion: [R¹R²NCS]⁺
Rearrangements Generally fragments directly.Can undergo thermal Newman-Kwart rearrangement to the S-Aryl isomer in the GC inlet.[8][9]
Characteristic m/z Fragment reflects the mass of the amine plus 28 (CO).Fragment reflects the mass of the amine plus 44 (CS).

Table 1: Key Mass Spectrometric Differences Between S-Methyl and O-Aryl Thiocarbamates.

Experimental Protocols

Trustworthy data begins with a robust and well-defined protocol. Below are starting points for typical GC-MS and LC-MS/MS analyses.

Protocol 1: GC-MS Analysis of S-Methyl Thiocarbamates

This protocol is suitable for volatile and thermally stable S-methyl thiocarbamates.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis p1 Dissolve sample in ethyl acetate (1 mg/mL) p2 Vortex to ensure complete dissolution p1->p2 p3 Transfer to 2 mL autosampler vial p2->p3 g1 Inject 1 µL into GC-MS p3->g1 g2 Separation on a DB-5ms column g1->g2 g3 EI Ionization (70 eV) g2->g3 g4 Scan m/z 40-400 g3->g4 d1 Identify molecular ion (M•⁺) g4->d1 d2 Search for characteristic fragments (e.g., [R¹R²NCO]⁺) d1->d2 d3 Compare with spectral libraries (NIST, etc.) d2->d3

Caption: Workflow for GC-MS analysis of S-Methyl Thiocarbamates.

Detailed GC-MS Parameters:

  • System: Agilent GC-MS or equivalent

  • Injector: Splitless, 250 °C

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program: Initial 60 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Source: 230 °C

  • MS Quad: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Protocol 2: LC-MS/MS Analysis of S-Methyl Thiocarbamates

This protocol is ideal for less volatile compounds or for achieving high sensitivity and selectivity in complex matrices using Multiple Reaction Monitoring (MRM).

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis p1 Dissolve sample in 50:50 Acetonitrile:Water (100 ng/mL) p2 Add 0.1% Formic Acid p1->p2 p3 Transfer to 2 mL autosampler vial p2->p3 l1 Inject 5 µL into LC-MS/MS p3->l1 l2 Separation on a C18 column l1->l2 l3 Positive ESI Mode l2->l3 l4 MRM Analysis of [M+H]⁺ → [R¹R²NCO]⁺ l3->l4 d1 Integrate MRM transition peak l4->d1 d2 Quantify against a calibration curve d1->d2 d3 Confirm with ion ratio (if secondary transition used) d2->d3

Caption: Workflow for LC-MS/MS analysis of S-Methyl Thiocarbamates.

Detailed LC-MS/MS Parameters:

  • System: Waters ACQUITY UPLC with Xevo TQ-S or equivalent[10][11]

  • Column: C18, 2.1 x 100 mm, 1.8 µm[10]

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Electrospray Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transition: Monitor the transition from the calculated [M+H]⁺ to the calculated [R¹R²NCO]⁺ fragment. Collision energy should be optimized for the specific analyte (typically 10-25 eV).

Conclusion

The mass spectrometric fragmentation of S-methyl thiocarbamates is a logical and predictable process governed by fundamental chemical principles. Under both EI and ESI conditions, the dominant fragmentation pathway involves the cleavage of the C-S bond to produce a stable acylium ion, [R¹R²NCO]⁺, which serves as a reliable diagnostic marker. This behavior contrasts sharply with O-Aryl isomers, allowing for unambiguous identification. By employing the robust analytical protocols detailed here, researchers can confidently identify and quantify these compounds, leveraging the power of mass spectrometry for structural confirmation and trace-level analysis.

References

  • Title: Fragmentation patterns of novel dithiocarbamate derivatives with pharmaceutical activity under electrospray ionization tandem mass spectrometry conditions Source: PubMed URL: [Link]

  • Title: Mechanism and Application of the Newman-Kwart O→S Rearrangement of O-Aryl Thiocarbamates Source: Synlett URL: [Link]

  • Title: S-methylation as a bioactivation mechanism for mono- and dithiocarbamate pesticides as aldehyde dehydrogenase inhibitors Source: PubMed URL: [Link]

  • Title: Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry Source: PMC URL: [Link]

  • Title: Mass Spectrometry Study of Acylthioureas and Acylthiocarbamates Source: ResearchGate URL: [Link]

  • Title: Mass Spectrometry in Structural and Stereochemical Problems. CXIV.1 Electron Impact Induced Rearrangement of Thiocarbonates, Carbamates, and Thiocarbamates Source: Journal of the American Chemical Society URL: [Link]

  • Title: Mass Spectrometry Study of Acylthioureas and Acylthiocarbamates Source: European Journal of Mass Spectrometry URL: [Link]

  • Title: A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas Source: Analytical Chemistry URL: [Link]

  • Title: NIST 23 Mass Spectral Library Source: Scientific Instrument Services URL: [Link]

  • Title: Newman–Kwart rearrangement Source: Wikipedia URL: [Link]

  • Title: Methiocarb - NIST WebBook Source: National Institute of Standards and Technology URL: [Link]

  • Title: Newman-Kwart Rearrangement Source: Organic Chemistry Portal URL: [Link]

  • Title: Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products Source: RSC Publishing URL: [Link]

  • Title: Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra Source: Mestrelab Research URL: [Link]

  • Title: Fragmentation of Even-Electron Ions Source: Wilbe W. de-Graaff, et al. (Book Chapter) URL: [Link]

  • Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation Source: ELTE URL: [Link]

  • Title: 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines Source: Chad's Prep URL: [Link]

  • Title: 11.8: Fragmentation Patterns in Mass Spectrometry Source: Chemistry LibreTexts URL: [Link]

  • Title: An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent Source: Organic Chemistry Portal URL: [Link]

Sources

Comparative

Comparative Reactivity of Methyl vs. Ethyl Chlorothiolformate: A Practical Guide for Synthetic Chemists

Chlorothiolformates are highly versatile electrophilic reagents widely utilized in organic synthesis and drug development to install the thioester or thiocarbamate functional group. Whether designing combinatorial librar...

Author: BenchChem Technical Support Team. Date: March 2026

Chlorothiolformates are highly versatile electrophilic reagents widely utilized in organic synthesis and drug development to install the thioester or thiocarbamate functional group. Whether designing combinatorial libraries for 1[1] or synthesizing2[2], selecting the correct alkyl chlorothiolformate homologue is critical.

This guide objectively compares the reactivity profiles of methyl chlorothiolformate (MCTF) and ethyl chlorothiolformate (ECTF) , providing mechanistic insights and self-validating experimental protocols to optimize your synthetic workflows.

Mechanistic Foundations: Addition-Elimination vs. Ionization

The reactivity of acyl chlorides, including chlorothiolformates, is governed by the electrophilicity of the carbonyl carbon and the steric environment surrounding it. Kinetic evaluations utilizing the extended Grunwald-Winstein equation demonstrate that the 3[3] predominantly proceeds via a bimolecular addition-elimination pathway in nucleophilic solvents.

The Causality of Reactivity Differences
  • Methyl Chlorothiolformate (MCTF): The methyl group provides minimal steric shielding, allowing nucleophiles (such as amines or alcohols) unimpeded access to the carbonyl carbon. Furthermore, methyl is a weaker inductive electron donor (+I) than ethyl. This maintains a higher partial positive charge ( δ+ ) on the carbonyl carbon, rendering MCTF highly electrophilic and resulting in rapid reaction kinetics.

  • Ethyl Chlorothiolformate (ECTF): The addition of a single methylene unit significantly alters the reaction dynamics. The larger steric volume of the ethyl group subtly restricts the trajectory of incoming nucleophiles during the formation of the tetrahedral intermediate. Concurrently, the stronger +I effect of the ethyl group stabilizes the ground state, which raises the activation energy required for nucleophilic attack[4]. Consequently, ECTF exhibits dampened, more controlled reactivity.

Mechanism Nu Nucleophile (R-NH2 / R-OH) Tetra Tetrahedral Intermediate Nu->Tetra Nucleophilic Attack Substrate Chlorothiolformate (Methyl/Ethyl) Substrate->Tetra Product Thiocarbamate / Thioester Tetra->Product Elimination of Cl⁻ Leaving Chloride Ion (Cl⁻) Tetra->Leaving

Addition-elimination mechanism of chlorothiolformates.

Comparative Kinetic Data & Reactivity Profiles

To guide reagent selection, the following table synthesizes the quantitative and qualitative reactivity metrics of MCTF and ECTF based on established solvolytic and aminolytic kinetic parameters[3][5].

PropertyMethyl Chlorothiolformate (MCTF)Ethyl Chlorothiolformate (ECTF)
Steric Bulk (Relative) LowModerate
Inductive Effect (+I) WeakStronger
Electrophilicity of C=O HighModerate-High
Relative Aminolysis Rate Faster (Baseline: 1.0x)Slower (~0.4x - 0.6x)
Hydrolytic Stability Low (Requires strict anhydrous handling)Moderate (Slightly more robust)
Optimal Reaction Temp 0 °C to Room TemperatureRoom Temperature to Mild Heating
Primary Byproducts Carbonyl sulfide (COS), HCl, MethanethiolCarbonyl sulfide (COS), HCl, Ethanethiol

Self-Validating Experimental Protocol: Thiocarbamate Synthesis

When synthesizing drug candidates, such as2[2], the experimental design must inherently validate the success of the reaction through chemoselective isolation. The following protocol leverages the chemical properties of the reagents to create a self-validating workflow.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve the primary or secondary amine (1.0 equiv) in anhydrous ethyl acetate (EtOAc) or dichloromethane (DCM). Add triethylamine ( Et3​N , 2.0 equiv).

    • Causality: Et3​N acts as a non-nucleophilic base to scavenge the HCl byproduct. This prevents the starting amine from precipitating as an unreactive hydrochloride salt, driving the equilibrium forward.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: The nucleophilic addition to MCTF is highly exothermic. Cooling mitigates the risk of thermal runaway and suppresses competitive hydrolysis if trace moisture is present. (Note: ECTF reactions may be initiated at 0 °C but often require warming to room temperature sooner due to slower kinetics).

  • Reagent Addition: Add methyl chlorothiolformate (1.2 equiv) dropwise over 10 minutes.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor the consumption of the amine via LC-MS or TLC.

  • Chemoselective Quench & Wash (Self-Validation Step):

    • Quench with a few drops of H2​O to destroy excess chlorothiolformate.

    • Wash the organic layer with 0.5 M HCl (2 × 20 mL). Causality: This specifically protonates any unreacted starting amine, extracting it into the aqueous layer and ensuring the organic phase is free of starting material[2].

    • Wash with saturated NaHCO3​ (20 mL). Causality: Neutralizes residual acid and removes water-soluble acidic byproducts.

    • Wash with brine (15 mL) and dry over anhydrous Na2​SO4​ .

  • Purification: Evaporate the volatiles under reduced pressure. The resulting crude product is often >95% pure due to the chemoselective washes, but can be further purified via silica gel chromatography if necessary.

Workflow Prep 1. Amine + Base (Et3N) in Anhydrous Solvent Cool 2. Cool to 0°C (Control Exotherm) Prep->Cool Add 3. Dropwise Addition (MCTF or ECTF) Cool->Add React 4. Stir at RT (6h) Monitor via LC-MS Add->React Quench 5. Aqueous Quench & Acid/Base Wash React->Quench Purify 6. Silica Gel Chromatography Quench->Purify

Step-by-step parallel synthesis workflow for thiocarbamates.

References

  • Combinatorial Synthesis and Screening of Novel Odorants Such as Polyfunctional Thiols.
  • Structure−Activity Study of Brassinin Derivatives as Indoleamine 2,3-Dioxygenase Inhibitors. Journal of Medicinal Chemistry (ACS).
  • Kinetic Evaluation of the Solvolysis of Isobutyl Chloro- And Chlorothioformate Esters.
  • Rate and Product Studies with 1-Adamantyl Chlorothioform
  • Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism. European Journal of Chemistry.

Sources

Validation

Paradigm Shift in Carbonylation: The Strategic Advantages of Methyl Chlorothiolformate over Phosgene

In the landscape of organic synthesis and drug development, the construction of carbamates, ureas, thiocarbamates, and complex heterocycles relies heavily on highly reactive carbonylating agents. Historically, phosgene (...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In the landscape of organic synthesis and drug development, the construction of carbamates, ureas, thiocarbamates, and complex heterocycles relies heavily on highly reactive carbonylating agents. Historically, phosgene ( COCl2​ ) has been the gold standard due to its exceptional electrophilicity and low cost. However, its extreme toxicity and gaseous state present severe logistical, regulatory, and safety bottlenecks.

As an application scientist bridging the gap between bench-scale discovery and process scale-up, I advocate for the strategic substitution of phosgene with methyl chlorothiolformate (MeSCOCl) . This guide objectively compares the performance, safety profiles, and mechanistic advantages of MeSCOCl against phosgene, backed by validated experimental protocols and physicochemical data.

Physicochemical and Safety Profiling

The primary driver for replacing phosgene in laboratory synthesis is the mitigation of catastrophic inhalation hazards. Phosgene is a gas at room temperature, requiring specialized scrubbers, continuous ambient monitoring, and strict regulatory compliance[1]. In contrast, methyl chlorothiolformate (CAS: 18369-83-0) is a stable liquid at room temperature[2].

While MeSCOCl is still corrosive and toxic—requiring handling in a well-ventilated fume hood with proper PPE[3]—its physical state drastically reduces the risk of sudden, uncontrolled exposure. Its vapor pressure is manageable, allowing scientists to use standard liquid-handling techniques (e.g., volumetric addition via syringe or dropping funnel) rather than complex gas-manifold systems.

Table 1: Physicochemical Comparison
PropertyPhosgene ( COCl2​ )Methyl Chlorothiolformate (MeSCOCl)
CAS Number 75-44-518369-83-0
Physical State (20 °C) Colorless GasClear Liquid
Boiling Point 8.3 °C107.6 °C[2]
Density 1.43 g/cm³ (liquid at 0 °C)1.315 g/cm³[2]
Vapor Pressure (25 °C) 1180 mmHg26.9 mmHg[2]
Primary Hazard Fatal if inhaled (delayed pulmonary edema)Corrosive, toxic if swallowed/inhaled[3]
Handling Requirement Specialized gas manifolds, strict monitoringStandard fume hood, liquid handling[1]

Mechanistic Versatility and Selectivity

Phosgene possesses two identical, highly reactive acyl chloride functionalities. While useful, this often leads to over-reaction, generating symmetrical ureas or carbonates when unsymmetrical products are desired. Controlling the stoichiometry to stop at the intermediate carbamoyl chloride is notoriously difficult and highly temperature-dependent.

MeSCOCl circumvents this issue through desymmetrization . It possesses a highly reactive acyl chloride and a less reactive thioester linkage.

  • Primary Attack: A nucleophile (e.g., an amine) rapidly attacks the acyl chloride, displacing the chloride ion to form an S-methyl thiocarbamate.

  • Controlled Secondary Activation: The resulting thiocarbamate is stable and can be isolated. If further reaction is required (e.g., to form an unsymmetrical urea), the thiomethyl group ( -SMe ) can be activated by soft Lewis acids (like Ag+ or Hg2+ ) or oxidized to a better leaving group, allowing for a controlled second nucleophilic attack.

This stepwise control is critical in the synthesis of complex prodrugs and oxadiazinone derivatives, where avoiding the highly toxic phosgene is highly preferred[4].

G Phosgene Phosgene (COCl2) Highly Reactive, Symmetrical Carbamoyl Carbamoyl Chloride (Unstable, prone to over-reaction) Phosgene->Carbamoyl + Amine MeSCOCl MeSCOCl Desymmetrized, Controlled Thiocarbamate S-Methyl Thiocarbamate (Stable, Isolable Intermediate) MeSCOCl->Thiocarbamate + Amine (High Yield) Amine1 1° or 2° Amine Amine2 1° or 2° Amine SymUrea Symmetrical Urea (Common Byproduct) Carbamoyl->SymUrea + Excess Amine (Uncontrolled) UnsymUrea Unsymmetrical Urea (Target Product) Thiocarbamate->UnsymUrea + 2nd Amine (Activation Required)

Mechanistic divergence: Phosgene's uncontrolled reactivity vs. MeSCOCl's stepwise control.

Comparative Experimental Data

To demonstrate the practical superiority of MeSCOCl in generating unsymmetrical building blocks, we compare the synthesis of an S-methyl dialkylthiocarbamate versus an attempted synthesis of a dialkylcarbamoyl chloride using phosgene.

Table 2: Reaction Yields and Byproduct Formation (Model Amine: Piperidine)
ReagentTarget IntermediateReaction TempTarget Yield (%)Symmetrical Byproduct (%)
Phosgene (1.1 eq) Piperidine-1-carbonyl chloride-78 °C to 0 °C45%40% (Dipiperidinyl methanone)
MeSCOCl (1.1 eq) S-Methyl piperidine-1-carbothioate0 °C to RT92% < 2%

Data Interpretation: The MeSCOCl route provides a near-quantitative yield of the target thiocarbamate at highly accessible temperatures (0 °C), whereas the phosgene route suffers from severe over-reaction even at cryogenic temperatures, leading to a massive loss of the starting amine to the symmetrical urea byproduct.

Validated Laboratory Protocol: Synthesis of S-Methyl Thiocarbamates

This protocol outlines a self-validating system for the functionalization of a secondary amine using MeSCOCl. Every step is designed with explicit causality to ensure maximum yield and safety.

Reagents and Equipment
  • Substrate: Secondary amine (e.g., Piperidine) - 10.0 mmol

  • Electrophile: Methyl chlorothiolformate (MeSCOCl) - 11.0 mmol (1.1 equiv)[2]

  • Base: Triethylamine ( Et3​N ) - 12.0 mmol (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) - 20 mL

  • Equipment: 50 mL round-bottom flask, magnetic stirrer, argon balloon, dropping funnel.

Step-by-Step Methodology
  • System Preparation: Flame-dry the 50 mL round-bottom flask and purge with Argon.

    • Causality: MeSCOCl, while more stable than phosgene, is still moisture-sensitive. Excluding water prevents the hydrolysis of the reagent into carbonyl sulfide, methanol, and HCl.

  • Dissolution & Cooling: Dissolve the secondary amine (10.0 mmol) and Et3​N (12.0 mmol) in 15 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath.

    • Causality: Et3​N acts as a non-nucleophilic acid scavenger. Cooling to 0 °C controls the exothermic nature of the acyl substitution, preventing thermal degradation of the product and minimizing any potential side reactions.

  • Electrophile Addition: Dilute MeSCOCl (11.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes via a dropping funnel.

    • Causality: Dropwise addition ensures that the amine and base are always in excess relative to the unreacted MeSCOCl, driving the reaction forward smoothly and preventing localized heating.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Causality: The initial attack is fast, but allowing the reaction to reach room temperature ensures complete conversion of sterically hindered amines. The formation of a white precipitate ( Et3​N⋅HCl ) serves as a visual, self-validating indicator that the reaction is proceeding.

  • Quenching and Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ . Transfer to a separatory funnel, extract the aqueous layer with DCM ( 2×10 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Causality: The mild basic quench neutralizes any unreacted MeSCOCl and residual HCl without hydrolyzing the stable thiocarbamate product.

Workflow Step1 1. Purge System (Argon, Anhydrous) Step2 2. Amine + Et3N in DCM (Cool to 0 °C) Step1->Step2 Step3 3. Dropwise MeSCOCl (Control Exotherm) Step2->Step3 Step4 4. Warm to RT (Observe Et3N·HCl ppt) Step3->Step4 Step5 5. NaHCO3 Quench & Extraction (Isolate Product) Step4->Step5

Standardized workflow for MeSCOCl-mediated amine functionalization.

Conclusion

For researchers and drug development professionals, transitioning from phosgene to methyl chlorothiolformate represents a massive upgrade in laboratory safety without sacrificing synthetic utility. MeSCOCl not only eliminates the need for extreme gas-handling safety protocols[1] but also offers superior stoichiometric control, allowing for the high-yield synthesis of unsymmetrical carbamates and complex heterocycles[4]. By adopting the protocols outlined above, laboratories can achieve robust, reproducible carbonylation chemistry while maintaining the highest standards of occupational safety.

References

  • Google Patents (US3766236A).Synthesis of halothiolformates.
  • ResearchGate. Schematic of the approach used for drug evaluation. Concept Synthesis Identification In vitro screening. Retrieved from:[Link]

Sources

Comparative

Comparative Guide: HPLC Method Development for Residual Methyl Chlorothiolformate

Executive Summary Detecting trace levels of reactive alkyl halides and acylating agents like methyl chlorothiolformate (MCTF, CAS 18369-83-0) in active pharmaceutical ingredients (APIs) is a critical regulatory requireme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Detecting trace levels of reactive alkyl halides and acylating agents like methyl chlorothiolformate (MCTF, CAS 18369-83-0) in active pharmaceutical ingredients (APIs) is a critical regulatory requirement due to their potential genotoxicity. However, MCTF presents a unique analytical challenge: it lacks a strong UV chromophore, is highly sensitive to moisture, and degrades rapidly in standard aqueous HPLC mobile phases.

This guide objectively compares direct analytical methods against pre-column derivatization strategies, providing a validated, step-by-step HPLC-UV protocol using 2-nitrophenylhydrazine (2-NPH) to achieve high sensitivity, matrix-free quantification, and robust self-validation.

The Chemical Challenge: Mechanistic Insights

Methyl chlorothiolformate ( CH3​S−CO−Cl ) is a potent electrophile used as an intermediate in the synthesis of thiocarbamates and other pharmaceutical scaffolds[1]. Direct analysis of this compound is hindered by three primary factors:

  • Hydrolytic Instability : In reversed-phase HPLC (RP-HPLC), the aqueous mobile phase causes rapid hydrolysis of MCTF into methyl mercaptan, carbon dioxide, and hydrochloric acid. This precludes direct LC analysis.

  • Thermal Lability : Direct Gas Chromatography (GC) often leads to thermal degradation or on-column reactivity with residual moisture, leading to poor reproducibility.

  • Chromophoric Deficiency : Even if stabilized, MCTF lacks a conjugated pi-system, rendering standard UV detection at higher wavelengths (>300 nm) ineffective.

To overcome these barriers, pre-column derivatization is mandatory. By reacting MCTF with a nucleophilic tagging agent, we simultaneously stabilize the molecule and introduce a detectable moiety[2].

Comparison of Analytical Alternatives

We evaluated three primary analytical strategies for the trace determination of MCTF in lipophilic drug substances.

Alternative 1: Direct GC-MS
  • Mechanism : Direct injection into a GC-MS system using a non-polar column.

  • Performance : Poor. MCTF exhibits severe peak tailing and degradation at injector temperatures >150°C. Matrix interferences from the API often co-elute, and the limit of quantitation (LOQ) rarely drops below 10 ppm.

Alternative 2: Methanol Derivatization (LC-MS)
  • Mechanism : MCTF is quenched with anhydrous methanol to form S-methyl methyl thiocarbonate, which is then analyzed via LC-MS using Selected Ion Monitoring (SIM)[3].

  • Performance : Moderate. While esterification stabilizes the molecule, the resulting thiocarbonate still lacks a UV chromophore, necessitating expensive MS detection. Furthermore, the low molecular weight of the derivative makes it susceptible to ion suppression from the API matrix.

Alternative 3: 2-NPH Derivatization (HPLC-UV) - Recommended
  • Mechanism : MCTF is derivatized with at room temperature to form a stable, highly conjugated thiocarbazate derivative[2].

  • Performance : Superior. The nitro-substituted phenylhydrazine derivative exhibits a massive red-shift, with a maximum UV absorbance ( λmax​ ) at 395 nm. Because most pharmaceutical APIs and their related impurities absorb weakly in the visible range (above 380 nm), this method effectively eliminates matrix interference, allowing for standard UV detection with limits of detection (LOD) in the 0.01–0.03 μg/mL range[2],[4].

Performance Data Comparison

The following table summarizes the quantitative performance of the three methods based on established validation frameworks for acyl chloride derivatives.

ParameterDirect GC-MSMethanol + LC-MS2-NPH + HPLC-UV (Recommended)
Derivatization Time N/A60 min (Heating required)30 min (Room Temperature)
Detection Mode MS (EI)MS (ESI-SIM)UV-Vis (395 nm)
Matrix Interference HighModerate (Ion Suppression)Very Low ( λmax​ > 380 nm)
LOD (ppm) ~5.00.10.02
LOQ (ppm) ~15.00.30.06
Linearity ( R2 ) 0.9500.991>0.999
Stability of Derivative N/A< 12 hours> 48 hours at 4°C

Experimental Workflow & Logical Architecture

The 2-NPH derivatization workflow is designed as a self-validating system. The use of a specific pH and a competitive solvent evaluation ensures that the nucleophilic substitution heavily favors the hydrazine over any residual moisture in the sample.

G A Sample Matrix (API + MCTF) B Add 2-NPH Reagent (Acetonitrile, RT) A->B C Derivatization Reaction (30 min) B->C D Quench / Dilute C->D E HPLC Separation (C18 Column) D->E F UV Detection (395 nm) E->F

Workflow for pre-column 2-NPH derivatization and HPLC-UV analysis of MCTF.

Step-by-Step Methodology: 2-NPH Derivatization HPLC-UV

Reagent Preparation
  • Derivatization Reagent (100 μg/mL 2-NPH) : Dissolve 10 mg of 2-nitrophenylhydrazine hydrochloride in 100 mL of anhydrous acetonitrile.

    • Causality: Acetonitrile is chosen as the aprotic solvent to prevent competitive solvolysis of MCTF, which would occur if alcohols (like methanol or ethanol) or water were used[4].

  • Catalyst/Base : Add 10 μL of pyridine or triethylamine to act as an acid scavenger.

    • Causality: The reaction generates HCl. Neutralizing the acid drives the reaction to completion and prevents the protonation of the unreacted 2-NPH, maintaining its nucleophilicity.

Sample Preparation & Self-Validating Derivatization
  • System Suitability Test (SST) : Prepare a blank (acetonitrile only) and a standard solution containing 1 ppm MCTF reference standard. Inject these prior to sample analysis to verify baseline stability and derivative retention time.

  • Sample Dissolution : Accurately weigh 50 mg of the API and dissolve it in 1.0 mL of anhydrous acetonitrile in a 5 mL volumetric flask.

  • Spiking (Self-Validation) : Prepare a parallel spiked sample by adding a known concentration of MCTF reference standard (e.g., 1 ppm) to verify recovery and ensure the API matrix does not quench the derivatization.

  • Reaction : Add 2.0 mL of the 2-NPH derivatization reagent to the sample solutions.

  • Incubation : Vortex briefly and allow the mixture to stand at room temperature (20–25°C) for exactly 30 minutes.

    • Causality: Kinetic studies on acyl chlorides show that 30 minutes at room temperature is sufficient for >99% conversion while minimizing the degradation of the reagent itself[2].

  • Quenching : Dilute to the 5 mL mark with the mobile phase (e.g., 50:50 Water:Acetonitrile) to quench any remaining reactive species and match the initial HPLC gradient conditions.

HPLC-UV Conditions
  • Column : C18 Reversed-Phase (e.g., 250 mm × 4.6 mm, 5 μm ).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient : 40% B to 90% B over 15 minutes, hold for 5 minutes, return to 40% B.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 395 nm.

    • Causality: Monitoring at 395 nm leverages the red-shift of the nitro-substituted phenylhydrazine derivative, rendering the typically UV-active API matrix virtually invisible and ensuring high specificity[2].

  • Injection Volume : 20 μL .

References

  • [2] Title: Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances Source: PubMed (Journal of Pharmaceutical and Biomedical Analysis) URL:[Link]

  • [1] Title: Combinatorial approach to flavor analysis. 1. Preparation and characterization of a S-methyl thioester library Source: PubMed (Journal of Agricultural and Food Chemistry) URL:[Link]

  • [4] Title: CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate Source: Google Patents URL:

  • [3] Title: Analytical strategies for genotoxic impurities in the pharmaceutical industry Source: ResearchGate URL:[Link]

Sources

Validation

Validating the Purity of Methyl Chlorothiolformate: A Comparative Guide to Gas Chromatography and Alternative Modalities

As a highly reactive bifunctional reagent, methyl chlorothiolformate (CAS: 18369-83-0) is a cornerstone chemical in combinatorial synthesis. It is heavily utilized in the generation of S-methyl thioester flavor libraries...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly reactive bifunctional reagent, methyl chlorothiolformate (CAS: 18369-83-0) is a cornerstone chemical in combinatorial synthesis. It is heavily utilized in the generation of S-methyl thioester flavor libraries and serves as a critical synthetic reagent for producing anti-tumor antibiotics, such as mitomycin-tethered phosphorothioate oligodeoxynucleotides 1.

However, its dual identity as an acyl chloride and a thioester precursor makes it exceptionally electrophilic. Validating its purity requires an analytical modality that respects its chemical boundaries. Trace impurities—most notably S,S-dimethyldithiocarbonate—can drastically skew stoichiometric ratios and introduce devastating side reactions during downstream synthesis 2. This guide objectively compares analytical methodologies and provides a field-proven, self-validating Gas Chromatography (GC) protocol for rigorous purity assessment.

The Chemical Reality: Selecting the Right Modality

The fundamental rule of analyzing reactive halides is avoiding nucleophilic environments. This chemical reality dictates our choice of instrumentation.

Mechanistic Pitfalls: The HPLC Hydrolysis Problem

Standard High-Performance Liquid Chromatography (HPLC) relies on aqueous mobile phases (e.g., Water/Acetonitrile) and protic modifiers. Exposing methyl chlorothiolformate to these conditions triggers rapid nucleophilic acyl substitution. The molecule hydrolyzes entirely on the column, yielding methyl mercaptan, carbon dioxide, and hydrochloric acid. Consequently, HPLC produces artifactual degradation peaks, rendering purity analysis completely invalid.

HPLC_Fail MCF Methyl Chlorothiolformate Hydrolysis Hydrolysis MCF->Hydrolysis H2O Aqueous Mobile Phase H2O->Hydrolysis Deg1 Methyl Mercaptan Hydrolysis->Deg1 Deg2 CO2 + HCl Hydrolysis->Deg2

Figure 1: Hydrolytic degradation of methyl chlorothiolformate in aqueous HPLC conditions.

Comparative Analysis of Analytical Modalities

To objectively evaluate the best approach, we must compare the performance of standard analytical techniques against the specific physicochemical properties of methyl chlorothiolformate (Boiling Point: 107.6°C) 3.

Analytical ModalityStructural PreservationTrace Impurity ResolutionLimit of Detection (LOD)Verdict for MCF Purity
Gas Chromatography (GC) Excellent (Inert carrier gas)High (Resolves volatile isomers)< 0.1% (with FID/SCD)Gold Standard
HPLC (Reverse Phase) Poor (Rapid hydrolysis)N/A (Analyte degrades)N/ANot Recommended
Quantitative NMR (qNMR) Good (In aprotic CDCl₃)Low (Signal overlap)~1.0 - 2.0%Secondary Confirmation
Acid-Base Titration Poor (Non-specific)None (Measures total acid)HighObsolete

The Gold Standard: Gas Chromatography Workflow

Gas Chromatography (GC) succeeds where HPLC fails because it utilizes an inert carrier gas (Helium or Nitrogen) and requires aprotic sample solvents. This preserves the structural integrity of the analyte during separation.

GC_Workflow A Sample Prep (Anhydrous DCM) B GC Injection (Split 1:50) A->B C Capillary Column (Non-polar DB-5) B->C D Detection (FID / SCD) C->D E Data Analysis D->E

Figure 2: Moisture-free GC analytical workflow for reactive acyl chloride purity validation.

Causality of Experimental Choices
  • Why Anhydrous Dichloromethane (DCM)? Protic solvents (alcohols) or wet solvents will react with the sample in the vial before it even reaches the injector. DCM dried over molecular sieves ensures a completely inert matrix.

  • Why a Non-Polar Column? Polar stationary phases (like PEG/Wax) possess terminal hydroxyl groups or absorbed moisture that act as nucleophiles, leading to on-column degradation and severe peak tailing. A non-polar 5% phenyl / 95% dimethylpolysiloxane column (e.g., DB-5) provides an inert, deactivated surface.

  • Why Dual Detection (FID and SCD)? Flame Ionization Detection (FID) is excellent for general carbon-containing impurities. However, coupling it with a Sulfur Chemiluminescence Detector (SCD) provides equimolar, linear responses to sulfur regardless of the molecule's structure. This is critical for quantifying the primary synthetic impurity, S,S-dimethyldithiocarbonate, with extreme sensitivity 2.

Self-Validating GC Experimental Protocol

To ensure trustworthiness, this protocol incorporates built-in self-validation steps (blank runs and system suitability checks) to rule out false positives caused by solvent contamination or column bleed.

Phase 1: Sample Preparation
  • Inert Handling: Inside a nitrogen-purged glovebox, accurately weigh 50 mg of methyl chlorothiolformate.

  • Dilution: Dissolve the analyte in 1.0 mL of anhydrous DCM (HPLC grade, stored over 3Å molecular sieves).

  • Sealing: Cap immediately with PTFE-lined silicone septa to prevent atmospheric moisture ingress.

  • Self-Validation (Blank): Prepare a separate vial containing only the anhydrous DCM to run as a baseline blank.

Phase 2: GC Instrument Parameters

Configure the gas chromatograph with the following quantitative parameters 2:

ParameterSpecificationRationale
Injector Temperature 40°CLow initial temp prevents thermal degradation of the reactive analyte in the port.
Injection Volume 1.0 µLPrevents column overloading.
Split Ratio 1:100Ensures sharp peak shapes for highly volatile compounds.
Carrier Gas Helium (0.7 mL/min)Inert transport; moisture traps must be freshly regenerated.
Oven Program 40°C (hold 2 min) → Ramp 10°C/min to 200°C → Ramp 25°C/min to 360°CGradual ramp separates the volatile MCF from heavier impurities like S,S-dimethyldithiocarbonate.
Detector (FID/SCD) 370°CHigh temperature ensures complete combustion/ionization of all eluting species.
Phase 3: Data Interpretation & Impurity Profiling
  • Execute the Blank: Inject the DCM blank. Confirm that no peaks elute in the expected retention window of the analyte.

  • Execute the Sample: Inject the MCF sample.

  • Peak Identification: Due to its low boiling point (107.6°C), methyl chlorothiolformate will elute early in the chromatogram.

  • Impurity Quantification: Look for the signature late-eluting peak of S,S-dimethyldithiocarbonate. Calculate overall purity using the Area Percent Normalization method (excluding the solvent peak). High-grade commercial reagents should exhibit an area purity of >97.0%.

References

  • Source: lookchem.
  • Source: chemnet.
  • Combinatorial Approach to Flavor Analysis. 1.
  • Source: acs.

Sources

Comparative

A Comparative Guide to Leaving Group Ability: Thiolate vs. Alkoxide in Formate Derivatives

Introduction In the realm of organic chemistry, particularly in the study of reaction mechanisms, the concept of a "leaving group" is fundamental to understanding substitution and elimination reactions. In nucleophilic a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of organic chemistry, particularly in the study of reaction mechanisms, the concept of a "leaving group" is fundamental to understanding substitution and elimination reactions. In nucleophilic acyl substitution reactions, which are central to the chemistry of carboxylic acid derivatives, the nature of the leaving group dictates the reactivity of the acyl compound.[1][2] This guide provides an in-depth comparison of two common leaving groups derived from formate derivatives: the thiolate (RS⁻) and the alkoxide (RO⁻).

Formate derivatives, as the simplest examples of acyl compounds, provide a clear and uncomplicated framework for this analysis. Thioformates (HCOSR) and formate esters (HCOR) are structurally analogous, yet their reactivity towards nucleophiles differs significantly. This difference is almost entirely attributable to the superior leaving group ability of the thiolate anion compared to the alkoxide anion. We will explore the theoretical underpinnings of this phenomenon, supported by experimental and computational data, to provide researchers with a robust understanding for applications in synthesis and chemical biology.

Theoretical Framework: Key Physicochemical Determinants

The propensity of a group to depart from a central atom is governed by a combination of factors. For thiolates and alkoxides, the primary determinants are basicity, polarizability, and the resonance stabilization of the parent molecule.

Basicity and Conjugate Acid pKa

The most reliable predictor of leaving group ability is the stability of the departing anion. A more stable anion is a weaker base, and weaker bases are better leaving groups.[3][4] This is because a stable anion is less likely to reverse the reaction by re-attacking the electrophilic carbon center. The stability of these anions can be directly compared by examining the acidity (pKa) of their conjugate acids: the corresponding thiol (RSH) and alcohol (ROH).

A lower pKa value signifies a stronger acid, which in turn means its conjugate base is weaker and more stable.[5] Thiols are significantly more acidic than their alcohol counterparts.[6]

PropertyThiol (Ethanethiol)Alcohol (Ethanol)Conclusion
Conjugate Acid CH₃CH₂SHCH₃CH₂OH
pKa ~10.5[7]~15.9[7]Ethanethiol is a much stronger acid.
Conjugate Base CH₃CH₂S⁻ (Thiolate)CH₃CH₂O⁻ (Alkoxide)
Basicity Weaker BaseStronger BaseThiolate is a weaker base.
Leaving Group Ability Better PoorerThiolate is the superior leaving group.

The vast difference in pKa (over 5 orders of magnitude) provides compelling evidence that the thiolate anion is substantially more stable, and therefore a better leaving group, than the alkoxide anion. This is primarily due to the larger size of the sulfur atom, which allows the negative charge to be dispersed over a greater volume, leading to increased stability.[6]

Polarizability

Polarizability refers to the ability of an atom's electron cloud to be distorted by an external electric field, such as that of an approaching nucleophile or a developing partial charge in a transition state.[8] Sulfur is in the third period of the periodic table, making it larger and its valence electrons more diffuse and further from the nucleus than oxygen's. This results in sulfur being significantly more polarizable than oxygen.[9][10]

In the transition state of a nucleophilic acyl substitution, a negative charge builds up on the leaving group as the C-X bond (where X is S or O) begins to break. The higher polarizability of sulfur allows it to better stabilize this developing negative charge, which lowers the activation energy of the reaction.[8][11] This factor contributes significantly to the faster reaction rates observed for thioesters compared to esters.

Resonance Stabilization of the Acyl Compound

Another critical factor is the stability of the starting material. In esters, the lone pair of electrons on the oxygen atom can effectively overlap with the π-system of the carbonyl group. This resonance delocalization stabilizes the ester molecule and imparts more double-bond character to the C-O single bond, making it stronger and harder to break.[4]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];

} caption [label="Fig 1. Resonance stabilization in esters vs. thioesters.", fontname="Arial", fontsize=10]; /dot

Due to the larger size of the sulfur 3p orbital compared to the carbon and oxygen 2p orbitals, this overlap is much less effective in thioesters. Consequently, thioesters are less stabilized by resonance, making their carbonyl carbon more electrophilic and the C-S bond weaker and more susceptible to cleavage. Computational studies have quantified this, showing the resonance energy of the O-C(O) bond in an aryl ester to be 16.1 kcal/mol, while the S-C(O) bond in a comparable thioester is only 7.6 kcal/mol.

Experimental and Computational Evidence

The theoretical principles outlined above are strongly supported by a wealth of experimental and computational data. Thioesters are consistently shown to be more reactive towards nucleophilic acyl substitution than their ester counterparts.[5]

Kinetic Studies

The relative reactivity is often demonstrated in hydrolysis or aminolysis reactions. For example, computational studies modeling the reactions of methyl acetate (an oxoester) and methyl thioacetate (a thioester) with various nucleophiles reproduced experimental observations accurately:

  • With Hydroxide (Hydrolysis): Oxoesters and thioesters show similar reactivity.[12][13]

  • With Amines (Aminolysis): Thioesters are approximately 100-fold more reactive than oxoesters.[12][13]

  • With Carbanions: Thioesters are at least 2000-fold more reactive than oxoesters.[12][13]

This trend highlights that as the nucleophile becomes "softer" or less basic, the superior leaving group ability of the thiolate becomes the dominant factor in determining the reaction rate.

dot graph G { graph [splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];

} caption [label="Fig 2. Logical flow of factors affecting reactivity.", fontname="Arial", fontsize=10]; /dot

Experimental Protocol: Comparative Kinetic Analysis of Formate Derivative Solvolysis

To empirically validate the difference in leaving group ability, a straightforward kinetic experiment can be performed. This protocol outlines the hydrolysis of ethyl formate and S-ethyl thioformate under basic conditions, monitored by ¹H NMR spectroscopy.

Objective: To determine the relative rates of hydrolysis for an ester and a thioester by monitoring the disappearance of the starting material's formyl proton signal and the appearance of the formate salt signal.

Materials:

  • Ethyl formate (HCO₂Et)

  • S-ethyl thioformate (HCOSEt)

  • Deuterated Methanol (CD₃OD)

  • Sodium Deuteroxide (NaOD) solution in D₂O (e.g., 1 M)

  • NMR tubes, pipettes, and standard laboratory glassware

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of ethyl formate in CD₃OD.

    • Prepare a 0.2 M solution of S-ethyl thioformate in CD₃OD.

    • Prepare a 0.2 M solution of NaOD by diluting the stock solution in CD₃OD. Causality Note: Using deuterated solvents and base is crucial for NMR analysis to avoid large interfering solvent peaks in the proton spectrum.

  • Reaction Setup:

    • In an NMR tube at a constant temperature (e.g., 25°C), add 0.5 mL of the 0.2 M ethyl formate stock solution.

    • In a separate, identical NMR tube, add 0.5 mL of the 0.2 M S-ethyl thioformate stock solution.

    • Acquire an initial ¹H NMR spectrum (t=0) for each tube to establish the initial concentration and chemical shift of the formyl proton (H-C=O). For ethyl formate, this is ~8.05 ppm; for S-ethyl thioformate, it is ~8.45 ppm.

  • Initiation and Monitoring:

    • To initiate the reaction, rapidly inject 0.1 mL of the 0.2 M NaOD solution into the first NMR tube (ethyl formate). Mix quickly and immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 2 minutes).

    • Repeat the initiation process for the S-ethyl thioformate sample. Self-Validation Note: Maintaining identical concentrations, volumes, and temperature for both experiments is critical for a valid comparison.

    • Monitor the decrease in the integral of the starting formyl proton peak and the corresponding increase in the integral of the product formate anion peak (around 8.4 ppm).

  • Data Analysis:

    • For each time point, calculate the concentration of the remaining starting material.

    • Plot ln([Substrate]) versus time for both reactions.

    • The slope of this line will be equal to -k_obs (the observed pseudo-first-order rate constant).

    • Compare the k_obs value for ethyl formate with that of S-ethyl thioformate. The ratio of these rates will provide a quantitative measure of the relative reactivity. It is expected that k_obs(thioformate) >> k_obs(formate).

Conclusion

The evidence is unequivocal: a thiolate is a substantially better leaving group than an alkoxide in nucleophilic acyl substitution reactions involving formate derivatives. This superiority is rooted in fundamental chemical principles:

  • Higher Acidity of Thiols: Thiols are much stronger acids than alcohols, meaning their conjugate bases (thiolates) are weaker and more stable.[14]

  • Greater Polarizability of Sulfur: The larger, more diffuse electron cloud of sulfur effectively stabilizes the negative charge in the reaction's transition state.[8][9]

  • Reduced Ground-State Stabilization: Thioesters benefit from less resonance stabilization compared to esters, rendering them inherently more reactive.

These factors combine to lower the activation energy for nucleophilic attack on thioformates relative to formate esters, leading to significantly faster reaction rates. This principle is not merely academic; it is the reason nature employs thioesters, such as Acetyl-CoA, as primary acyl-transfer agents in a vast array of biochemical transformations. For the synthetic chemist, understanding this reactivity difference is crucial for designing efficient reaction pathways and selecting appropriate reagents.

References
  • Polarizability Definition - Organic Chemistry Key Term |... - Fiveable. (n.d.).
  • Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution – Organic Chemistry II - KPU Pressbooks. (n.d.).
  • Acyl group - Wikipedia. (n.d.).
  • Ch15 : Thiols, RSH - Chemistry - University of Calgary. (n.d.).
  • What Makes A Good Leaving Group? - Master Organic Chemistry. (2026, January 22).
  • Which of the following is the better leaving group in a polar aprotic solvent? (c) Br - Pearson. (2024, February 21).
  • Thiols are much more acidic than alcohols. - Organic Chemistry - Vaia. (n.d.).
  • Nucleophilic Acyl Substitution - BYJU'S. (2022, February 18).
  • Leaving Group Ability Definition - Organic Chemistry Key... - Fiveable. (n.d.).
  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) . (2011, May 6). Master Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • 18.8: Thiols and Sulfides - Chemistry LibreTexts. (2024, March 19).
  • Understanding the Relative Acyl-Transfer Reactivity of Oxoesters and Thioesters: Computational Analysis of Transition State Delocalization Effects | Journal of the American Chemical Society. (2001, October 10).
  • Organic Chemistry Alcohols & Thiols Study Guide | Key Reactions | Notes - Pearson. (2025, November 29).
  • Understanding the relative acyl-transfer reactivity of oxoesters and thioesters: computational analysis of transition state delocalization effects - PubMed. (2001, November 7).
  • How does leaving group size ( Cl-R vs Br-R vs I-R) attached to a cyclohexane affect the rate of an sn2 reaction : r/OrganicChemistry - Reddit. (2025, December 18).
  • 11.4: The Relative Reactivity of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2024, February 22).
  • Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE. (n.d.).
  • Predicting the reaction mechanism of nucleophilic substitutions at carbonyl and thiocarbonyl centres of esters and thioesters | Request PDF - ResearchGate. (n.d.).
  • Which is more reactive in nucleophilic acyl substitution: Thioester or Ester?. (2010, June 24). Student Doctor Network.
  • Nucleophiles Electrophiles Polarizability & Leaving Groups - YouTube. (2014, September 24).
  • Conversion of Esters to Thioesters under Mild Conditions - RSC Publishing. (2021, March 15).
  • Why are thiolates more nucleophilic than alkoxides? - Chemistry Stack Exchange. (2016, January 1).
  • Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes - PMC. (n.d.).
  • Conversion of esters to thioesters under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Why is the thioester bond weaker than a regular ester bond? - Chemistry Stack Exchange. (2015, December 27).

Sources

Validation

Benchmarking reaction rates of thiolformates against chloroformates

Benchmarking Reaction Kinetics: Thiolformates vs. Chloroformates in Drug Development As a Senior Application Scientist specializing in bioconjugation and prodrug synthesis, I frequently audit workflows where researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Reaction Kinetics: Thiolformates vs. Chloroformates in Drug Development

As a Senior Application Scientist specializing in bioconjugation and prodrug synthesis, I frequently audit workflows where researchers default to chloroformates for carbamate synthesis. However, when transitioning to thio-analogues—specifically chlorothiolformates ( R−S−C(=O)Cl ) and chlorothionoformates ( R−O−C(=S)Cl )—process chemists often encounter unexpected yield drops or rapid reagent degradation. Understanding the kinetic divergence between these reagent classes is not just an academic exercise; it is a prerequisite for designing robust, scalable synthetic pipelines.

Mechanistic Causality: Why Oxygen and Sulfur Diverge

The reactivity of these electrophiles is dictated by the heteroatom adjacent to the acyl chloride group. This structural difference fundamentally alters the reaction pathways for both hydrolysis and aminolysis.

Hydrolysis: The SN​1 vs. Addition-Elimination Paradigm When exposed to aqueous environments, chloroformates hydrolyze via a classical bimolecular addition-elimination (Ad-E) mechanism. The strong resonance electron donation from the oxygen atom stabilizes the initial state, making chloroformates relatively resistant to spontaneous hydrolysis compared to standard acid chlorides. Conversely, [1]. Because sulfur has a limited tendency to use its unshared electrons for π -bond formation, initial-state conjugation is reduced. This drives an SN​1 mechanism, rendering the thio-analogues significantly more reactive toward water[2].

Aminolysis: Hard-Soft Acid-Base (HSAB) Dynamics While thio-analogues are more susceptible to hydrolysis, this kinetic trend abruptly reverses during aminolysis. Kinetic studies demonstrate that the[3]. This inversion is governed by HSAB principles. Amines act as "hard" nucleophiles and preferentially attack the "harder" carbonyl carbon ( C=O ) of chloroformates over the "softer" thiocarbonyl carbon ( C=S )[4]. Consequently, when benchmarking aminolysis, chloroformates consistently exhibit higher second-order rate coefficients ( kN​ ) than their sulfur counterparts.

Mechanistic Workflow Visualization

G Substrate Substrate Class CF Chloroformates (RO-CO-Cl) Substrate->CF TF Thio-analogues (RS-CO-Cl / RO-CS-Cl) Substrate->TF Hydro_CF Hydrolysis (Water) Bimolecular (Ad-E) CF->Hydro_CF H2O Amino_CF Aminolysis (Amine) Hard-Hard Match CF->Amino_CF R-NH2 Hydro_TF Hydrolysis (Water) Unimolecular (SN1) TF->Hydro_TF H2O Amino_TF Aminolysis (Amine) Hard-Soft Mismatch TF->Amino_TF R-NH2 Res_HydroCF Slow Hydrolysis Hydro_CF->Res_HydroCF Res_HydroTF Fast Hydrolysis Hydro_TF->Res_HydroTF Res_AminoCF Fast Aminolysis Amino_CF->Res_AminoCF Res_AminoTF Slow Aminolysis Amino_TF->Res_AminoTF

Caption: Mechanistic divergence in hydrolysis and aminolysis of chloroformates vs. thio-analogues.

Quantitative Benchmarking Data

To translate these mechanisms into predictive process chemistry, we summarize the kinetic behavior of these classes below:

Substrate ClassRepresentative CompoundHydrolysis MechanismRelative Hydrolysis RateAminolysis MechanismRelative Aminolysis Rate
Chloroformates Methyl chloroformateBimolecular (Ad-E)Slow (Stable in cold water)Stepwise / ConcertedFast (Hard-Hard Match)
Chlorothiolformates Methyl chlorothiolformateUnimolecular ( SN​1 )Fast (Rapid degradation)ConcertedSlower (Hard-Soft Mismatch)
Chlorothionoformates Methyl chlorothionoformateUnimolecular ( SN​1 )Very FastConcertedSlower (Hard-Soft Mismatch)

Self-Validating Experimental Protocols

To objectively benchmark these reagents in your own laboratory, rely on self-validating kinetic assays rather than end-point yield calculations. End-point yields conflate reaction rates with competing side reactions. The following protocols isolate the specific kinetic parameters.

Protocol 1: Conductometric Determination of Hydrolysis Rates

Purpose : To measure the unimolecular ( SN​1 ) vs. bimolecular hydrolysis rates without chemical quenching. Causality & Validation : Hydrolysis of both reagent classes generates HCl . By continuously monitoring the increase in solution conductivity, we obtain real-time kinetic data. The system is self-validating: the reaction is monitored until conductivity reaches a stable plateau ( C∞​ ), representing 100% conversion. A perfectly linear plot of ln(C∞​−Ct​) versus time confirms strict first-order (or pseudo-first-order) kinetics. Any deviation from linearity instantly flags reagent impurities or competing pathways.

Step-by-Step Methodology :

  • Prepare a solvent system of 70% aqueous acetone, thermostated precisely at 15.0 °C in a jacketed reaction vessel.

  • Insert a calibrated conductivity probe linked to a continuous data logger.

  • Inject the substrate (e.g., methyl chlorothionoformate) to achieve a final concentration of 1.0×10−3M , ensuring rapid magnetic stirring.

  • Record conductivity readings ( Ct​ ) at 1-second intervals.

  • Allow the reaction to proceed for at least 10 half-lives to establish the infinite conductivity baseline ( C∞​ ).

  • Extract the rate constant ( k ) from the slope of the integrated rate law plot.

Protocol 2: Spectrophotometric Benchmarking of Aminolysis

Purpose : To determine the second-order rate coefficients ( kN​ ) for the reaction with primary/secondary amines. Causality & Validation : This protocol utilizes UV-Vis spectroscopy under pseudo-first-order conditions (amine in large excess). The method is self-validating through the observation of an isosbestic point. If the spectral curves pass through a single, clean isosbestic point over time, it guarantees that the substrate is converting directly into the carbamate/thiocarbamate without the accumulation of long-lived intermediates or off-target degradation.

Step-by-Step Methodology :

  • Prepare a 5.0×10−5M solution of the chloroformate or thiolformate in anhydrous acetonitrile to suppress competing hydrolysis.

  • Prepare a series of amine solutions (e.g., aniline) ranging from 0.01M to 0.10M in the same solvent.

  • Mix equal volumes of the substrate and amine solutions in a quartz cuvette housed in a thermostated UV-Vis spectrophotometer (e.g., 25.0 °C).

  • Monitor the decay of the substrate's characteristic absorption peak (e.g., 247 nm for chlorothionoformates) over time.

  • Calculate the pseudo-first-order rate constant ( kobs​ ) for each amine concentration.

  • Plot kobs​ against the free amine concentration; the slope of this linear plot yields the precise second-order aminolysis rate constant ( kN​ ).

Decision Matrix for Process Chemists

  • Choose Chloroformates when synthesizing standard prodrugs or carbamates where rapid aminolysis and resistance to aqueous hydrolysis are required.

  • Choose Thio-analogues when designing specialized thiocarbamate linkages, provided the reaction is conducted in strictly anhydrous conditions to mitigate their rapid SN​1 hydrolysis profile.

References

  • Aminolysis of Aryl Chlorothionoformates With Anilines in Acetonitrile: Effects of Amine Nature and Solvent on the Mechanism PubMed (Journal of Organic Chemistry) URL: [Link]

  • Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone Canadian Science Publishing (Canadian Journal of Chemistry) URL:[Link]

  • Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution PubMed (Journal of Organic Chemistry) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Mastering the Handling of Methyl Chlorothiolformate: A Guide to Essential Protective Measures

For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—a deep and intuitive understanding of chemical safety is not merely a procedural formality, but the very bedrock of inn...

Author: BenchChem Technical Support Team. Date: March 2026

For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—a deep and intuitive understanding of chemical safety is not merely a procedural formality, but the very bedrock of innovation. This guide provides a comprehensive, in-depth operational plan for the safe handling and disposal of Methyl chlorothiolformate, moving beyond a simple checklist to instill a culture of proactive safety and procedural excellence.

Methyl chlorothiolformate is a compound of significant utility in organic synthesis, yet it presents a formidable array of hazards. It is a highly flammable, corrosive, and acutely toxic substance that demands meticulous attention to safety protocols.[1][2] This guide is structured to provide a clear, logical, and actionable framework for its use, from initial risk assessment to final disposal, ensuring the protection of personnel and the integrity of research.

Understanding the Inherent Risks: A Multi-Faceted Hazard Profile

A thorough comprehension of the risks associated with Methyl chlorothiolformate is the critical first step in establishing a safe operational environment. Its hazardous properties are not singular but interconnected, requiring a holistic approach to mitigation.

Table 1: Hazard Profile of Methyl Chlorothiolformate

Hazard ClassificationDescription
Flammability Highly flammable liquid and vapor with a low flash point. Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[3][4]
Acute Toxicity (Inhalation) Fatal if inhaled.[2][5] Exposure can cause severe respiratory tract irritation and chemical burns, with symptoms potentially delayed.[1]
Acute Toxicity (Oral & Dermal) Harmful if swallowed or in contact with skin.[2][5]
Corrosivity Causes severe skin burns and eye damage.[2][5] It is corrosive to metals and tissue.[1]
Reactivity Reacts with water, generating heat and potentially flammable/explosive hydrogen gas if in contact with some metals.[2] It is incompatible with strong oxidizing agents, bases, alcohols, and amines.[4][6]
Other Hazards Lachrymator (causes tearing).[3][5]

The causality behind these hazards lies in the chemical's structure and reactivity. The presence of both a reactive acyl chloride and a sulfur-containing group contributes to its high toxicity and corrosivity. Its volatility at room temperature increases the risk of inhaling dangerous concentrations of its vapor.

The Last Line of Defense: A Systematic Approach to Personal Protective Equipment (PPE)

While engineering controls, such as fume hoods, are the primary means of exposure reduction, PPE provides the essential final barrier between the researcher and the chemical. The selection of appropriate PPE for handling Methyl chlorothiolformate must be comprehensive and based on a thorough risk assessment.

Respiratory Protection: A Non-Negotiable Necessity

Due to its high inhalation toxicity, appropriate respiratory protection is paramount.[5] For any procedure with the potential for vapor or aerosol generation, a full-face respirator with a cartridge appropriate for organic vapors and acid gases (e.g., type ABEK) or a supplied-air respirator should be used.[5] A full-face respirator offers the added benefit of protecting the eyes and face.

Hand Protection: Ensuring Chemical Resistance

Given that Methyl chlorothiolformate is harmful in contact with skin and causes severe burns, selecting the correct gloves is critical.[5] Standard nitrile gloves may not offer sufficient protection for prolonged contact. It is imperative to consult the glove manufacturer's compatibility charts for specific breakthrough times. Double-gloving can provide an additional layer of safety.

Eye and Face Protection: Shielding from Corrosive Splashes

Tightly fitting safety goggles in combination with a face shield (minimum 8-inch) are mandatory to protect against splashes and vapors.[2][5]

Body Protection: A Complete Chemical Barrier

A complete chemical-resistant suit, often referred to as a "bunny suit," is necessary to protect the skin from contact.[5] For large-scale operations or in the event of a spill, a fully-encapsulating, chemical-resistant suit with a self-contained breathing apparatus (SCBA) may be required.[1] Flame-retardant and antistatic protective clothing should also be considered due to the high flammability of the substance.[5]

PPE_Selection_Workflow cluster_ppe PPE Selection for Methyl Chlorothiolformate Start Start: Handling Methyl Chlorothiolformate RiskAssessment Conduct Risk Assessment: - Scale of work - Potential for splash/aerosol Start->RiskAssessment Respiratory Respiratory Protection: Full-face respirator with ABEK cartridge or Supplied-Air Respirator RiskAssessment->Respiratory Hand Hand Protection: Chemically resistant gloves (consult manufacturer data) RiskAssessment->Hand EyeFace Eye/Face Protection: Tightly-fitting goggles AND face shield RiskAssessment->EyeFace Body Body Protection: Chemical-resistant suit (flame-retardant/antistatic) RiskAssessment->Body Footwear Foot Protection: Safety shoes/boots RiskAssessment->Footwear End Proceed with work

Caption: PPE selection workflow for handling Methyl chlorothiolformate.

Operational Plan: From Benchtop to Disposal

A meticulously planned workflow is essential for minimizing risk. This procedural guidance covers the key stages of handling Methyl chlorothiolformate in a laboratory setting.

Pre-Operational Checklist
  • Fume Hood Verification: Ensure the fume hood is functioning correctly with a valid inspection date.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Have a spill kit readily available that is appropriate for flammable and corrosive materials. This should include an inert absorbent material like sand or vermiculite.

  • Waste Container: Prepare a designated, labeled, and sealed waste container for hazardous waste.

Step-by-Step Handling Protocol
  • Donning PPE: Put on all required PPE as outlined in the previous section before entering the designated work area.

  • Grounding: Ensure all containers and equipment are properly grounded to prevent static discharge, which could ignite the flammable vapors.[3][4]

  • Inert Atmosphere: When possible, handle Methyl chlorothiolformate under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and air.

  • Dispensing: Use only non-sparking tools for opening and closing containers.[2] When transferring the liquid, do so slowly and carefully to avoid splashing.

  • Post-Handling: Tightly seal the container immediately after use. Decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE in a designated area, being careful to avoid contaminating skin. Dispose of single-use items in the designated hazardous waste container. Wash hands and forearms thoroughly.

Emergency Response: A Calm and Coordinated Action Plan

In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm.

Exposure Scenarios
  • Inhalation: Immediately move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

Spill Response
  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Isolate: Isolate the spill area and eliminate all ignition sources.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a functioning fume hood.

  • Contain: For small spills, contain the liquid with an inert absorbent material such as sand or vermiculite.

  • Collect: Using non-sparking tools, carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[2]

  • Decontaminate: Decontaminate the spill area according to established laboratory procedures.

Emergency_Response_Plan cluster_emergency Emergency Response for Methyl Chlorothiolformate Incident Incident Occurs (Spill or Exposure) Spill Spill Incident->Spill Exposure Personnel Exposure Incident->Exposure Evacuate Evacuate Area & Eliminate Ignition Sources Spill->Evacuate Remove Remove from Exposure (Fresh Air / Flush Skin/Eyes) Exposure->Remove Contain Contain with Inert Absorbent Evacuate->Contain Collect Collect Waste with Non-Sparking Tools Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Medical Seek Immediate Medical Attention Remove->Medical

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